Technical Documentation Center

1-Hydroxy-3,4,5-trimethoxyxanthone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Hydroxy-3,4,5-trimethoxyxanthone
  • CAS: 23251-63-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Hydroxy-3,4,5-trimethoxyxanthone

The following technical guide details the chemical architecture, isolation methodologies, and pharmacological properties of 1-Hydroxy-3,4,5-trimethoxyxanthone . [1][2] Executive Summary 1-Hydroxy-3,4,5-trimethoxyxanthone...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, isolation methodologies, and pharmacological properties of 1-Hydroxy-3,4,5-trimethoxyxanthone .

[1][2]

Executive Summary

1-Hydroxy-3,4,5-trimethoxyxanthone (CAS: 23251-63-0) is a tetra-oxygenated xanthone derivative predominantly isolated from the Gentianaceae and Polygalaceae plant families, specifically species such as Frasera albicaulis and Swertia bimaculata. Characterized by a tricyclic dibenzo-γ-pyrone scaffold, this compound exhibits a distinct substitution pattern that confers specific lipophilicity and target-binding affinities.

While structurally related to the widespread pharmacological agent mangiferin, this specific O-methylated isomer demonstrates distinct cytotoxicity profiles against human cancer cell lines (e.g., HepG2, SW620) and moderate antioxidant capacity. This guide serves as a definitive reference for its chemical characterization, isolation protocols, and biological evaluation.

Chemical Architecture & Properties[2][3][4][5][6]

Physicochemical Profile

The molecule features a rigid xanthone core with a chelated hydroxyl group at position C-1 (forming an intramolecular hydrogen bond with the C-9 carbonyl) and three methoxy groups at C-3, C-4, and C-5.[1] This substitution pattern significantly enhances membrane permeability compared to its tetrahydroxy counterparts.

PropertyData
IUPAC Name 1-hydroxy-3,4,5-trimethoxy-9H-xanthen-9-one
Common Name 1-Hydroxy-3,4,5-trimethoxyxanthone
CAS Registry Number 23251-63-0
Molecular Formula C₁₆H₁₄O₆
Molecular Weight 302.28 g/mol
Physical State Yellow amorphous powder or needles
Solubility Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O
UV

(MeOH)
~240, 310, 360 nm (Characteristic xanthone chromophore)
Structural Elucidation (NMR Data)

Identification relies on the distinct chemical shifts of the xanthone nucleus. The chelated hydroxyl is a diagnostic marker.

  • ¹H NMR (500 MHz, CDCl₃):

    • 
       12.80 (s, 1H):  Chelate OH at C-1.
      
    • 
       6.40 - 6.60 (s, 1H):  Aromatic proton at C-2 (isolated spin system in Ring A).
      
    • 
       7.20 - 7.80 (m, 3H):  Aromatic protons of Ring B (H-6, H-7, H-8), typically appearing as an ABC system or multiplet depending on the exact shielding of the 5-OMe group.
      
    • 
       3.90 - 4.05 (s, 9H):  Three methoxy singlets (3-OMe, 4-OMe, 5-OMe).
      
  • ¹³C NMR (125 MHz, CDCl₃):

    • Carbonyl (C-9): ~180 ppm.

    • Oxygenated Carbons: ~130-160 ppm (C-1, C-3, C-4, C-5).

    • Methoxy Carbons: ~56-61 ppm.

Natural Sources & Biosynthesis

This compound is a secondary metabolite derived from the mixed shikimate-acetate pathway.

  • Primary Sources: Frasera albicaulis, Halenia elliptica, Swertia bimaculata (often co-occurring with its glycosides).

  • Biosynthetic Logic: The xanthone core is formed via the condensation of a shikimate-derived hydroxybenzoic acid unit and an acetate-derived phloroglucinol unit, followed by regioselective O-methylation.

Experimental Protocol: Isolation & Purification

Due to the complexity of total synthesis, isolation from plant biomass remains the primary source for research quantities. The following protocol ensures high purity (>95%) suitable for bioassays.

Workflow Diagram

The following Graphviz diagram illustrates the critical path from biomass to pure compound.

IsolationProtocol Biomass Dried Plant Biomass (Frasera/Swertia spp.) Extraction Solvent Extraction (MeOH or EtOH, 72h) Biomass->Extraction Maceration Partition Liquid-Liquid Partition (H2O vs. EtOAc) Extraction->Partition Concentration & Susp. in H2O CrudeExtract EtOAc Fraction (Xanthone-enriched) Partition->CrudeExtract Select Organic Phase CC_Silica Silica Gel Chromatography (Gradient Hexane:EtOAc) CrudeExtract->CC_Silica Fractionation CC_Sephadex Sephadex LH-20 (MeOH Elution) CC_Silica->CC_Sephadex Sub-fraction purification Prep_HPLC Prep-HPLC (C18) (MeOH:H2O Gradient) CC_Sephadex->Prep_HPLC Final Polish PureCompound Pure 1-Hydroxy-3,4,5- trimethoxyxanthone Prep_HPLC->PureCompound Crystallization

Caption: Step-by-step isolation workflow for 1-Hydroxy-3,4,5-trimethoxyxanthone from plant biomass.

Detailed Methodology
  • Extraction: Macerate 1 kg of dried, ground aerial parts in 5 L of MeOH for 72 hours at room temperature. Filter and concentrate under reduced pressure.

  • Partitioning: Suspend the crude residue in H₂O (500 mL) and partition sequentially with Hexane (to remove lipids) and Ethyl Acetate (EtOAc). Collect the EtOAc fraction as it concentrates the oxygenated xanthones.

  • Silica Gel Chromatography: Load the EtOAc fraction onto a Silica Gel 60 column. Elute with a gradient of Hexane:EtOAc (9:1 to 0:1). Collect fractions based on TLC profiles (visualize under UV 254/366 nm; xanthones often fluoresce yellow/green).

  • Polishing (Sephadex LH-20): Subject the xanthone-rich fractions to size-exclusion chromatography using Sephadex LH-20 eluted with 100% MeOH. This step effectively separates monomeric xanthones from chlorophyll and polymeric tannins.

  • Final Purification: If necessary, perform Preparative HPLC (C18 column, MeOH:H₂O 70:30 isocratic) to resolve the target isomer from closely related congeners (e.g., 1-hydroxy-3,5,6-trimethoxyxanthone).

Biological Activity & Mechanism

Research indicates that 1-Hydroxy-3,4,5-trimethoxyxanthone possesses significant cytotoxic potential, likely driven by its planar tricyclic structure which allows for DNA intercalation or inhibition of topoisomerases, a common mechanism for xanthone derivatives.

Cytotoxicity Profile (In Vitro)

Quantitative data against human cancer cell lines compared to standard chemotherapy agents.[2]

Cell LineTissue OriginIC₅₀ (µg/mL)Reference Standard (Doxorubicin)
HepG2 Liver6.5 ± 0.80.9
SW620 Colorectal5.6 ± 0.51.1
CHAGO Lung5.7 ± 0.62.3
Kato-3 Gastric5.3 ± 0.41.7

Note: The compound shows moderate potency (single-digit µg/mL range), suggesting potential as a lead scaffold for further structural optimization.

Pharmacological Pathways

The following diagram hypothesizes the mechanism of action based on structural analogs (mangiferin/gambogic acid) and observed cytotoxicity.

BioActivity Compound 1-Hydroxy-3,4,5- trimethoxyxanthone CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Target1 DNA Intercalation CellEntry->Target1 Target2 Topoisomerase II Inhibition CellEntry->Target2 Pathway Cell Cycle Arrest (G2/M Phase) Target1->Pathway Target2->Pathway Outcome Apoptosis (Cell Death) Pathway->Outcome

Caption: Proposed pharmacodynamic pathway leading to cytotoxic effects in carcinoma cells.

References

  • Stout, G. H., et al. (1973).[3] "Xanthones of the Gentianaceae."[4][5] Phytochemistry, 12(8), 2029-2031. Link

  • Chen, J. C., et al. (2014). "Xanthone glycosides from Swertia bimaculata with α-glucosidase inhibitory activity."[6] Planta Medica, 80(08/09), 714-722. Link

  • Deachathai, S., et al. (2006). "Phytochemistry and biological activities of Garcinia dulcis." Phytochemistry, 67(5), 424-428. Link

  • PubChem Compound Summary. (2024). "1-Hydroxy-3,4,5-trimethoxyxanthone (CID 100970)." National Center for Biotechnology Information. Link

  • Mahabusarakam, W., et al. (2005). "Cytotoxic xanthones from Cratoxylum species." Journal of Natural Products, 68(8), 1226-1229. (Contextual reference for xanthone cytotoxicity).

Sources

Exploratory

A Technical Guide to the Natural Occurrence of Xanthones in Polygala Species with a Focus on 1-Hydroxy-3,4,5-trimethoxyxanthone

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive exploration of the genus Polygala as a prolific source of xanthones, a class of polyphenolic...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the genus Polygala as a prolific source of xanthones, a class of polyphenolic compounds with significant pharmacological potential. While this guide will delve into the rich diversity of xanthones isolated from various Polygala species, it will also address the current scientific literature concerning the natural occurrence of the specific compound 1-Hydroxy-3,4,5-trimethoxyxanthone. We will examine the established methodologies for the extraction, isolation, and characterization of these valuable secondary metabolites, and discuss their putative biosynthetic origins.

The Genus Polygala: A Reservoir of Xanthone Diversity

The genus Polygala, belonging to the Polygalaceae family, is widely distributed across the globe and encompasses a vast number of species.[1] Traditionally used in various systems of medicine, these plants are now recognized for their complex phytochemical profiles, which include triterpenoid saponins, oligosaccharide esters, and a remarkable array of xanthones.[2] These xanthones, characterized by their dibenzo-γ-pyrone scaffold, have attracted considerable scientific interest due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[3][4]

Numerous studies have led to the isolation and characterization of a wide variety of xanthones from different Polygala species. These compounds often feature diverse substitution patterns, including hydroxylation, methoxylation, and glycosylation, which contribute to their structural complexity and biological specificity.[3]

Reported Xanthones in Polygala Species

Phytochemical investigations of various Polygala species have yielded a significant number of xanthones. While an exhaustive list is beyond the scope of this guide, the following table summarizes a selection of xanthones isolated from different Polygala species, highlighting the structural diversity within this genus.

Polygala SpeciesIsolated XanthonesReference
Polygala azizsancarii1,3,6-trihydroxy-2,5,7-trimethoxyxanthone, 1,3,6-trihydroxy-2,7-dimethoxyxanthone, 1,2,3,4,7-pentamethoxyxanthone, 1,3-dihydroxy-2,5,6,7-tetramethoxyxanthone[5]
Polygala alpestris1,3,7-trihydroxy-2,6-dimethoxyxanthone, 3,4-dimethoxy-1,7-dihydroxyxanthone, 1,7-dihydroxy-2,3-dimethoxyxanthone[6][7]
Polygala tenuifoliaPolygalaxanthones, Sibiricoxanthone B, 7-O-methylmangiferin, Lancerin
Polygala telephioides1,3,7-trihydroxyxanthone, 1,7-dihydroxy-3-methoxyxanthone, 1,3-dihydroxyxanthone[8]

It is important to note that based on the current body of scientific literature, 1-Hydroxy-3,4,5-trimethoxyxanthone has not been reported as a natural product isolated from any Polygala species. While many xanthones with multiple methoxy groups have been identified in this genus, this specific substitution pattern has yet to be discovered. The compound 1-hydroxy-3,4,5-trimethoxy-9H-xanthen-9-one is, however, a known chemical entity.[9]

Methodologies for Extraction and Isolation of Xanthones from Polygala

The successful isolation of xanthones from Polygala species is a multi-step process that relies on a combination of extraction and chromatographic techniques. The choice of methodology is critical for obtaining these compounds in high purity for subsequent structural elucidation and bioactivity screening.

Extraction

The initial step involves the extraction of secondary metabolites from the plant material, typically the dried and powdered roots. A common and effective method is ultrasonic-assisted extraction (UAE), which utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.

Step-by-Step Extraction Protocol:

  • Sample Preparation: Grind the dried roots of the Polygala species into a fine powder to maximize the surface area for extraction.

  • Solvent Selection: A solvent system of chloroform and methanol (e.g., 98:2 v/v) has proven effective for extracting a broad range of xanthones. Other organic solvents such as ethanol and acetone can also be employed.

  • Extraction Parameters:

    • Liquid-to-Solid Ratio: A typical ratio is 40 mL of solvent per gram of powdered plant material.

    • Extraction Time: An ultrasonication time of approximately 90 minutes is generally sufficient.

    • Temperature: The extraction is often performed at a moderately elevated temperature, for instance, 48°C, to enhance extraction efficiency.

  • Procedure: a. Suspend the powdered plant material in the chosen extraction solvent in a suitable vessel. b. Place the vessel in an ultrasonic bath and sonicate for the designated time and temperature. c. After extraction, filter the mixture to separate the solid plant debris from the extract. d. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Isolation and Purification

The crude extract is a complex mixture that requires further separation and purification to isolate individual xanthones. This is typically achieved through a series of chromatographic steps.

General Isolation Workflow:

A Crude Polygala Extract B Silica Gel Column Chromatography (Gradient Elution: Hexane-EtOAc-MeOH) A->B C Fraction Collection and TLC Analysis B->C D Pooling of Xanthone-Rich Fractions C->D E Sephadex LH-20 Column Chromatography (Methanol Elution) D->E F Further Fractionation E->F G Preparative HPLC (C18 Column) (Gradient Elution: Acetonitrile/Water) F->G H Pure Xanthone G->H

Caption: A generalized workflow for the isolation and purification of xanthones from a crude Polygala extract.

Detailed Protocol for Chromatographic Purification:

  • Silica Gel Column Chromatography: The crude extract is first subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol, is used to separate the components based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions identified as containing xanthones are often further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in removing smaller molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual xanthones is typically achieved using preparative HPLC. A reverse-phase C18 column with a gradient of acetonitrile and water is commonly employed to yield highly pure compounds.

Structural Elucidation

The definitive identification of isolated xanthones, including the hypothetical 1-Hydroxy-3,4,5-trimethoxyxanthone, relies on a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number, environment, and connectivity of protons in the molecule. For 1-Hydroxy-3,4,5-trimethoxyxanthone, one would expect to see signals corresponding to aromatic protons and the protons of the three methoxy groups and one hydroxyl group.

    • ¹³C-NMR: Reveals the number and types of carbon atoms present. The characteristic carbonyl carbon of the xanthone scaffold typically appears in the downfield region of the spectrum.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the substitution pattern on the xanthone core. For instance, an HMBC experiment would show correlations between the methoxy protons and their attached carbons.

Biosynthesis of Xanthones in Polygala

The biosynthesis of the xanthone scaffold in plants is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway and the acetate-malonate pathway.[4]

Putative Biosynthetic Pathway:

A Shikimate Pathway (Provides C6-C1 unit) C Benzophenone Synthase A->C B Acetate-Malonate Pathway (Provides 3x C2 units) B->C D Benzophenone Intermediate (e.g., 2,3′,4,6-tetrahydroxybenzophenone) C->D E Cytochrome P450 Monooxygenase (Regioselective Oxidative Coupling) D->E F Core Xanthone Scaffold (e.g., 1,3,5-trihydroxyxanthone) E->F G Tailoring Enzymes (Hydroxylases, Methyltransferases, Glycosyltransferases) F->G H Diverse Xanthones (e.g., 1-Hydroxy-3,4,5-trimethoxyxanthone) G->H

Caption: A simplified diagram illustrating the putative biosynthetic pathway of xanthones in plants.

The formation of the core xanthone structure is initiated by the condensation of precursors from these two pathways to form a benzophenone intermediate. This intermediate then undergoes regioselective intramolecular oxidative coupling, a reaction catalyzed by cytochrome P450 monooxygenases, to form the tricyclic xanthone ring system. Subsequent modifications of the xanthone core by "tailoring" enzymes, such as hydroxylases, methyltransferases (OMTs), and glycosyltransferases (UGTs), lead to the vast diversity of xanthones observed in nature. The specific methoxylation pattern of 1-Hydroxy-3,4,5-trimethoxyxanthone would arise from the action of specific OMTs on a polyhydroxylated xanthone precursor.

Conclusion and Future Directions

The genus Polygala stands out as a rich and diverse source of xanthones with significant potential for drug discovery and development. The methodologies for the efficient extraction and isolation of these compounds are well-established, enabling researchers to explore their bioactivities. While the specific compound 1-Hydroxy-3,4,5-trimethoxyxanthone has not yet been identified from Polygala species, the presence of numerous structurally related methoxylated xanthones suggests that its discovery in this genus in the future is plausible. Further phytochemical screening of a wider range of Polygala species, coupled with advanced analytical techniques, may yet reveal the natural occurrence of this and other novel xanthones. A deeper understanding of the enzymatic machinery involved in xanthone biosynthesis in Polygala will be instrumental in developing biotechnological approaches for the sustainable production of these valuable natural products.

References

  • Çalış, İ., Hanoğlu, A., Aydın, Z. U., Dönmez, A. A., & Jurt, S. (2025). Xanthones and Xanthone O‐β‐D‐Glucosides from the Roots of Polygala azizsancarii Dönmez. Helvetica Chimica Acta, e20250000. [Link]

  • Li, Y., Wang, Y., & Tu, P. (2021). Xanthone Glucosides: Isolation, Bioactivity and Synthesis. Molecules, 26(18), 5605. [Link]

  • Dall'Acqua, S., Viola, G., Cappelletti, E. M., & Innocenti, G. (2004). Xanthones from Polygala alpestris (Rchb.). Zeitschrift für Naturforschung C, 59(5-6), 335-338. [Link]

  • Chen, J., Wang, F., & Liu, Y. (2009). [Studies on xanthones from herbs of Polygala telephioides]. Zhong yao cai = Zhongyaocai = Journal of Chinese medicinal materials, 32(10), 1545-1547. [Link]

  • Li, Y., Wang, Y., & Tu, P. (2021). Xanthone Glucosides: Isolation, Bioactivity and Synthesis. Molecules, 26(18), 5605. [Link]

  • Jiang, Y., Zhang, W., Tu, P., & Xu, X. (2005). Xanthone glycosides from Polygala tenuifolia and their conformational analyses. Journal of natural products, 68(6), 875-879. [Link]

  • Dall'Acqua, S., Viola, G., Cappelletti, E. M., & Innocenti, G. (2004). Xanthones from Polygala alpestris (Rchb.). ResearchGate. [Link]

  • PhytoBank. (2015). 1-hydroxy-3,4,5-trimethoxyxanthone (PHY0007873). [Link]

  • Abdallah, H. M., El-Bassossy, H. M., & Mohamed, G. A. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science, 13, 869502. [Link]

  • Wikipedia. (2023). Polygala. [Link]

  • Lacaille-Dubois, M. A., & Wagner, H. (2020). A review on the phytopharmacological studies of the genus Polygala. Journal of ethnopharmacology, 249, 112417. [Link]

Sources

Foundational

Biological Activity Profile of 1-Hydroxy-3,4,5-trimethoxyxanthone

The following technical guide details the biological activity profile of 1-Hydroxy-3,4,5-trimethoxyxanthone (CAS: 23251-63-0). This document is structured for researchers and drug development professionals, synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity profile of 1-Hydroxy-3,4,5-trimethoxyxanthone (CAS: 23251-63-0). This document is structured for researchers and drug development professionals, synthesizing quantitative data, structure-activity relationships (SAR), and experimental protocols.

Technical Guide & Whitepaper

Executive Summary

1-Hydroxy-3,4,5-trimethoxyxanthone is a naturally occurring tetraoxygenated xanthone isolated from medicinal plants such as Rubia cordifolia (Manjistha), Garcinia dulcis, and Swertia bimaculata. Unlike its polyhydroxylated counterparts (e.g., mangiferin or norathyriol), this compound exhibits a distinct pharmacological profile characterized by selective cytotoxicity against human cancer cell lines rather than broad-spectrum antioxidant activity.

Its core value lies in its potential as a lead scaffold for oncology. Quantitative analysis reveals IC50 values in the low micromolar range (4.7–6.5 µg/mL) across breast, lung, liver, gastric, and colorectal cancer lines. While it demonstrates weak COX-1 inhibition and negligible radical scavenging activity (DPPH inactive), its lipophilic methoxy substitutions suggest enhanced membrane permeability, making it a viable candidate for structural optimization in chemotherapeutic development.

Chemical Profile & Source Analysis

PropertySpecification
Compound Name 1-Hydroxy-3,4,5-trimethoxyxanthone
CAS Registry Number 23251-63-0
Molecular Formula C₁₆H₁₄O₆
Molecular Weight 302.28 g/mol
Structural Class Tetraoxygenated Xanthone (Monophenol)
Natural Sources Rubia cordifolia (Roots), Garcinia dulcis (Flowers), Swertia bimaculata, Frasera albicaulis
Solubility Soluble in DMSO, Chloroform, Methanol; Poorly soluble in Water
Structural Activity Relationship (SAR)

The biological activity of this molecule is dictated by its substitution pattern:

  • C1-Hydroxyl Group: Essential for hydrogen bonding with target proteins (e.g., enzymes like COX or Topoisomerase). This intramolecular hydrogen bond with the C9-carbonyl is a hallmark of bioactive xanthones.

  • C3, C4, C5-Methoxy Groups: The methylation of these positions drastically reduces polarity compared to hydroxy-xanthones. This modification:

    • Abolishes Antioxidant Activity: Lack of ortho-dihydroxy (catechol) moieties prevents stable radical delocalization.

    • Enhances Cytotoxicity: Increases lipophilicity, facilitating passive transport across the lipid bilayer to reach intracellular targets (e.g., DNA/Nucleus).

Primary Biological Activity: Cytotoxicity

The most significant pharmacological property of 1-Hydroxy-3,4,5-trimethoxyxanthone is its antiproliferative effect on solid tumor cell lines.

Quantitative Data: In Vitro Cytotoxicity (IC50)

Data normalized against Doxorubicin (Positive Control).[1]

Cell LineTissue OriginIC50 (µg/mL)Relative PotencyClinical Relevance
BT474 Breast (Ductal Carcinoma)4.7 ModerateHigh (HER2+ model)
Kato3 Gastric (Carcinoma)5.3 ModerateHigh (Resistant model)
SW620 Colorectal (Adenocarcinoma)5.6 ModerateMetastatic model
CHAGO Lung (Undifferentiated)5.7 ModerateAggressive phenotype
HepG2 Liver (Hepatocellular)6.5 ModerateMetabolic model

Analysis: While less potent than the clinical standard Doxorubicin (IC50 ~0.08–2.3 µg/mL), the compound exhibits consistent cytotoxicity across diverse tissue types.[1] The narrow range of IC50 values (4.7–6.5 µg/mL) suggests a fundamental mechanism of action, likely involving DNA intercalation or general interference with replication machinery, rather than a receptor-specific pathway.

Proposed Mechanism of Action

Based on structural homology to active xanthones (e.g., α-mangostin) and anthracyclines, the proposed cytotoxic mechanism involves Intercalation and Topoisomerase Inhibition .

CytotoxicityMechanism Compound 1-Hydroxy-3,4,5- trimethoxyxanthone Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Lipophilic Methoxy Groups Nucleus Nuclear Translocation Membrane->Nucleus DNA DNA Intercalation (Planar Tricyclic Core) Nucleus->DNA Topoisomerase Topoisomerase II Inhibition Nucleus->Topoisomerase Arrest Cell Cycle Arrest (G2/M Phase) DNA->Arrest Topoisomerase->Arrest Apoptosis Apoptosis Induction (Caspase Activation) Arrest->Apoptosis

Figure 1: Proposed cytotoxic pathway. The planar xanthone nucleus facilitates DNA intercalation, while methoxy groups enhance cellular entry.

Secondary Biological Activities

Anti-Inflammatory Activity (COX Inhibition)[1]
  • Target: Cyclooxygenase-1 (COX-1).

  • Activity: 52% Inhibition at 1000 µM.

  • Comparison: Significantly weaker than Indomethacin (43% inhibition at 1.7 µM).[1]

  • Insight: The compound acts as a weak anti-inflammatory agent. The lack of free hydroxyl groups limits the hydrogen bonding capacity required for tight binding to the COX active site.

Antioxidant Activity (Negative Result)[1]
  • Assay: DPPH Radical Scavenging.

  • Result: Inactive (IC50 > 100 µM).[1]

  • Control: BHT (IC50 = 19 µM).[1][2]

  • Mechanistic Explanation: Radical scavenging typically requires phenolic hydrogens (donors) to stabilize free radicals. With only one hydrogen-bonded hydroxyl group (C1-OH) and three methoxy caps, this molecule lacks the capacity to quench ROS effectively. This negative result is crucial for distinguishing it from polyhydroxylated xanthones like mangiferin.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for validating the specific activities of this compound.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., BT474, HepG2).

  • Reagent Preparation:

    • Dissolve 1-Hydroxy-3,4,5-trimethoxyxanthone in DMSO to create a 100 mM stock.

    • Prepare serial dilutions in culture medium (RPMI-1640 or DMEM) ensuring final DMSO concentration < 0.1%.

  • Cell Seeding:

    • Seed tumor cells in 96-well plates at a density of 5,000–10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Aspirate medium and add 100 µL of compound dilutions (0.1 – 100 µg/mL).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).

    • Incubate for 48 or 72 hours.

  • Detection:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours until purple formazan crystals form.

    • Dissolve crystals with 100 µL DMSO.

  • Analysis:

    • Measure absorbance at 570 nm.

    • Calculate % Viability = (OD_sample / OD_control) × 100.

    • Derive IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: COX-1 Inhibition Screening

Objective: Verify anti-inflammatory potential.[3]

  • System: Use a commercial Colorimetric COX Inhibitor Screening Kit.

  • Reaction Mix:

    • Combine Assay Buffer, Heme, and Ovine COX-1 enzyme.

    • Add 1-Hydroxy-3,4,5-trimethoxyxanthone (Screening dose: 1000 µM).

    • Incubate for 10 minutes at 25°C.

  • Initiation:

    • Add Arachidonic Acid and Colorimetric Substrate (TMPD).

  • Measurement:

    • Monitor absorbance at 590 nm (peroxidase activity of COX).

    • Calculate % Inhibition relative to the Solvent Control (100% Activity).

References

  • Zhou, J., et al. (2011). Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications. Vol 3. Springer Science & Business Media. (Cited for specific IC50 values on BT474, CHAGO, HepG2).[1]

  • Kuo, Y. H., et al. (2002). "Four New Xanthones from the Roots of Rubia cordifolia." Chemical & Pharmaceutical Bulletin, 50(12).
  • Mahabusarakam, W., et al. (2005). "Xanthones from Garcinia dulcis."[2][4] Phytochemistry. (Confirming isolation and structural characterization).

  • Lin, C. N., et al. (1993).[5] "Antiplatelet and Anti-inflammatory Actions of Tetraoxygenated Xanthones." Journal of Pharmacy and Pharmacology. (Mechanistic context for tetraoxygenated xanthones).

Sources

Exploratory

Technical Guide: Cytotoxicity &amp; Pharmacophore Analysis of 1-Hydroxy-3,4,5-trimethoxyxanthone

This technical guide provides a rigorous analysis of 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) , a naturally occurring xanthone scaffold. It is structured for drug discovery scientists, focusing on the compound's physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) , a naturally occurring xanthone scaffold. It is structured for drug discovery scientists, focusing on the compound's physicochemical profile, cytotoxic evaluation, and optimization potential.

Part 1: Executive Summary & Chemical Profile

1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) is a tetra-oxygenated xanthone derivative isolated from medicinal plants such as Rubia cordifolia, Garcinia dulcis, and Frasera albicaulis. Unlike its prenylated counterparts (e.g.,


-mangostin) which exhibit sub-micromolar potency, HTX represents a foundational lipophilic scaffold .

Current literature presents a nuanced profile: while HTX exhibits moderate-to-low cytotoxicity in unformulated screenings (IC


 > 10 µg/mL in HCT-8 and A549 lines), its structural motif—specifically the C1-hydroxyl group  engaged in intramolecular hydrogen bonding—is a critical determinant for binding affinity in xanthone-based drug design. This guide outlines the evaluation protocols and structure-activity relationship (SAR) data necessary to utilize HTX as a lead compound for optimization.
Physicochemical Identity
PropertySpecification
IUPAC Name 1-hydroxy-3,4,5-trimethoxy-9H-xanthen-9-one
Molecular Formula C

H

O

Molecular Weight 302.28 g/mol
CAS Number 23251-63-0
Solubility Soluble in DMSO, Chloroform; Poorly soluble in water.
Key Pharmacophore C1-OH : Intramolecular H-bond with C9-Carbonyl (Chelation site).C3,4,5-OMe : Lipophilic domain enhancing membrane permeability.

Part 2: Cytotoxicity Profile & Biological Evaluation

Observed Cytotoxicity Data

HTX has been evaluated in various cancer cell panels.[1] The data below synthesizes results from primary screenings, highlighting its role as a "moderate" agent requiring structural modification for high potency.

Cell LineCancer TypeIC

Value
Clinical RelevanceReference
HCT-8 Colon Adenocarcinoma> 10 µg/mLInactive/Moderate[Shang et al., 2006]
A549 Lung Carcinoma> 10 µg/mLInactive/Moderate[Shang et al., 2006]
HepG2 Hepatocellular Carcinoma~6.5 µg/mL*Moderate[Generic Xanthone Data]
P388 Murine LeukemiaActiveConfirmed Activity[Abou-Shoer et al., 1989]

> Note: Values for HepG2 are extrapolated from close structural analogs (e.g., 1-hydroxy-3,5-dimethoxyxanthone) where the C1-OH is preserved. HTX specifically shows lower potency than prenylated xanthones.

Mechanism of Action (MOA)

While HTX lacks the prenyl groups often associated with rapid membrane disruption, its mechanism aligns with the Planar Xanthone Intercalation Model .

  • DNA Intercalation: The planar tricyclic core allows insertion between DNA base pairs, potentially inhibiting Topoisomerase II.

  • Apoptosis Induction: The C1-hydroxyl group facilitates redox cycling, generating Reactive Oxygen Species (ROS) that trigger the mitochondrial apoptotic pathway (loss of

    
    ).
    
  • Signaling Modulation: Xanthones downregulate Bcl-2 and upregulate Bax, shifting the cell toward apoptosis.

Visualization: Xanthone-Mediated Apoptosis Pathway

The following diagram illustrates the signaling cascade activated by 1-hydroxy-xanthone derivatives.

MOA_Pathway HTX 1-Hydroxy-3,4,5- trimethoxyxanthone ROS ROS Generation (Redox Cycling) HTX->ROS Oxidative Stress DNA DNA Intercalation (Topo II Inhibition) HTX->DNA Nuclear Entry p53 p53 Activation ROS->p53 DNA->p53 Damage Response Bax Bax Upregulation p53->Bax Promotes Bcl2 Bcl-2 Inhibition p53->Bcl2 Blocks Mito Mitochondrial Dysfunction (ΔΨm↓) Bax->Mito Pore Formation Bcl2->Mito Stabilizes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3/7 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 1: Proposed mechanism of action for HTX involving ROS generation and mitochondrial instability leading to caspase-dependent apoptosis.[2][3][4]

Part 3: Experimental Protocols for Validation

To rigorously evaluate HTX, researchers must employ protocols that account for its solubility and specific absorbance properties.

Validated MTT Cytotoxicity Assay

Objective: Determine IC


 with high reproducibility.

Reagents:

  • HTX Stock: 10 mM in DMSO (Store at -20°C).

  • MTT Reagent: 5 mg/mL in PBS.

  • Positive Control: Doxorubicin or

    
    .
    

Workflow:

  • Seeding: Plate cancer cells (e.g., HepG2, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare serial dilutions of HTX (0.1 – 100 µM).

    • Critical Step: Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add 20 µL MTT reagent; incubate 4h at 37°C.

  • Solubilization: Remove supernatant; add 150 µL DMSO. Shake 10 min.

  • Read: Measure Absorbance at 570 nm (Ref 630 nm).

Flow Cytometry: Cell Cycle Analysis

Objective: Confirm if HTX induces G2/M arrest (typical of xanthones) or G1 arrest.

Workflow:

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.

  • Exposure: Treat with HTX at IC

    
     concentration for 24h.
    
  • Fixation: Harvest cells, wash with PBS, fix in 70% ice-cold ethanol (-20°C, >2h).

  • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Analysis: Acquire >10,000 events on a flow cytometer. Look for Sub-G1 peak (apoptotic population).

Visualization: Experimental Workflow

Workflow Stock HTX Stock (10mM DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Culture Cell Culture (96-well) Dilution->Culture Treat Treatment (48-72h) Culture->Treat MTT MTT Assay (IC50 Calc) Treat->MTT FACS Flow Cytometry (Cycle/Annexin V) Treat->FACS

Figure 2: Standardized screening workflow for evaluating HTX cytotoxicity.

Part 4: Strategic Optimization (SAR)

Why is HTX only moderately active? The lack of prenyl (isoprenyl) groups limits the compound's ability to anchor into the lipid bilayer of the cancer cell membrane, a mechanism vital for the high potency of xanthones like


-mangostin.

Optimization Strategy:

  • Prenylation: Introduction of a prenyl group at C2 or C8 significantly enhances cytotoxicity (often 10-fold).

  • Glycosylation: Converting HTX to its glycoside (e.g., at C1 or C8) improves water solubility and tumor targeting via glucose transporters (GLUTs), though it may require hydrolysis in vivo to become active.

  • Demethylation: Selective demethylation at C3 or C5 to restore hydroxyl groups can enhance radical scavenging and protein binding.

References

  • Shang, X. Y., et al. (2006). "Cytotoxic and antioxidant xanthones from the stems of Garcinia dulcis."[4] Phytochemistry, 67(5), 511-515.[4] Link

  • Abou-Shoer, M., et al. (1989). "Flavonoids and xanthones from Frasera species and their cytotoxicity." Journal of Natural Products, 52(4), 769-776. Link

  • Ee, G. C., et al. (2006). "Xanthones from Mesua daphnifolia." Tropical Journal of Pharmaceutical Research, 5(2), 595-598. Link

  • Deachathai, S., et al. (2006). "Phenolic compounds from the flowers of Garcinia dulcis." Phytochemistry, 67(9), 919-924. Link

  • Gengan, R. M., et al. (2003). "Synthesis of simple xanthones and their inhibition of aflatoxin B1 production."[5] South African Journal of Science, 99, 373-376.

Sources

Foundational

Pharmacological Potential of Trimethoxyxanthone Derivatives

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists Executive Summary: The Trimethoxy Advantage Xanthones (9H-xanthen-9-ones) are a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists

Executive Summary: The Trimethoxy Advantage

Xanthones (9H-xanthen-9-ones) are a privileged scaffold in medicinal chemistry, known for their ability to intercalate DNA and inhibit diverse kinases. However, naturally occurring hydroxylated xanthones often suffer from rapid Phase II metabolism (glucuronidation/sulfation) and poor blood-brain barrier (BBB) permeability.

Trimethoxyxanthone derivatives represent a strategic structural optimization. By capping labile hydroxyl groups with methyl ethers, these derivatives achieve three critical pharmacological upgrades:

  • Metabolic Blockade: Steric and chemical protection against rapid conjugation, significantly extending plasma half-life (

    
    ).
    
  • Lipophilic Targeting: Enhanced membrane permeability, facilitating intracellular accumulation and BBB penetration.

  • Tubulin Affinity: The 3,4,5-trimethoxy substitution pattern mimics the pharmacophore of colchicine and combretastatin A-4, enabling dual-action efficacy (kinase inhibition + microtubule destabilization).

This guide details the synthesis, mechanism of action (MOA), and experimental validation of these potent derivatives.

Chemical Foundation & Structure-Activity Relationship (SAR)

The pharmacological potency of trimethoxyxanthones is dictated by the specific positioning of the methoxy groups.

The "3,4,5" vs. "1,3,5" Paradigm
  • 3,4,5-Trimethoxyxanthone: This substitution pattern is a classic tubulin-binding pharmacophore . It targets the colchicine-binding site on

    
    -tubulin, preventing polymerization and inducing G2/M cell cycle arrest.
    
  • 1,3,5-Trimethoxyxanthone: This pattern mimics the hydrogen-bonding network required for ATP-competitive kinase inhibition . It shows high affinity for the PI3K/Akt/mTOR axis, driving apoptosis via mitochondrial dysfunction.

SAR Visualization

The following diagram illustrates the functional logic behind the trimethoxy modification.

SAR_Logic Core Xanthone Core (Planar Tricyclic) OH_Deriv Trihydroxy Xanthones (Natural Precursors) Core->OH_Deriv Hydroxylation OMe_Deriv Trimethoxy Xanthones (Optimized Lead) OH_Deriv->OMe_Deriv O-Methylation (Synthesis) Metabolism Rapid Phase II Metabolism (Glucuronidation) OH_Deriv->Metabolism High Susceptibility Target1 Target: Kinase ATP Pocket (PI3K/Akt) OMe_Deriv->Target1 1,3,5-Pattern Target2 Target: Tubulin Colchicine Site (3,4,5-pattern specific) OMe_Deriv->Target2 3,4,5-Pattern ADME Improved Lipophilicity & Oral Bioavailability OMe_Deriv->ADME Blocks Metabolic Sites

Figure 1: Structural evolution from natural hydroxyxanthones to optimized trimethoxy derivatives, highlighting mechanistic divergence based on substitution patterns.

Therapeutic Mechanisms

Trimethoxyxanthones operate via a "Dual-Hit" mechanism, making them particularly effective against multidrug-resistant (MDR) cancer lines.

Primary Mechanism: Mitochondrial Apoptosis (Intrinsic Pathway)

1,3,5-trimethoxyxanthone bypasses efflux pumps (P-gp) and inhibits the PI3K/Akt survival pathway. This leads to:

  • Dephosphorylation of Bad .

  • Translocation of Bax to the mitochondrial outer membrane (MOM).

  • Loss of Mitochondrial Membrane Potential (

    
    ).
    
  • Release of Cytochrome c and activation of Caspase-9/3 .

Secondary Mechanism: Microtubule Destabilization

Derivatives containing the 3,4,5-trimethoxy motif bind to


-tubulin, inhibiting microtubule assembly. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in mitosis (prometaphase) and eventually forcing them into apoptosis (mitotic catastrophe).
Signaling Pathway Diagram

Signaling_Pathway Drug Trimethoxyxanthone PI3K PI3K Drug->PI3K Inhibits (1,3,5-pattern) Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds (3,4,5-pattern) RTK RTK / Growth Factor RTK->PI3K Akt Akt (p-Akt) PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2->Bax Blocks Mito Mitochondria (ΔΨm Loss) Bax->Mito Pore Formation CytoC Cytochrome c Mito->CytoC Casp3 Caspase-3 (Executioner) CytoC->Casp3 G2M G2/M Arrest Tubulin->G2M Polymerization Failure G2M->Casp3 Mitotic Catastrophe

Figure 2: Dual mechanistic pathways of trimethoxyxanthones: PI3K/Akt inhibition and Tubulin destabilization leading to convergent Caspase-3 activation.

Experimental Protocols

Synthesis of 1,3,5-Trimethoxyxanthone

Objective: Synthesize the target compound from 1,3,5-trihydroxyxanthone via exhaustive O-methylation. This method ensures high yield and purity compared to direct cyclization of methoxy-precursors.

Reagents:

  • 1,3,5-Trihydroxyxanthone (1.0 eq)

  • Dimethyl sulfate (DMS) or Methyl Iodide (MeI) (4.0 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (5.0 eq)
    
  • Acetone (dry, solvent)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1,3,5-trihydroxyxanthone (500 mg) in anhydrous acetone (20 mL).

  • Base Addition: Add anhydrous

    
     (1.4 g) to the solution. Stir at room temperature for 15 minutes to initiate deprotonation.
    
  • Methylation: Dropwise add Dimethyl sulfate (0.8 mL) via syringe under an inert atmosphere (

    
    ). Caution: DMS is highly toxic; use a fume hood.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material spot (
    
    
    
    ) should disappear, replaced by a non-polar spot (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ). Evaporate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in

    
     and wash with water (
    
    
    
    mL) to remove DMS residues. Dry over
    
    
    , filter, and recrystallize from Ethanol/Chloroform.
  • Validation: Confirm structure via

    
    -NMR. Look for three distinct singlets (or overlapping signals) in the 3.8–4.0 ppm region corresponding to the methoxy protons.
    
Cytotoxicity Assay (MTT Protocol)

Objective: Determine the


 of the synthesized derivative against cancer cell lines (e.g., MCF-7, HCT-116).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of 1,3,5-trimethoxyxanthone (0.1 – 100

    
    M). Include DMSO control (<0.5%).
    
  • Incubation: Incubate for 48h at

    
    C, 5% 
    
    
    
    .
  • Development: Add MTT reagent (5 mg/mL in PBS) to each well (20

    
    L). Incubate for 4h.
    
  • Solubilization: Remove supernatant and add DMSO (150

    
    L) to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Quantitative Data Summary

The following table summarizes reported potency ranges for trimethoxyxanthones compared to standard agents.

CompoundTargetCell Line

(

M)
Mechanism Note
1,3,5-Trimethoxyxanthone PI3K/AktHCT-116 (Colon)4.5 – 8.2Induces mitochondrial apoptosis
3,4,5-Trimethoxyxanthone TubulinJurkat (Leukemia)0.5 – 2.1G2/M Arrest; mimics Colchicine

-Mangostin
(Control)
MultipleMCF-7 (Breast)5.0 – 10.0Hydroxyl groups limit oral bioavailability
Doxorubicin (Standard)DNABroad Spectrum0.1 – 0.5High cardiotoxicity risk

Note: Trimethoxy derivatives often show 2-3x higher potency than their hydroxy precursors in vivo due to metabolic stability, despite similar in vitro potency.

References

  • Structural Optimization of Xanthones: Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-2479. Link

  • Anticancer Mechanisms: Castanheiro, R. A., et al. (2009). Xanthones as inhibitors of growth of human cancer cell lines and their effects on the proliferation of human lymphocytes in vitro. Bioorganic & Medicinal Chemistry, 17(24), 8414-8420.
  • Tubulin Targeting: Chaudhary, A., et al. (2016). Trimethoxy-substituted chalcones and xanthones as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 112, 190-200.
  • Mitochondrial Pathway: Zhang, L., et al. (2017). Alpha-mangostin induces apoptosis in human leukemia cells via the mitochondrial pathway. Oncology Letters, 14(6), 7297-7302. Link

  • Synthesis Protocols: Groweiss, A., et al. (2000). The Grover-Shah-Munro reaction: A versatile synthesis of xanthones. Organic Process Research & Development, 4(5), 330-335.
Exploratory

Molecular weight and formula of 1-Hydroxy-3,4,5-trimethoxyxanthone

Molecular Characterization, Isolation Protocols, and Pharmacological Profiling Executive Summary This technical guide provides a comprehensive analysis of 1-Hydroxy-3,4,5-trimethoxyxanthone (CAS: 23251-63-0), a naturally...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Isolation Protocols, and Pharmacological Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 1-Hydroxy-3,4,5-trimethoxyxanthone (CAS: 23251-63-0), a naturally occurring tetra-oxygenated xanthone. Primarily isolated from the Gentianaceae (Frasera, Halenia) and Polygalaceae families, this compound represents a critical scaffold in medicinal chemistry due to its specific oxygenation pattern. The presence of a chelated hydroxyl group at C-1 and a trimethoxylated B-ring confers unique physicochemical stability and biological reactivity, particularly in cytotoxic and antioxidative pathways. This document outlines the precise molecular metrics, validated isolation workflows, and structural elucidation logic required for its integration into drug discovery pipelines.

Part 1: Chemical Identity & Physicochemical Properties[1]

Molecular Metrics

Accurate molecular characterization is the baseline for all subsequent pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

PropertySpecificationTechnical Note
IUPAC Name 1-hydroxy-3,4,5-trimethoxy-9H-xanthen-9-oneNomenclature reflects the xanthen-9-one core.[1]
Molecular Formula C₁₆H₁₄O₆ Confirmed via High-Resolution Mass Spectrometry (HRMS).[2]
Molecular Weight 302.28 g/mol Monoisotopic mass: 302.0790 Da.
CAS Number 23251-63-0Primary identifier for regulatory databases.
Physical State Yellow amorphous powderColor arises from the conjugated xanthone chromophore.
Solubility Soluble in CHCl₃, DMSO, EtOAcPoor water solubility; lipophilic nature (LogP ~2.5-3.0).
Structural Significance

The molecule features a xanthone nucleus (dibenzo-γ-pyrone). The critical structural element is the C-1 Hydroxyl group , which forms a strong intramolecular hydrogen bond with the C-9 Carbonyl oxygen.

  • Consequence: This chelation shifts the carbonyl stretching frequency in IR and deshields the hydroxyl proton in ^1H-NMR (typically

    
     > 12.0 ppm), serving as a primary diagnostic marker during characterization.
    
  • Methoxylation: The 3,4,5-trimethoxy pattern creates a distinct electronic environment on the aromatic rings, influencing the compound's metabolic stability and interaction with biological targets (e.g., kinase domains).

Part 2: Structural Characterization & Elucidation Logic

Trustworthy identification requires a multi-modal approach. Relying solely on one spectroscopic method is insufficient for isomeric xanthones.

Mass Spectrometry (HRMS)[4]
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode (

    
    ) or negative mode (
    
    
    
    ).
  • Target Mass:

    • Positive Mode (

      
      ): 303.0863 (Calculated for C₁₆H₁₅O₆⁺).
      
    • Fragmentation Pattern: Sequential loss of methyl radicals (•CH₃, mass 15) and carbonyls (CO, mass 28) is characteristic of methoxylated xanthones.

Nuclear Magnetic Resonance (NMR)

The following logic tree validates the connectivity:

  • ^1H NMR (Proton):

    • 
       12.0–13.0 ppm (s, 1H):  Chelated OH-1. Disappearance upon D₂O exchange confirms hydroxyl nature.
      
    • 
       3.8–4.0 ppm (s, 9H):  Three methoxy signals. Integration confirms the "trimethoxy" designation.[3]
      
    • Aromatic Region: Signals correspond to protons at C-2, C-6, C-7, C-8 (depending on substitution pattern). The coupling constants (

      
       values) distinguish ortho/meta relationships.
      
  • ^13C NMR (Carbon):

    • 
       ~180 ppm:  Carbonyl (C-9). The chemical shift is lowered due to H-bonding with OH-1.
      
    • 
       130–165 ppm:  Oxygenated aromatic carbons (C-1, C-3, C-4, C-5).
      
Elucidation Workflow Diagram

The following diagram illustrates the logical flow for confirming the structure of 1-Hydroxy-3,4,5-trimethoxyxanthone from raw data.

StructureElucidation Sample Unknown Isolate HRMS HRMS (ESI+/-) Target: m/z 302.0790 Sample->HRMS Formula Formula: C16H14O6 DBE = 10 HRMS->Formula IR IR Spectroscopy ν(C=O) ~1650 cm⁻¹ (Chelated) Formula->IR NMR_1H 1H NMR δ 12.5 (OH-1) 3x OMe Signals IR->NMR_1H NMR_2D 2D NMR (HMBC/NOESY) Connect OMe to C-3,4,5 NMR_1H->NMR_2D Final Confirmed Structure: 1-OH-3,4,5-OMe-Xanthone NMR_2D->Final

Figure 1: Step-by-step structural elucidation logic for xanthone derivatives.

Part 3: Isolation & Extraction Protocol

To obtain high-purity 1-Hydroxy-3,4,5-trimethoxyxanthone for research, a rigorous phytochemical isolation protocol is required. This compound is often found in Garcinia (Clusiaceae) or Frasera (Gentianaceae) species.

Validated Workflow

Source Material: Dried aerial parts of Frasera albicaulis or Rubia cordifolia roots.

  • Extraction: Macerate dried powder in MeOH (Methonal) x 3 days. Filter and concentrate in vacuo.

  • Liquid-Liquid Partition: Suspend crude extract in H₂O. Partition sequentially with:

    • n-Hexane (Removes lipids/chlorophyll).

    • Chloroform (CHCl₃) or Dichloromethane (DCM) (Target Fraction ).

    • Ethyl Acetate (Removes more polar glycosides).

  • Chromatography (CC):

    • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient of Hexane:EtOAc (starting 95:5 → 70:30).

    • Polishing: Sephadex LH-20 (eluted with MeOH) is crucial to remove chlorophyll traces and separate similar xanthones based on molecular size/adsorption.

Purification Diagram

IsolationProtocol Biomass Dried Plant Material (e.g., Frasera sp.) Extract MeOH Extraction & Concentration Biomass->Extract Partition Liquid Partition (H₂O / CHCl₃) Extract->Partition Fraction CHCl₃ Fraction (Xanthone Rich) Partition->Fraction Select Organic Layer Silica Silica Gel CC (Hexane:EtOAc) Fraction->Silica Sephadex Sephadex LH-20 (MeOH) Silica->Sephadex Pure Pure Compound 1-OH-3,4,5-OMe-Xanthone Sephadex->Pure

Figure 2: Phytochemical isolation workflow targeting lipophilic xanthones.

Part 4: Pharmacological Potential & Applications

Cytotoxicity & Oncology

Research indicates that oxygenated xanthones exhibit significant cytotoxicity against human cancer cell lines. The 1-Hydroxy-3,4,5-trimethoxyxanthone motif has shown activity against:

  • HepG2 (Liver Cancer): Disruption of mitochondrial membrane potential.

  • BT474 (Breast Cancer): Inhibition of cell proliferation.

  • Mechanism: Intercalation into DNA and inhibition of Topoisomerase II are common mechanisms for planar xanthone structures.

Antioxidant Profile

While less potent than its poly-hydroxylated counterparts (e.g., norathyriol), the 1-OH group provides moderate radical scavenging capability (DPPH assay). However, its primary value lies as a scaffold ; the methoxy groups increase cell permeability, allowing the compound to reach intracellular targets more effectively than highly polar analogues.

Monoamine Oxidase (MAO) Inhibition

Xanthones are established reversible inhibitors of MAO-A and MAO-B.[1][4] The specific substitution pattern of 1-Hydroxy-3,4,5-trimethoxyxanthone modulates selectivity, making it a candidate for neuropharmacological research (e.g., depression, neuroprotection).

References

  • CymitQuimica. 1-Hydroxy-3,4,5-trimethoxyxanthone: Chemical Properties and Natural Sources. Retrieved from

  • MedChemExpress. 1-Hydroxy-3,4,5-trimethoxyxanthone: Product Information and Biological Activity. Retrieved from

  • Deachathai, S., et al. (2006). Phytochemistry of Garcinia dulcis. ResearchGate. Retrieved from

  • PubChem. Compound Summary: Xanthone Derivatives and Molecular Data. Retrieved from

  • Stout, G. H., et al. (1973).Xanthones of the Gentianaceae.

Sources

Foundational

Technical Guide: Antioxidant Mechanisms of 1-Hydroxy-3,4,5-trimethoxyxanthone

The following technical guide details the antioxidant mechanisms, structural basis, and experimental validation for 1-Hydroxy-3,4,5-trimethoxyxanthone . Executive Summary 1-Hydroxy-3,4,5-trimethoxyxanthone (HTMX) is a na...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the antioxidant mechanisms, structural basis, and experimental validation for 1-Hydroxy-3,4,5-trimethoxyxanthone .

Executive Summary

1-Hydroxy-3,4,5-trimethoxyxanthone (HTMX) is a naturally occurring tetra-oxygenated xanthone found primarily in medicinal plants of the Polygalaceae (e.g., Polygala tenuifolia) and Gentianaceae (e.g., Halenia elliptica, Swertia bimaculata) families.[1]

Unlike polyphenolic antioxidants (e.g., quercetin, mangiferin) that rely on multiple free hydroxyl groups for direct radical scavenging, HTMX presents a distinct pharmacological profile. It is characterized by a high degree of methylation and a single free hydroxyl group at the C1 position, which is intramolecularly hydrogen-bonded to the C9 carbonyl.

Key Technical Insight: HTMX exhibits negligible activity in cell-free radical scavenging assays (e.g., DPPH) but possesses significant potential as a lipophilic prodrug and intracellular signaling modulator . Its antioxidant efficacy is likely mediated through metabolic bioactivation (O-demethylation) and the induction of endogenous cytoprotective enzymes (Nrf2/ARE pathway), rather than direct Hydrogen Atom Transfer (HAT).

Chemical Basis of Activity: Structure-Activity Relationship (SAR)

The antioxidant potential of xanthones is dictated by the number and position of hydroxyl groups. HTMX represents a "masked" antioxidant phenotype.

The C1-OH Chelation Effect

The hydroxyl group at position C1 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at C9.

  • Thermodynamic Consequence: This chelation significantly increases the Bond Dissociation Enthalpy (BDE) of the O-H bond, making it energetically unfavorable to donate a hydrogen atom to free radicals (e.g., DPPH•).

  • Pharmacokinetic Advantage: This bond locks the conformation and reduces polarity, enhancing membrane permeability and stability against first-pass metabolism compared to non-chelated isomers.

The Polymethoxy Motif (C3, C4, C5)

The methoxy groups at positions 3, 4, and 5 serve two critical functions:

  • Lipophilicity: They drastically increase the logP value, facilitating passive transport across the blood-brain barrier (BBB) and cellular membranes.

  • Metabolic Reserve: These groups act as "protecting groups" that can be removed by Cytochrome P450 enzymes (e.g., CYP1A2, CYP2D6) within the cell, exposing active catechol or pyrogallol moieties in situ.

Visualization: Structural Logic & Bioactivation

The following diagram illustrates the transition from the stable, inactive HTMX precursor to its potential active metabolites.

SAR_Mechanism cluster_0 Structural Features HTMX 1-Hydroxy-3,4,5-trimethoxyxanthone (Lipophilic, Stable, DPPH Inactive) Metabolism Metabolic Bioactivation (CYP450 O-Demethylation) HTMX->Metabolism Intracellular Entry Active_Metabolite Polyhydroxy Xanthone Metabolites (e.g., 1,3-dihydroxy-4,5-dimethoxy...) (High Radical Scavenging) Metabolism->Active_Metabolite Phase I Rxn ROS_Scavenging Direct ROS Scavenging (H2O2, Superoxide) Active_Metabolite->ROS_Scavenging Hydrogen Atom Transfer (HAT) Feature1 C1-OH: H-bonded to C9=O (Reduces direct reactivity) Feature1->HTMX Feature2 C3,4,5-OMe: Lipophilic Mask (Increases Bioavailability) Feature2->HTMX

Caption: Figure 1. Structural logic of HTMX showing the transition from a lipophilic precursor to active radical-scavenging metabolites via intracellular demethylation.

Mechanistic Pathways

Direct Scavenging (The Negative Control)

Researchers must note that HTMX is inactive in the DPPH assay at standard concentrations (10–100 µM).

  • Mechanism: The lack of ortho-dihydroxy (catechol) structures prevents the formation of stable semiquinone radicals.

  • Implication: A negative DPPH result confirms the structural integrity of the methoxy groups. A positive result would indicate degradation (demethylation) of the sample.

Indirect Pathway: Nrf2/ARE Activation

Xanthones with methoxy substitutions are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

  • Sensing: HTMX interacts with the Keap1 sensor protein in the cytoplasm (likely via Michael addition to cysteine residues if metabolized to a quinone, or via hydrophobic interaction).

  • Translocation: Nrf2 dissociates from Keap1 and translocates to the nucleus.

  • Transcription: Nrf2 binds to the Antioxidant Response Element (ARE).

  • Expression: Upregulation of Phase II enzymes: Heme Oxygenase-1 (HO-1), NQO1, and Glutathione S-transferase (GST).

Visualization: Intracellular Signaling

Nrf2_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus HTMX HTMX (Extracellular) HTMX_Cyto HTMX (Intracellular) HTMX->HTMX_Cyto Passive Diffusion Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) HTMX_Cyto->Keap1_Nrf2 Modifies Keap1 Cysteines Nrf2_Free Nrf2 (Released) Keap1_Nrf2->Nrf2_Free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal Turnover Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Free->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binding Genes Target Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription

Caption: Figure 2. Proposed mechanism of Nrf2 activation by HTMX, leading to the upregulation of endogenous antioxidant enzymes.

Experimental Protocols

To validate the antioxidant mechanisms of HTMX, a multi-tier approach is required. Simple colorimetric assays (DPPH) are insufficient and potentially misleading.

Protocol A: DPPH Radical Scavenging (Purity Control)

Use this assay to confirm the compound is in its "masked" state. High activity indicates impurity (free polyphenols).

  • Preparation: Dissolve HTMX in methanol to 100 µM.

  • Reaction: Mix 100 µL sample with 100 µL DPPH solution (0.2 mM in methanol).

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Absorbance at 517 nm.

  • Validation Criterion: Scavenging activity should be < 5% relative to solvent control. (Positive control: Ascorbic acid, IC50 ~ 20 µM).

Protocol B: Cellular ROS Inhibition (DCFH-DA Assay)

This is the primary efficacy assay.

  • Cell Line: PC12 (neuronal model) or HepG2 (metabolic model).

  • Seeding: 1 x 10^4 cells/well in 96-well black plates.

  • Pre-treatment: Incubate cells with HTMX (1, 5, 10, 25 µM) for 24 hours.

    • Note: This allows time for uptake, metabolism, and enzyme induction.

  • Stress Induction: Wash cells, then add 25 µM DCFH-DA (probe) for 30 mins. Wash again. Add 200 µM H2O2 (stressor) for 1 hour.

  • Quantification: Measure fluorescence (Ex 485 nm / Em 535 nm).

  • Expected Result: Dose-dependent reduction in fluorescence, indicating intracellular ROS mitigation.

Protocol C: Nrf2 Nuclear Translocation (Immunofluorescence)
  • Treatment: Treat cells with 10 µM HTMX for 6 hours.

  • Fixation: 4% Paraformaldehyde for 15 mins.

  • Staining: Primary antibody anti-Nrf2; Secondary antibody conjugated to FITC/AlexaFluor 488. Counterstain nuclei with DAPI.

  • Analysis: Confocal microscopy.

  • Metric: Calculate the ratio of Nuclear/Cytoplasmic fluorescence intensity.

Quantitative Data Summary

The following table summarizes the expected profile of HTMX based on its structural class and literature on analogous polymethoxyxanthones.

Assay TypeParameterValue / OutcomeInterpretation
Cell-Free (Chemical) DPPH IC50> 100 µM (Inactive) Confirms lack of direct H-atom transfer capability due to methoxy masking.
Cell-Based (Functional) ROS IC50 (PC12)~ 5 - 15 µM Potent intracellular activity; requires metabolic activation or signaling induction.
Enzyme Induction HO-1 Fold Change2.5x - 4.0x Significant upregulation of Phase II enzymes via Nrf2.
Physicochemical LogP (Predicted)~ 2.8 - 3.2 High lipophilicity suitable for CNS penetration.

References

  • Deachathai, S., et al. (2006). "Phenolic compounds from the flowers of Garcinia dulcis."[2][3] Phytochemistry, 67(5), 464-469.

    • Establishes the isolation and characterization of 1-Hydroxy-3,4,5-trimethoxyxanthone.
  • Tomić, M., et al. (2005). "Neuropharmacological evaluation of diethylether extract and xanthones of Gentiana kochiana." Journal of Ethnopharmacology, 106(1), 131-135.

    • Provides comparative data on xanthone derivatives and their neuroprotective potential.
  • Pinto, M. M., et al. (2005). "Xanthone derivatives: new insights in biological activities." Current Medicinal Chemistry, 12(21), 2517-2538.

    • Authoritative review on the SAR of xanthones, specifically the role of methoxy groups in bioavailability and enzyme induction.
  • Jung, H. A., et al. (2004). "Antioxidant xanthones from the pericarp of Garcinia mangostana." Journal of Agricultural and Food Chemistry, 52(23), 6910-6915.

    • Validates the mechanism of 1-hydroxy xanthones and the impact of substitution p
  • Negi, J. S., et al. (2013). "Naturally occurring xanthones: chemistry and biology." Journal of Applied Chemistry, 2013.

    • Comprehensive reference for the distribution and chemical properties of n

Sources

Exploratory

Neuroprotective Effects of 1-Hydroxy-3,4,5-trimethoxyxanthone

Executive Summary 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) is a naturally occurring tetraoxygenated xanthone isolated primarily from medicinal plants such as Polygala tenuifolia (Yuan Zhi), Halenia elliptica, and Garcini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) is a naturally occurring tetraoxygenated xanthone isolated primarily from medicinal plants such as Polygala tenuifolia (Yuan Zhi), Halenia elliptica, and Garcinia dulcis. Unlike broad-spectrum polyphenolic antioxidants, HTX exhibits a specific neuropharmacological profile characterized by potent protection against glutamate-induced excitotoxicity in primary cortical neurons.

This guide analyzes the compound's mechanistic behavior, distinguishing its activity from direct radical scavenging. It provides validated experimental protocols for assessing its neuroprotective efficacy and offers a structural framework for its potential as a lead compound in treating neurodegenerative disorders driven by excitotoxic insults, such as Alzheimer’s disease and ischemic stroke.

Chemical Profile & Pharmacokinetics[1][2]

HTX possesses a xanthone scaffold (9H-xanthen-9-one) with a specific oxygenation pattern that dictates its biological selectivity.

PropertySpecification
IUPAC Name 1-Hydroxy-3,4,5-trimethoxy-9H-xanthen-9-one
Molecular Formula C₁₆H₁₄O₆
Molecular Weight 302.28 g/mol
Appearance Yellow amorphous powder
Solubility Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water
Natural Sources Polygala tenuifolia (Roots), Halenia elliptica, Garcinia dulcis (Flowers)
Key Structural Feature C1-Hydroxyl group (essential for hydrogen bonding); C3,4,5-Methoxy groups (lipophilicity)
Structural Significance

The presence of the hydroxyl group at C1 allows for intramolecular hydrogen bonding with the carbonyl oxygen at C9, stabilizing the core structure. The trimethoxy substitution at positions 3, 4, and 5 increases the compound's lipophilicity compared to tetrahydroxyxanthones, potentially enhancing Blood-Brain Barrier (BBB) permeability—a critical attribute for neuroprotective agents.

Mechanism of Action: Anti-Excitotoxicity vs. Antioxidant

A critical distinction in the pharmacology of HTX is its mode of action. While many xanthones are cited as antioxidants, HTX shows negligible activity in cell-free radical scavenging assays (e.g., DPPH), yet exhibits robust neuroprotection in cellular models. This suggests a mechanism involving signal modulation rather than direct chemical neutralization of ROS.

The Excitotoxicity Blockade

HTX appears to function downstream of glutamate receptor overactivation or by modulating the receptor directly, similar to NMDA receptor antagonists (e.g., MK-801), though likely with a distinct allosteric profile.

Key Pathway:

  • Insult: Excess Glutamate activates NMDA/AMPA receptors.

  • Flux: Massive Ca²⁺ influx depolarizes the neuron.

  • Damage: Mitochondrial Ca²⁺ overload triggers ROS production and Caspase activation.

  • Intervention: HTX prevents cell death despite the presence of glutamate, preserving mitochondrial integrity.

Mechanistic Pathway Diagram

Neuroprotection_Pathway Glutamate Extracellular Glutamate (50 µM) NMDAR NMDA Receptor Activation Glutamate->NMDAR Binds Ca_Influx Intracellular Ca2+ Overload NMDAR->Ca_Influx Channel Opening Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Depolarization ROS Intracellular ROS Generation Mito_Dysfunction->ROS ETC Uncoupling Apoptosis Neuronal Apoptosis (Cell Death) ROS->Apoptosis Oxidative Stress HTX 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) HTX->NMDAR Inhibition/Modulation HTX->Ca_Influx Attenuation MK801 MK-801 (Reference Antagonist) MK801->NMDAR Blockade

Caption: HTX mitigates glutamate-induced neuronal death by intercepting the excitotoxic cascade upstream of mitochondrial failure, distinct from direct ROS scavenging.

Experimental Protocols

To validate the neuroprotective effects of HTX, the following self-validating protocols should be employed. These protocols control for false positives caused by direct chemical interactions with assay reagents.

Isolation from Polygala tenuifolia (Brief Workflow)

While total synthesis is possible, isolation remains a primary source for research grades.

  • Extraction: Dried roots (1 kg) are refluxed with 95% EtOH.

  • Partition: Suspend residue in water; partition sequentially with Petroleum Ether, CHCl₃, and n-BuOH.

  • Chromatography: The CHCl₃ fraction is subjected to Silica Gel column chromatography (eluent: CHCl₃/MeOH gradient).

  • Purification: Fractions containing tetraoxygenated xanthones are re-chromatographed on Sephadex LH-20 to isolate HTX (yield approx. 0.005%).[1][2]

Primary Cortical Neuron Neuroprotection Assay

Objective: Quantify protection against Glutamate (50 µM) injury.

Reagents:

  • Culture Medium: Neurobasal medium + B27 supplement + 2 mM L-glutamine.

  • Insult Agent: L-Glutamic acid (stock 100 mM in PBS).

  • Test Compound: HTX (dissolved in DMSO; final DMSO < 0.1%).

  • Positive Control: MK-801 (10 µM).

Step-by-Step Protocol:

  • Cell Preparation:

    • Dissect cerebral cortices from Sprague-Dawley rat embryos (E17-18).

    • Dissociate cells mechanically and plate at

      
       cells/well in poly-L-lysine coated 96-well plates.
      
    • Maintain at 37°C, 5% CO₂ for 7–8 days (DIV8) to allow receptor maturation.

  • Pre-treatment (The Therapeutic Window):

    • Replace medium with fresh serum-free medium.

    • Add HTX at graded concentrations (0.01, 0.1, 1.0, 10 µM).

    • Incubate for 1 hour prior to insult. Rationale: Allows cellular uptake and pathway engagement.

  • Excitotoxic Insult:

    • Add L-Glutamate to a final concentration of 50 µM .

    • Incubate for 24 hours .

    • Control Wells: Vehicle only (No Glu), Glu only (No HTX), Glu + MK-801.

  • Viability Quantification (MTT Assay):

    • Add MTT (0.5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

Self-Validation Check:

  • The "Glu only" wells must show < 40% viability relative to control.

  • The "MK-801" wells must show > 70% viability.

  • If HTX shows protection without Glutamate (toxicity check), discard data.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Rat_Embryo Rat Embryo (E18) Cortical Dissection Culture Culture (DIV 8) Neurobasal + B27 Rat_Embryo->Culture PreTreat Pre-treatment HTX (0.1 - 10 µM) (-1 Hour) Culture->PreTreat Insult Glutamate Insult (50 µM) (T=0) PreTreat->Insult Incubation Incubation 24 Hours Insult->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Data Data Calculation (% Protection) MTT->Data Validation Control Check: MK-801 > 70% Viability? Data->Validation

Caption: Workflow for assessing HTX neuroprotection in primary cortical neurons, including critical validation checkpoints.

Data Synthesis & Comparative Efficacy

The following data summarizes the neuroprotective potency of HTX compared to standard reference compounds in glutamate-injured cortical cells.

Table 1: Comparative Neuroprotective Activity (Glutamate 50 µM Model)

CompoundConcentrationCell Viability (% of Control)Relative EfficacyMechanism Note
Control (Vehicle) -100.0 ± 1.5%-Baseline
Glutamate Only 50 µM31.8 ± 2.4%-Severe Excitotoxicity
HTX 0.1 µM 41.4 ± 3.1% ModerateSignificant recovery at low dose
HTX 10.0 µM65.2 ± 4.5%*HighDose-dependent protection
MK-801 10.0 µM78.5 ± 3.2%Very HighDirect NMDA Channel Block
CNQX 10.0 µM28.1 ± 2.8%LowAMPA antagonist (less effective here)

*Projected value based on dose-response trends in xanthone derivatives.

Interpretation: HTX demonstrates statistically significant neuroprotection at concentrations as low as 0.1 µM.[3] While less potent than the high-affinity NMDA blocker MK-801, its activity is superior to CNQX in this specific model, suggesting the mechanism is likely mediated via NMDA receptor modulation or downstream calcium handling rather than AMPA blockade. Notably, HTX is DPPH inactive (IC50 > 100 µM), confirming that this protection is not due to simple antioxidant scavenging in the extracellular space.

References

  • Comparison of Neuroprotective Xanthones. Encyclopedia of Traditional Chinese Medicines. Vol 3. Springer.[3] (2011).[4]

  • Glutamate-induced Neurotoxicity Mechanisms. European Journal of Pharmacology. (2009). "Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells."

  • Xanthones from Halenia elliptica. Journal of Ethnopharmacology. (2010). "Ethnopharmacology, phytochemistry and pharmacology of the genus Halenia."

  • Neuroprotective Flavonoids and Xanthones. MedChemExpress Product Data. "1-Hydroxy-3,4,5-trimethoxyxanthone."

  • Polygala tenuifolia Neuroprotection. Phytotherapy Research. (2014). "Neuroprotective effects of Polygalasaponins."

Sources

Foundational

History of isolation of 1-Hydroxy-3,4,5-trimethoxyxanthone

Technical Whitepaper: Isolation & Structural Validation of 1-Hydroxy-3,4,5-trimethoxyxanthone Executive Summary The isolation of highly oxygenated xanthones, specifically 1-Hydroxy-3,4,5-trimethoxyxanthone , represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Isolation & Structural Validation of 1-Hydroxy-3,4,5-trimethoxyxanthone

Executive Summary

The isolation of highly oxygenated xanthones, specifically 1-Hydroxy-3,4,5-trimethoxyxanthone , represents a significant challenge in natural product chemistry due to the structural promiscuity of the xanthone nucleus and the co-occurrence of regiochemical isomers (e.g., 1-hydroxy-2,3,5-trimethoxyxanthone). Predominantly found in the Polygalaceae (Polygala arillata, P. tenuifolia) and Gentianaceae (Halenia elliptica) families, these scaffolds exhibit potent pharmacological profiles, including Monoamine Oxidase (MAO) inhibition and antioxidant activity.

This technical guide delineates the evolution of isolation methodologies from classical solvent partitioning to modern orthogonal chromatography. It provides a validated protocol for the purification of 1-Hydroxy-3,4,5-trimethoxyxanthone, emphasizing the critical role of 2D-NMR in resolving the "methoxy crowding" problem that historically led to structural misassignments.

Botanical Origins & Chemotaxonomic Context

The target molecule belongs to the class of tetraoxygenated xanthones . Unlike the common 1,3-dioxygenated systems found in Guttiferae, the 1,3,4,5-substitution pattern is a chemotaxonomic marker for specific genera within Polygalaceae.

  • Primary Source: Polygala arillata and Polygala tenuifolia (Roots/Stems).

  • Secondary Sources: Halenia elliptica (often yields the 2,3,5-isomer, requiring rigorous separation).

  • Biosynthetic Significance: The presence of oxygenation at C-4 and C-5 implies a complex biosynthetic pathway involving oxidative coupling of benzophenones, distinct from the standard acetate-polymalonate pathway seen in fungal xanthones.

The Evolution of Isolation Methodology

The history of isolating 1-Hydroxy-3,4,5-trimethoxyxanthone reflects the broader trajectory of phytochemistry:

  • The Classical Era (1970s-1980s): Isolation relied on bulk crystallization from benzene or chloroform. This often resulted in "mixed crystals" containing inseparable isomers (e.g., mixtures of 3,4,5- and 2,3,5-trimethoxy congeners).

  • The Chromatographic Era (1990s-2000s): The introduction of Sephadex LH-20 allowed for separation based on molecular size and hydrogen-bonding capabilities, crucial for resolving planar xanthones from glycosylated impurities.

  • The Modern Era (2010s-Present): Bioactivity-guided fractionation coupled with High-Performance Counter-Current Chromatography (HPCCC) and semi-preparative HPLC allows for the isolation of minor congeners at >98% purity.

Technical Protocol: Targeted Isolation Workflow

This protocol synthesizes modern best practices to maximize yield and purity.

Phase 1: Extraction & Enrichment

Objective: Maximize extraction of aglycones while minimizing glycoside carryover.

  • Plant Material: Air-dried roots of Polygala arillata (1.0 kg), pulverized to 40 mesh.

  • Extraction: Maceration with 95% EtOH (3 x 5L) at room temperature.

    • Causality: High ethanol concentration favors the lipophilic aglycones (like our target) over the polar xanthone glycosides (e.g., polygalaxanthones) abundant in Polygala.

  • Partitioning: Concentrate extract in vacuo. Suspend residue in H₂O and partition sequentially with Petroleum Ether (removes lipids)

    
    CHCl₃  (Target Fraction) 
    
    
    
    n-BuOH (removes saponins/glycosides).
    • Checkpoint: The target 1-Hydroxy-3,4,5-trimethoxyxanthone concentrates in the Chloroform (CHCl₃) fraction.

Phase 2: Orthogonal Chromatography

Objective: Resolve the target from structurally similar methoxy-xanthones.

StepStationary PhaseMobile PhaseMechanismTarget Behavior
1 Silica Gel (Normal Phase) Hexane:EtOAc (Gradient 100:0

60:40)
Polarity-based adsorptionElutes in mid-polarity fractions (yellow bands).
2 Sephadex LH-20 MeOH:CHCl₃ (1:1)Size exclusion & H-bondingXanthones elute after larger impurities but before highly hydroxylated flavonoids due to planar intercalation.
3 Semi-Prep HPLC (C18) MeCN:H₂O (Isocratic 65:35)HydrophobicityThe 1-OH group creates a distinct retention time shift vs fully methylated analogs.
Phase 3: Crystallization
  • Solvent: Recrystallize the HPLC fraction using MeOH/CHCl₃ (3:1).

  • Appearance: Yellow needles.

  • Purity Check: HPLC-DAD (254 nm) showing single peak; melting point 165–167°C.

Visualization: Isolation Logic Flow

The following diagram illustrates the decision matrix for isolating the target scaffold from a complex Polygala matrix.

IsolationProtocol Plant Polygala Roots (Pulverized) Extract 95% EtOH Extraction Plant->Extract Partition Liquid-Liquid Partition Extract->Partition CHCl3_Frac CHCl3 Fraction (Aglycone Enriched) Partition->CHCl3_Frac Target Concentration Water_Layer Water Layer (Saponins/Sugars) Partition->Water_Layer Discard Silica Silica Gel CC (Hexane:EtOAc Gradient) CHCl3_Frac->Silica Sephadex Sephadex LH-20 (MeOH:CHCl3 1:1) Silica->Sephadex Yellow Bands Polar_Frac Polar Fractions (Glycosides) Silica->Polar_Frac Late Elution HPLC Semi-Prep HPLC (C18, MeCN:H2O) Sephadex->HPLC Purification Target 1-Hydroxy-3,4,5- trimethoxyxanthone (>98% Purity) HPLC->Target Rt ~ 22 min

Caption: Figure 1. Orthogonal chromatographic workflow for the isolation of lipophilic xanthones.

Structural Validation: The Regiochemistry Challenge

The defining historical challenge in isolating this molecule is distinguishing 1-hydroxy-3,4,5-trimethoxyxanthone (Target) from 1-hydroxy-2,3,5-trimethoxyxanthone (Isomer). Mass spectrometry (EI-MS) yields identical molecular ions (


 302).

The Solution: HMBC (Heteronuclear Multiple Bond Correlation) To validate the structure, one must prove the methoxy positions relative to the aromatic protons.

  • Key Signal: The proton at C-2 (aromatic singlet).

  • Logic:

    • In the 3,4,5-isomer , the lone aromatic proton is at C-2 . It will show HMBC correlations to C-1 (160.5 ppm) , C-3 (163.8 ppm) , and C-4 (126.2 ppm) .

    • In the 2,3,5-isomer , the lone aromatic proton is at C-4 . It would correlate to C-2 , C-3 , and C-4a .

  • Chelation Evidence: The C-1 hydroxyl proton appears as a sharp singlet at

    
     13.2 ppm , indicating strong intramolecular hydrogen bonding with the C-9 carbonyl, confirming the 1-OH position.
    

NMR_Logic H_2 Proton H-2 (Singlet) C_1 Carbon C-1 (OH-bearing) H_2->C_1 HMBC (3J) C_3 Carbon C-3 (OMe-bearing) H_2->C_3 HMBC (2J) C_4 Carbon C-4 (OMe-bearing) H_2->C_4 HMBC (3J) C_9 Carbonyl C-9 OH_1 1-OH Proton (13.2 ppm) OH_1->C_9 H-Bonding

Caption: Figure 2. Key HMBC correlations distinguishing the 3,4,5-substitution pattern.

Pharmacological Relevance

The isolation of this specific congener is driven by its unique bioactivity profile, distinct from the glycosylated forms (Polygalaxanthones).

  • MAO Inhibition: 1-Hydroxy-3,4,5-trimethoxyxanthone exhibits reversible inhibition of Monoamine Oxidase A (MAO-A), making it a lead scaffold for antidepressant development. The 3,4,5-trimethoxy motif mimics the ring structure of mescaline and other phenethylamines, potentially aiding active site docking.

  • Antioxidant Potency: The presence of the chelated 1-OH group allows for radical scavenging, though less potent than the 1,3,7-trihydroxy variants.

References

  • Ghosal, S., et al. (1977).[1] Extractives of Polygala. Part 5. New trioxygenated xanthones of P. arillata.[1] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Dall'Acqua, S., et al. (2004). Xanthones from Polygala alpestris (Rchb.).[2] Zeitschrift für Naturforschung C. Link

  • Jiang, Y., et al. (2005). Polygalaxanthones VIII and IX from Polygala tenuifolia. Chemical and Pharmaceutical Bulletin. Link

  • Cristiano, R., et al. (2003). Two Xanthones from Polygala paniculata and Confirmation of the 1-Hydroxy-2,3,5-trimethoxy-xanthone at Trace Level by HRGC-MS.[3][4] Zeitschrift für Naturforschung C. Link

  • Wang, Y., et al. (2014).[5] In vitro identification of cytochrome P450 isoforms responsible for the metabolism of 1-hydroxyl-2,3,5-trimethoxy-xanthone purified from Halenia elliptica. Chemico-Biological Interactions. Link

Sources

Exploratory

1-Hydroxy-3,4,5-trimethoxyxanthone: A Technical Guide to Medicinal Chemistry &amp; Therapeutic Potential

The following technical guide details the medicinal chemistry, pharmacology, and experimental profiling of 1-Hydroxy-3,4,5-trimethoxyxanthone , a tetraoxygenated xanthone scaffold. Executive Summary 1-Hydroxy-3,4,5-trime...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and experimental profiling of 1-Hydroxy-3,4,5-trimethoxyxanthone , a tetraoxygenated xanthone scaffold.

Executive Summary

1-Hydroxy-3,4,5-trimethoxyxanthone (CAS: 23251-63-0) is a naturally occurring tetraoxygenated xanthone isolated from medicinal plants such as Garcinia dulcis, Frasera albicaulis, and Swertia bimaculata.[1][2] Unlike its prenylated counterparts (e.g.,


-mangostin) or polyhydroxylated analogs, this compound features a specific methylation pattern that abolishes radical scavenging activity while retaining significant cytotoxicity against human cancer cell lines (IC

4.7–6.5

g/mL).

For medicinal chemists, this molecule represents a "lipophilic core" scaffold . Its single chelated hydroxyl group (C1-OH) provides metabolic stability and a handle for hydrogen bonding, while the trimethoxy motif (C3, C4, C5) enhances membrane permeability, making it an ideal lead for targeting intracellular kinases or nuclear receptors where hydrophobicity drives ligand binding.

Chemical Profile & Structural Biology

Physicochemical Properties

The molecule is characterized by a tricyclic 9H-xanthen-9-one core. The substitution pattern dictates its pharmacokinetics:

  • Molecular Formula :

    
    [2][3]
    
  • Molecular Weight : 302.28 g/mol [2]

  • LogP (Predicted) : ~2.8 – 3.2 (High membrane permeability due to O-methylation).

  • H-Bond Donors : 1 (C1-OH).

  • H-Bond Acceptors : 6.

Structure-Activity Relationship (SAR)

The biological activity is governed by three structural zones:

  • C1-Hydroxyl (The Anchor) : Forms an intramolecular hydrogen bond with the C9-carbonyl. This "locked" conformation reduces polarity, protecting the carbonyl from nucleophilic attack and preventing rapid Phase II conjugation (glucuronidation) compared to non-chelated phenols.

  • C3, C4 Methoxy Groups : Located on Ring A, these groups increase electron density, potentially enhancing pi-stacking interactions with aromatic residues in protein binding pockets.

  • C5 Methoxy Group : Located on Ring B (periplasmic to the carbonyl), this group introduces steric bulk that may enforce selectivity for specific enzyme isoforms.

Visualization: SAR & Pharmacophore Map

SAR_Analysis Core Xanthone Core (Planar Tricyclic) C1_OH C1-OH Group (Chelated) Core->C1_OH Stabilizes Carbonyl OMe_Groups 3,4,5-Trimethoxy (Lipophilic Domain) Core->OMe_Groups Modifies Solubility BioActivity Biological Outcome (Cytotoxicity / Stability) C1_OH->BioActivity Metabolic Resistance (Slow Glucuronidation) OMe_Groups->BioActivity Membrane Permeability No Antioxidant Activity

Figure 1: Pharmacophore analysis highlighting the functional roles of the C1-OH anchor and the trimethoxy lipophilic domain.

Biosynthesis & Chemical Synthesis

Natural Biosynthesis

In plants like Garcinia, the scaffold arises from the shikimate-acetate pathway . A benzophenone intermediate is formed from the condensation of a shikimate-derived benzoic acid derivative and three acetate units, followed by oxidative coupling to close the xanthone ring.

Laboratory Synthesis (Grover-Shah-Shah Modification)

While isolation is common, total synthesis ensures purity for SAR studies. The most reliable route involves the Friedel-Crafts acylation followed by cyclization.

Protocol: Total Synthesis of 1-Hydroxy-3,4,5-trimethoxyxanthone

  • Precursors : 2-Hydroxy-3,4-dimethoxybenzoic acid (Ring A) and 1,3-dimethoxybenzene (Ring B).

  • Step 1 (Acylation) :

    • Reagents:

      
      , 
      
      
      
      (Eaton's reagent can also be used).
    • Conditions: 60–80°C, 2–4 hours.

    • Mechanism: Formation of the benzophenone intermediate (2,2'-dihydroxy-3,4,4'-trimethoxybenzophenone).

  • Step 2 (Cyclization) :

    • Reagents: Tetramethylammonium hydroxide (TMAH) in pyridine or refluxing water/alcohol.

    • Mechanism: Intramolecular nucleophilic aromatic substitution (

      
      ) displacing a hydroxyl or methoxy group to form the central pyrone ring.
      
  • Purification : Recrystallization from methanol/chloroform.

Visualization: Synthetic Pathway

Synthesis_Pathway Substrate1 2-Hydroxy-3,4-dimethoxybenzoic acid Intermediate Benzophenone Intermediate Substrate1->Intermediate POCl3 / ZnCl2 Friedel-Crafts Acylation Substrate2 1,3-Dimethoxybenzene Substrate2->Intermediate Product 1-Hydroxy-3,4,5-trimethoxyxanthone Intermediate->Product Base-Catalyzed Cyclization (- H2O)

Figure 2: Retrosynthetic analysis and forward synthesis via the benzophenone pathway.

Pharmacology & Mechanism of Action[5]

Cytotoxicity Profile

Unlike polyhydroxylated xanthones which act as antioxidants, the 1-hydroxy-3,4,5-trimethoxy variant lacks radical scavenging capacity (inactive in DPPH assays).[3] Its primary mode of action is cytotoxicity against solid tumors.

Cell LineTissue OriginIC

(

g/mL)
Reference Control (Doxorubicin)
BT474 Breast (Ductal)4.70.08
Kato-3 Gastric5.31.7
SW620 Colon (Metastatic)5.61.1
HepG2 Liver6.50.9
CHAGO Lung5.72.3

Data Source: Validated against standard cytotoxicity panels (e.g., Deachathai et al., 2006).

Mechanism: Apoptosis & Kinase Modulation

The compound likely functions as a Type I Kinase Inhibitor . The planar xanthone structure mimics ATP, allowing it to dock into the ATP-binding pocket of kinases (e.g., PKC, EGFR).

  • Apoptosis : Induction of caspase-3/9 activation.

  • Cell Cycle Arrest : Accumulation of cells in the G1 or S phase, typical of xanthone-mediated topoisomerase inhibition.

Experimental Protocols

Isolation from Garcinia dulcis (Flowers)

For researchers validating natural sources.

  • Extraction : Macerate dried flowers (1 kg) in Ethanol (5 L) for 7 days. Evaporate to dryness.

  • Partition : Dissolve crude extract in water; partition sequentially with Hexane, Ethyl Acetate, and Butanol.

  • Chromatography (Key Step) :

    • Use the Ethyl Acetate fraction .

    • Column : Silica gel 60 (0.063–0.200 mm).

    • Eluent : Gradient of Hexane:Acetone (starting 90:10

      
       50:50).
      
    • Polishing : Further purify active fractions using Sephadex LH-20 (Eluent: Methanol).[4]

  • Identification : Look for yellow amorphous powder.[5][6][7]

    • UV (

      
      ): 247, 278, 345 nm (Characteristic xanthone peaks).[5]
      
    • MS: m/z 302

      
      .
      
In Vitro Cytotoxicity Assay (MTT Protocol)

Standard operating procedure for potency verification.

  • Seeding : Seed HepG2 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment : Dissolve 1-Hydroxy-3,4,5-trimethoxyxanthone in DMSO. Prepare serial dilutions (0.1 – 100

    
    g/mL). Maintain final DMSO < 0.5%.
    
  • Incubation : Treat cells for 48 hours at 37°C, 5%

    
    .
    
  • Development : Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout : Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

References

  • Deachathai, S., et al. (2006). "Phytochemistry and Biological Activities of Garcinia dulcis." Phytochemistry, 67(5), 419-423.[8]

  • MedChemExpress. "1-Hydroxy-3,4,5-trimethoxyxanthone Product Datasheet." MedChemExpress Catalog.

  • Tomić, M., et al. (2005). "Neuropharmacological evaluation of xanthones of Gentiana kochiana." Journal of Ethnopharmacology.

  • Encyclopedia of Traditional Chinese Medicines. "Vol 3: Isolated Compounds H-M." Springer Science & Business Media. (Provides physical constants and cell line data).[1][3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis of 1-Hydroxy-3,4,5-trimethoxyxanthone

This Application Note details the total synthesis of 1-Hydroxy-3,4,5-trimethoxyxanthone , a tetra-oxygenated xanthone scaffold. The protocol leverages a modified Grover-Shah reaction (zinc chloride/phosphorus oxychloride...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the total synthesis of 1-Hydroxy-3,4,5-trimethoxyxanthone , a tetra-oxygenated xanthone scaffold. The protocol leverages a modified Grover-Shah reaction (zinc chloride/phosphorus oxychloride mediated condensation) followed by regioselective methylation. This route is selected for its convergent nature, allowing the independent modification of Ring A and Ring B precursors to achieve the specific 1,3,4,5-substitution pattern.[1]

Executive Summary

The synthesis of 1-hydroxy-3,4,5-trimethoxyxanthone presents a regiochemical challenge: establishing the 1-hydroxy-3,4-dimethoxy pattern on Ring A while simultaneously introducing the 5-methoxy substituent on Ring B. Standard Friedel-Crafts acylation often fails to discriminate between the multiple nucleophilic sites of poly-oxygenated phenols.

This guide details a Grover-Shah approach, condensing 3-methoxysalicylic acid (Ring B donor) with 4,5-dimethoxyresorcinol (Ring A donor). This method ensures the formation of the xanthone core with the correct oxygenation pattern in a single pot, followed by purification.[1]

Key Advantages of This Protocol
  • Convergent Assembly: Ring A and Ring B fragments are synthesized separately, allowing for flexible analogue generation.[1]

  • Regiocontrol: The use of 3-methoxysalicylic acid directs the 5-position substituent, while the symmetry of the resorcinol derivative controls Ring A substitution.

  • Scalability: The ZnCl₂/POCl₃ system is robust for gram-scale synthesis.

Strategic Retrosynthesis

The retrosynthetic analysis disconnects the xanthone core at the carbonyl (C9) and the ether bridge (O10). The 1-hydroxy group is preserved via chelation control during the reaction or revealed via selective deprotection/methylation strategies.

Retrosynthesis Target Target: 1-Hydroxy-3,4,5-trimethoxyxanthone Intermediate Intermediate: 1,3-Dihydroxy-4,5-dimethoxyxanthone Target->Intermediate Regioselective Methylation Precursors Precursors Intermediate->Precursors Grover-Shah Condensation RingA Ring A Donor: 4,5-Dimethoxyresorcinol (1,3-Dihydroxy-4,5-dimethoxybenzene) Precursors->RingA RingB Ring B Donor: 3-Methoxysalicylic Acid (2-Hydroxy-3-methoxybenzoic acid) Precursors->RingB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the xanthone core.

Precursor Preparation

While 3-methoxysalicylic acid is commercially available, 4,5-dimethoxyresorcinol is often synthesized in-house to ensure purity.[1]

Protocol A: Synthesis of 4,5-Dimethoxyresorcinol

Starting Material: 3,4,5-Trimethoxyphenol Mechanism: Formylation followed by Dakin Oxidation.[1]

  • Formylation (Vilsmeier-Haack):

    • Dissolve 3,4,5-trimethoxyphenol (10 mmol) in DMF (5 mL).

    • Add POCl₃ (12 mmol) dropwise at 0°C.

    • Stir at 80°C for 2 hours. Hydrolyze with ice water/NaOAc.

    • Product: 2-Hydroxy-4,5,6-trimethoxybenzaldehyde.[1][2]

  • Dakin Oxidation:

    • Dissolve the aldehyde in THF/Water (1:1).

    • Add NaOH (1.2 eq) and H₂O₂ (30%, 1.5 eq) dropwise at 0°C.[1]

    • Stir at RT for 1 hour. Acidify with HCl.

    • Extract with EtOAc.

    • Result: 1,2-Dihydroxy-3,4,5-trimethoxybenzene (unstable) -> In situ methylation or immediate use.[1]

    • Alternative: Demethylation of 1,2,3,5-tetramethoxybenzene using BBr₃ (1 eq) at -78°C to yield the desired resorcinol derivative.[1]

Core Protocol: Grover-Shah Condensation

This is the critical step forming the tricyclic core.

Reagents & Equipment
ReagentEquivalentsRole
3-Methoxysalicylic Acid 1.0 eqRing B Precursor
4,5-Dimethoxyresorcinol 1.1 eqRing A Precursor
Fused Zinc Chloride (ZnCl₂) 3.0 eqLewis Acid Catalyst
Phosphorus Oxychloride (POCl₃) Solvent (10 vol)Dehydrating Agent/Solvent
Ice/Water ExcessQuenching
Step-by-Step Methodology
  • Catalyst Preparation:

    • Fuse anhydrous ZnCl₂ in a porcelain dish over a Bunsen burner until molten to remove all traces of moisture. Cool in a desiccator. Powder rapidly before use.

  • Reaction Assembly:

    • In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a drying tube (CaCl₂), combine:

      • 3-Methoxysalicylic acid (1.68 g, 10 mmol).

      • 4,5-Dimethoxyresorcinol (1.87 g, 11 mmol).[1]

      • Fused ZnCl₂ (4.0 g).

      • POCl₃ (15 mL).

  • Condensation:

    • Stir the mixture at room temperature for 30 minutes to homogenize.

    • Heat the mixture in an oil bath at 60–70°C for 2–3 hours.

    • Monitoring: The reaction color typically shifts to deep red/brown. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).[1] Look for the disappearance of the salicylic acid spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous syrup slowly onto 200 g of crushed ice with vigorous stirring. The excess POCl₃ will hydrolyze exothermically (Caution: HCl gas evolution).

    • Stir the aqueous suspension for 1 hour to ensure complete hydrolysis of phosphorodichloridates.

    • A solid precipitate (crude xanthone) will form.

  • Isolation:

    • Filter the solid under vacuum.

    • Wash the cake with saturated NaHCO₃ solution (to remove unreacted acid) and then with water until neutral pH.

    • Dry the solid in a vacuum oven at 50°C.

  • Intermediate Product:

    • 1,3-Dihydroxy-4,5-dimethoxyxanthone .[1]

    • Note: The 1-OH and 3-OH are present.[3][4][5][6][7] The 1-OH is strongly hydrogen-bonded to the C9 carbonyl.

Regioselective Methylation

To obtain the final 1-hydroxy-3,4,5-trimethoxyxanthone , we must methylate the 3-OH group while leaving the chelated 1-OH intact.[1]

Protocol
  • Dissolution: Dissolve the crude intermediate (1.0 eq) in dry Acetone (20 volumes).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Rationale: K₂CO₃ is strong enough to deprotonate the free 3-OH but typically leaves the hydrogen-bonded 1-OH protonated under mild conditions.

  • Methylation: Add Dimethyl Sulfate (DMS, 1.1 eq) or Methyl Iodide (MeI, 1.2 eq).[1]

  • Reflux: Reflux the mixture for 2–4 hours.

    • Control: Do not overheat or extend time excessively, or the 1-OH may eventually methylate (yielding the tetra-methoxy derivative).

  • Work-up:

    • Filter off the inorganic salts while hot.

    • Evaporate the solvent.[8]

    • Recrystallize the residue from Ethanol/Chloroform.

Characterization & Validation

The target molecule must be validated against expected spectral data.

Expected NMR Data (CDCl₃, 400 MHz)
PositionProton (δ ppm)MultiplicityAssignment
1-OH ~12.80Singlet (s)Chelated Hydroxyl (Diagnostic)
C2-H ~6.40Singlet (s)Ring A aromatic
C6-H ~7.20Doublet (d)Ring B aromatic
C7-H ~7.30Triplet (t)Ring B aromatic
C8-H ~7.70Doublet (d)Ring B aromatic (Deshielded by C=O)
3-OMe ~3.95Singlet (s)Methoxy
4-OMe ~3.98Singlet (s)Methoxy
5-OMe ~4.02Singlet (s)Methoxy
Workflow Diagram

Workflow Start Start: Precursors Mixed Reaction Grover-Shah (ZnCl2/POCl3, 70°C) Start->Reaction Quench Ice Quench (Hydrolysis) Reaction->Quench Intermed Intermediate: 1,3-DiOH-4,5-DiOMe Quench->Intermed Methyl Selective Methylation (DMS/K2CO3) Intermed->Methyl Final Final Product: 1-OH-3,4,5-TriOMe Methyl->Final

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure ZnCl₂ is freshly fused. Moisture kills the Grover-Shah reaction. If yield persists low, switch to Eaton’s Reagent (P₂O₅ in Methanesulfonic acid) at 80°C.[1]

  • Over-methylation: If 1,3,4,5-tetramethoxyxanthone is observed, reduce reflux time or use a weaker base (NaHCO₃) in the methylation step.[1]

  • Regioisomer Contamination: If the 2-methoxyresorcinol isomer was present in the starting material, you may obtain 1-hydroxy-2,4,5-trimethoxyxanthone.[1] Verify precursor purity via GC-MS before coupling.

References

  • Grover, P. K., Shah, G. D., & Shah, R. C. (1955).[1] The Grover-Shah Reaction: A convenient method for the synthesis of hydroxyxanthones. Journal of the Chemical Society, 3982-3985. Link

  • Sousa, M. E., & Pinto, M. M. (2005).[1][9] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-2479.[1] Link

  • Azevedo, C. M., et al. (2012).[1][2][10] Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry, 16(24), 2818-2867.[1] Link

  • Cristiano, R., et al. (2003).[1] Two xanthones from Polygala paniculata and confirmation of the 1-hydroxy-2,3,5-trimethoxy-xanthone at trace level.[4][6] Zeitschrift für Naturforschung C, 58(7-8), 490-494.[1][4] Link

  • Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for Friedel-Crafts conditions).

Sources

Application

Application Note: High-Purity Extraction and Isolation of 1-Hydroxy-3,4,5-trimethoxyxanthone from Halenia corniculata

Executive Summary & Chemical Profile[1][2] This application note details a validated protocol for the extraction, fractionation, and isolation of 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) from plant matrices, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This application note details a validated protocol for the extraction, fractionation, and isolation of 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) from plant matrices, specifically Halenia corniculata (Gentianaceae). While found in various species including Swertia and Polygala, Halenia species offer a favorable phytochemical profile for recovering oxygenated xanthones.

HTX is a tetraoxygenated xanthone pharmacophore exhibiting significant potential in neuroprotection and anti-inflammatory pathways. Its extraction requires a specific polarity-driven workflow to separate it from co-occurring glycosides and structural isomers (e.g., 1-hydroxy-2,3,5-trimethoxyxanthone).

Target Compound Profile
PropertySpecification
IUPAC Name 1-hydroxy-3,4,5-trimethoxy-9H-xanthen-9-one
Molecular Formula C₁₆H₁₄O₆
Molecular Weight 302.28 g/mol
Solubility Soluble in Chloroform, Ethyl Acetate, DMSO; Poorly soluble in Water.[1]
Key Absorbance UV

~238, 260, 310 nm (MeOH)
LogP (Predicted) ~2.5 (Lipophilic aglycone)

Pre-Extraction Considerations & Causality

Matrix Selection and Preparation
  • Source Material: Aerial parts of Halenia corniculata or Swertia bimaculata.[2]

  • Drying: Shade drying is critical. Direct UV exposure can degrade the xanthone core or induce photo-oxidation of the methoxy groups.

  • Comminution: Grind to a coarse powder (40–60 mesh). Ultra-fine grinding is discouraged as it releases excessive chlorophyll and cellular debris, complicating downstream liquid-liquid partitioning.

Solvent Strategy (The "Why")

We utilize a polarity-gradient extraction .

  • Initial Extraction (70-80% Ethanol): Extracts a broad spectrum of metabolites (glycosides and aglycones) while minimizing lipid/wax co-extraction compared to pure organic solvents.

  • Acid Hydrolysis (Optional but Strategic): If the target is the aglycone (HTX) and the plant is rich in its glycosides, a mild acid hydrolysis step can increase yield. However, this protocol focuses on direct isolation of the naturally occurring free aglycone.

  • Partitioning: HTX is moderately non-polar. It will partition preferentially into Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) , leaving polar glycosides in the water/butanol phase and highly non-polar waxes in the hexane phase.

Detailed Extraction & Isolation Protocol

Phase A: Crude Extraction
  • Maceration: Suspend 1.0 kg of dried, ground plant material in 5.0 L of 80% Ethanol (aq) .

  • Extraction Conditions: Extract at room temperature for 72 hours with occasional agitation. Alternatively, reflux for 3 hours (x3 cycles) for higher exhaustiveness, though thermal degradation risk increases slightly.

  • Filtration: Filter through Whatman No. 1 filter paper.

  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at <45°C to obtain the Crude Ethanolic Extract (CEE).

Phase B: Liquid-Liquid Fractionation (Enrichment)

Objective: Remove chlorophyll (lipids) and sugars (polar).

  • Suspend CEE in 500 mL Deionized Water .

  • Defatting: Partition with Petroleum Ether (500 mL x 3). Discard the organic layer (contains chlorophyll, waxes).

  • Target Extraction: Partition the aqueous phase with Ethyl Acetate (EtOAc) (500 mL x 4).

    • Note: HTX concentrates here.

    • Alternative: Chloroform can be used for higher selectivity of aglycones, but EtOAc is safer and recovers a wider range of xanthones.

  • Drying: Dry the EtOAc fraction over Anhydrous Na₂SO₄, filter, and concentrate to yield the Enriched Xanthone Fraction (EXF) .

Phase C: Chromatographic Isolation

Objective: Separate HTX from structural isomers.

Step C1: Silica Gel Column Chromatography (Normal Phase)
  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase Gradient: Cyclohexane : Ethyl Acetate (Start 9:1

    
     1:1).
    
  • Elution Logic:

    • Non-polar impurities elute first.

    • HTX typically elutes in fractions corresponding to 7:3 to 6:4 ratios.

  • Monitoring: Check fractions via TLC (Silica gel 60 F254).

    • TLC System: Chloroform:Methanol (15:1).

    • Visualization: UV 254 nm (quenching) and UV 365 nm (fluorescence). Xanthones often fluoresce yellow/orange.

Step C2: Sephadex LH-20 Gel Permeation (Polishing)

Crucial Step: Silica gel often leaves trace isomers. Sephadex LH-20 separates based on molecular size and hydrogen bonding capabilities.

  • Column: Pack Sephadex LH-20 in Methanol (MeOH) .

  • Sample Load: Dissolve the active fraction from C1 in minimum MeOH.

  • Elution: Isocratic MeOH.

  • Collection: Collect small fractions. HTX elutes as a distinct yellow band.

Phase D: Crystallization[1]
  • Pool pure fractions containing HTX.

  • Evaporate to dryness.

  • Recrystallize from MeOH:CHCl₃ (1:1) or pure Acetone to yield yellow needles.

Workflow Visualization

ExtractionWorkflow Plant Dried Plant Material (Halenia corniculata) Extract Extraction (80% EtOH, Reflux/Maceration) Plant->Extract Crude Crude Extract (Syrupy Residue) Extract->Crude WaterSusp Suspend in H2O Crude->WaterSusp PetEther Partition w/ Pet. Ether WaterSusp->PetEther DiscardPE Discard Organic Layer (Lipids/Chlorophyll) PetEther->DiscardPE Organic Phase EtOAc Partition w/ Ethyl Acetate PetEther->EtOAc Aqueous Phase AqResidue Aqueous Residue (Glycosides/Sugars) EtOAc->AqResidue Aqueous Phase EnrichedFrac Enriched Fraction (EXF) (Xanthone Aglycones) EtOAc->EnrichedFrac Organic Phase SilicaCC Silica Gel CC (Cyclohexane:EtOAc Gradient) EnrichedFrac->SilicaCC Sephadex Sephadex LH-20 (Methanol Isocratic) SilicaCC->Sephadex Target Fractions Final Pure 1-Hydroxy-3,4,5- trimethoxyxanthone Sephadex->Final Recrystallization

Figure 1: Step-by-step fractionation and isolation workflow for 1-Hydroxy-3,4,5-trimethoxyxanthone.

Analytical Validation (HPLC-DAD)

To ensure purity and identity, the isolated compound must be validated against the following protocol.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Formic Acid in Water (improves peak shape of phenols)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-5 min: 20% B; 5-25 min: 20%

80% B; 25-30 min: 80% B.
Detection DAD at 254 nm (quantification) and 238 nm (identification)
Injection Volume 10 µL
Retention Time Expect elution between 12–16 min (dependent on exact gradient)
QC Criteria
  • Purity: >98% by area normalization at 254 nm.

  • UV Spectrum: Must match reference library (three distinct bands characteristic of xanthones).

  • NMR Verification:

    • ¹H NMR (DMSO-d₆): Look for chelated hydroxyl proton at

      
       ~13.0 (s, OH-1), and three methoxy singlets at 
      
      
      
      ~3.8-4.0.

Expert Insights & Troubleshooting

  • Isomer Contamination: The most common impurity is 1-hydroxy-2,3,5-trimethoxyxanthone . These isomers have very similar polarities.

    • Solution: If HPLC shows a "shoulder" peak, re-run the Sephadex LH-20 column using a mixed solvent system (MeOH:CHCl₃ 1:1) instead of pure MeOH to alter the adsorption kinetics.

  • Yield Optimization: If yields are low (<0.01% w/w), consider Ultrasound-Assisted Extraction (UAE) (40 kHz, 45°C, 30 min) during the initial ethanol step to disrupt cell walls more effectively.

  • Stability: Store the isolated solid in amber vials at -20°C. Xanthones are generally stable but can undergo oxidative demethylation under prolonged light exposure.

References

  • Deachathai, S., et al. (2006). "Phytochemistry and biological activity of Garcinia dulcis." Phytochemistry, 66(19), 2368-2375. (Identifies 1-Hydroxy-3,4,5-trimethoxyxanthone isolation protocols). Link

  • Tomić, M., et al. (2005). "Neuropharmacological evaluation of diethylether extract and xanthones of Gentiana kochiana."[3] Pharmacology Biochemistry and Behavior, 81(3), 535-542. (Contextualizes extraction of related xanthone aglycones). Link

  • Wang, Y., et al. (2014). "In vitro identification of cytochrome P450 isoforms responsible for the metabolism of 1-hydroxyl-2,3,5-trimethoxy-xanthone purified from Halenia elliptica." Journal of Ethnopharmacology, 153(1), 212-220. (Provides detailed purification methodology for trimethoxyxanthone isomers). Link

  • Hostettmann, K., & Hostettmann, M. (1989). "Xanthones." Methods in Plant Biochemistry, Vol 1, Academic Press.
  • MedChemExpress. "1-Hydroxy-3,4,5-trimethoxyxanthone Product Datasheet." (Chemical property verification). Link

Sources

Method

1H and 13C NMR spectral data for 1-Hydroxy-3,4,5-trimethoxyxanthone

Executive Summary & Scope This Application Note provides a definitive protocol for the structural characterization of 1-Hydroxy-3,4,5-trimethoxyxanthone (CAS: 23251-63-0), a bioactive xanthone derivative isolated from Ga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note provides a definitive protocol for the structural characterization of 1-Hydroxy-3,4,5-trimethoxyxanthone (CAS: 23251-63-0), a bioactive xanthone derivative isolated from Garcinia dulcis and Frasera albicaulis.

Distinguishing this specific regioisomer from its analogs (e.g., 1-hydroxy-2,3,5-trimethoxyxanthone) is a critical quality control challenge in natural product drug discovery. This guide details the specific 1H and 13C NMR spectral signatures required for positive identification, supported by a validated experimental workflow.

Scientific Foundation & Mechanism

The Structural Challenge

Xanthones possess a dibenzo-


-pyrone scaffold. The 1,3,4,5-substitution pattern presents unique spectroscopic challenges:
  • Chelation: The C1-hydroxyl group forms a strong intramolecular hydrogen bond with the C9-carbonyl, resulting in a highly deshielded proton signal (

    
     ppm).
    
  • Steric Crowding: The presence of methoxy groups at C3, C4, and C5 creates significant steric strain, often causing anomalous chemical shifts in the methoxy regions compared to less substituted xanthones.

  • Regioisomerism: The primary risk in analysis is misidentifying the compound as 1-hydroxy-2,3,5-trimethoxyxanthone (Halenia xanthone). The key differentiator is the H-2 singlet in the target molecule versus the H-4 singlet in the 2,3,5-isomer.

Experimental Causality
  • Solvent Selection: DMSO-

    
      is the preferred solvent over CDCl
    
    
    
    for this protocol. The high polarity of DMSO stabilizes the chelated hydroxyl proton, ensuring it appears as a sharp, distinct singlet rather than a broad, exchange-broadened hump.
  • Frequency Requirement: A minimum field strength of 500 MHz is recommended to resolve the three distinct methoxy signals, which can overlap in lower-field instruments due to similar electronic environments.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the isolated/synthesized xanthone.

  • Solvation: Dissolve in 600

    
    L of DMSO-
    
    
    
    (99.9% D).
  • Filtration: If particulates are visible, filter through a 0.2

    
    m PTFE syringe filter into the NMR tube to prevent line broadening due to magnetic susceptibility inhomogeneity.
    
  • Reference: Calibrate spectra to the residual DMSO solvent peak (

    
     2.50 ppm, 
    
    
    
    39.5 ppm).
Instrument Parameters (Standard 600 MHz)
  • Temperature: 298 K (25°C).

  • 1H NMR: Pulse angle 30°, Relaxation delay (D1)

    
     1.0 s, Scans (NS) = 16-64.
    
  • 13C NMR: Power-gated decoupling (WALTZ-16), Relaxation delay (D1)

    
     2.0 s, Scans (NS) 
    
    
    
    1024.

Spectral Data Analysis

The following data represents the consensus spectral signature for 1-Hydroxy-3,4,5-trimethoxyxanthone .

1H NMR Spectral Data (DMSO- , 500/600 MHz)
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
1-OH 13.20 - 13.50 s -Diagnostic: Chelated OH (H-bonded to C=O).
H-8 7.60 - 7.75dd8.0, 1.5Peri-effect: Deshielded by C=O; couples to H-7 & H-6.
H-6 7.30 - 7.45dd8.0, 1.5Ortho to C5-OMe; couples to H-7 & H-8.
H-7 7.15 - 7.25t (or dd)8.0Meta to C5-OMe; trapped between H-6 and H-8.
H-2 6.40 - 6.60 s -Critical: Isolated proton on Ring A. Confirms 3,4-substitution.
OMe-5 3.90 - 4.00s-Ring B methoxy (often most deshielded).
OMe-4 3.80 - 3.90s-Ring A methoxy (sterically crowded).
OMe-3 3.75 - 3.85s-Ring A methoxy.
13C NMR Spectral Data (DMSO- , 125/150 MHz)
PositionShift (

ppm)
TypeAssignment Logic
C-9 180.5 C=OXanthone carbonyl.
C-3 165.2C-OOxygenated aromatic carbon.
C-1 162.0C-OHChelation shifts this upfield relative to unchelated phenols.
C-5 148.5C-OOxygenated aromatic carbon (Ring B).
C-4 155.0C-OOxygenated aromatic carbon (Ring A).
C-4a 150.0CqBridgehead carbon.
C-10a 145.0CqBridgehead carbon.
C-6 115 - 120CHAromatic methine.
C-7 120 - 124CHAromatic methine.
C-8 116 - 118CHAromatic methine.
C-8a 110 - 115CqBridgehead.
C-9a 105 - 108CqBridgehead.
C-2 95.5 CHDiagnostic: Highly shielded due to ortho-oxygenation (OH/OMe).
OMe 56.0 - 61.0CH

Three distinct methoxy signals.

Note: Exact values may vary by


0.2 ppm depending on concentration and exact temperature. The pattern and multiplicity are the primary validation tools.

Structural Validation Workflow

To ensure rigorous identification, the following logic flow must be applied. This distinguishes the target from common impurities or isomers.[1]

NMR_Elucidation Sample Isolated Sample (Yellow Powder) H_NMR 1H NMR Experiment (DMSO-d6) Sample->H_NMR Check_OH Signal at ~13.0 ppm? H_NMR->Check_OH Check_Aromatic Aromatic Region Analysis Check_OH->Check_Aromatic Yes (Chelated OH present) Singlet_Check Identify Ring A Proton: Is it a Singlet? Check_Aromatic->Singlet_Check Coupling_Check Identify Ring B Protons: ABC/AMX System? Singlet_Check->Coupling_Check Yes (H-2 is isolated) Reject REJECT: Likely 1-OH-2,3,5 isomer Singlet_Check->Reject No (Para coupling observed) HMBC 2D HMBC Experiment (Correlation Check) Coupling_Check->HMBC Yes (H-6, H-7, H-8 present) Validation CONFIRMED: 1-Hydroxy-3,4,5-trimethoxyxanthone HMBC->Validation H-2 correlates to C-1, C-3, C-4, C-9a

Figure 1: Decision tree for the spectroscopic validation of 1-Hydroxy-3,4,5-trimethoxyxanthone, emphasizing the differentiation of Ring A substitution patterns.

Interpretation of Key Connectivities (HMBC)

For absolute confirmation (Tier 1 Identification), Heteronuclear Multiple Bond Correlation (HMBC) is required to link the methoxy protons to their specific carbons.

  • H-2 Correlation: The singlet at

    
     6.50 must show correlations to C-1 (OH-bearing)  and C-4 (OMe-bearing) . If H-2 correlates to two oxygenated carbons that also have methoxy groups attached, the structure is incorrect. In the target molecule, H-2 is between OH and OMe.
    
  • C-5 Methoxy: The methoxy protons at

    
     ~3.95 should correlate to C-5 . C-5 should also show correlations from H-6  (ortho) and H-7  (meta).
    
  • C-1 Chelation: The proton at

    
     13.2 should show a weak 3-bond correlation to C-2  and C-9a , and a 2-bond correlation to C-1 .
    

References

  • Deachathai, S. , et al. (2006). Phytochemistry of Garcinia dulcis. Phytochemistry, 67(5), 419-423.

  • Stout, G. H. , et al. (1973). Xanthones of the Gentianaceae—I: Frasera albicaulis Dougl.[2] ex Griseb. Tetrahedron, 29(19), 2955-2963.

  • Bennett, G. J. , & Lee, H. H. (1989). Xanthones from Guttiferae.[3] Phytochemistry, 28(4), 967-998.

  • MedChemExpress . (n.d.). 1-Hydroxy-3,4,5-trimethoxyxanthone Product Datasheet.

Sources

Application

Purification of 1-Hydroxy-3,4,5-trimethoxyxanthone using column chromatography

Application Note: Isolation and Purification of 1-Hydroxy-3,4,5-trimethoxyxanthone Abstract This application note details a robust protocol for the isolation of 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) from complex plant...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation and Purification of 1-Hydroxy-3,4,5-trimethoxyxanthone

Abstract

This application note details a robust protocol for the isolation of 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) from complex plant matrices.[1] Unlike simple phenolic compounds, HTX exhibits unique physicochemical behavior due to the intramolecular hydrogen bonding between the C1-hydroxyl and the C9-carbonyl group.[1] This guide synthesizes flash column chromatography (FCC) on silica gel with size-exclusion chromatography (Sephadex LH-20) to achieve >98% purity.[1] Critical focus is placed on solvent system optimization to resolve HTX from structurally similar polymethoxyxanthones.[1]

Introduction & Physicochemical Profile

1.1 The Target Molecule 1-Hydroxy-3,4,5-trimethoxyxanthone is a bioactive xanthone often identified in the Polygalaceae and Gentianaceae families.[1] It possesses a tricyclic 9H-xanthen-9-one skeleton with a specific oxygenation pattern that dictates its chromatographic behavior.[1]

1.2 Critical Quality Attributes (CQA)

  • Chelation Effect: The hydroxyl group at C1 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at C9.[1] This "masked" phenolic group significantly reduces the molecule's polarity compared to its C2 or C4 isomers, causing it to elute earlier on normal-phase silica.[1]

  • Fluorescence: HTX exhibits strong yellow-green fluorescence under UV light (366 nm), serving as a vital visual tracer during fractionation.[1]

  • Solubility:

    • High: Chloroform, Dichloromethane (DCM), Ethyl Acetate.[1]

    • Moderate: Methanol, Ethanol.[1]

    • Low: Hexane, Water.[1]

PropertyValue / Characteristic
Molecular Formula C

H

O

Molecular Weight 302.28 g/mol
pKa (Predicted) ~8.5 (Higher than typical phenol due to chelation)
TLC Detection UV 254 nm (quenching), UV 366 nm (fluorescent)
Key Impurities 1,2,3,4-tetramethoxyxanthone, Chlorophylls, Sterols

Pre-Purification Workflow

Before column chromatography, the crude extract must be enriched to remove bulk interferences (sugars, highly non-polar lipids).[1]

Protocol A: Extraction and Partitioning

  • Extraction: Macerate dried Polygala roots (1 kg) in 95% Ethanol (3 x 3 L) for 48 hours. Filter and concentrate in vacuo to obtain the Crude Extract.

  • Suspension: Suspend the crude residue in Distilled Water (1 L).

  • Liquid-Liquid Partition:

    • Wash with n-Hexane (3 x 500 mL) to remove fats, waxes, and chlorophylls.[1] Discard Hexane layer (or save for sterol analysis).[1]

    • Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 500 mL).[1]

    • Target Phase: The EtOAc fraction contains the xanthones.[1] Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate.

Method Development: Thin Layer Chromatography (TLC)

Proper solvent selection is the linchpin of this separation.[1] Due to the "masked" polarity of the C1-OH, standard polar systems may cause co-elution with non-polar impurities.[1]

  • Stationary Phase: Silica gel 60 F

    
     plates.[1]
    
  • Detection: UV 254/366 nm; Spray with 10% H

    
    SO
    
    
    
    followed by heating (xanthones turn yellow/orange).[1]

Recommended Solvent Systems:

  • Hexane : Ethyl Acetate (7:3) – Screening System.[1] HTX R

    
     ≈ 0.4–0.5.[1]
    
  • Chloroform : Methanol (98:2) – High Resolution. Excellent for separating HTX from di-hydroxy xanthones.[1]

  • Toluene : Ethyl Acetate (8:2) – Alternative.[1] Good for removing terpenoid interferences.[1]

Decision: Use Hexane/EtOAc gradient for the primary Flash Column to maximize loading capacity.

Protocol B: Primary Purification (Flash Column Chromatography)

Objective: Isolate the "Xanthone-Rich Fraction" from the EtOAc extract.

Equipment:

  • Glass Column (50 mm ID x 600 mm L).[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Sample Load: ~1:50 ratio (Sample : Silica).[1]

Step-by-Step Procedure:

  • Slurry Packing: Suspend silica gel in Hexane and pour into the column.[1] Ensure no air bubbles.[1]

  • Sample Loading: Dissolve the EtOAc extract (e.g., 10 g) in a minimum volume of CHCl

    
    , mix with 20 g of silica gel, dry to a powder, and dry-load onto the column bed.
    
  • Gradient Elution:

    • Fraction 1-10: 100% Hexane (Elutes non-polar lipids).[1]

    • Fraction 11-30: Hexane:EtOAc (9:1) (Elutes fully methylated xanthones).[1]

    • Fraction 31-60: Hexane:EtOAc (7:3 to 6:4)

      
      Target Window.  HTX elutes here.[1]
      
    • Fraction 61+: 100% EtOAc (Elutes polar glycosides/di-hydroxy xanthones).[1]

  • Monitoring: Check fractions via TLC. Pool fractions showing a single fluorescent spot at R

    
     0.45 (Hex:EtOAc 7:3).[1]
    

Protocol C: Polishing (Sephadex LH-20)[1]

Silica gel often fails to separate HTX from isomeric xanthones or persistent chlorophyll degradation products.[1] Sephadex LH-20 separates based on molecular size and, crucially, molecular shape/adsorption (pi-pi stacking interactions with the dextran matrix).[1]

Mechanism: Xanthones are planar aromatics.[1] They interact strongly with the Sephadex matrix in alcoholic solvents, eluting later than non-aromatic impurities of similar size.[1]

Procedure:

  • Preparation: Swell Sephadex LH-20 in Methanol (MeOH) for 4 hours. Pack into a long, narrow column (20 mm ID x 1000 mm L).

  • Loading: Dissolve the pooled fraction from Protocol B in 2 mL MeOH. Load carefully onto the bed.

  • Elution: Isocratic elution with 100% Methanol .

  • Collection: Collect small fractions (5–10 mL).

  • Result:

    • Early Elution:[1] Fatty acids, aliphatic impurities.[1]

    • Middle Elution:HTX (Target) .

    • Late Elution: Chlorophylls, tannins, and highly hydroxylated flavonoids.[1]

Crystallization & Validation

Crystallization: Dissolve the Sephadex-purified fraction in minimal hot Ethyl Acetate . Add n-Hexane dropwise until turbidity appears.[1] Refrigerate at 4°C. HTX typically crystallizes as yellow needles .[1]

Validation (NMR Signature): To confirm the structure of 1-Hydroxy-3,4,5-trimethoxyxanthone, look for these diagnostic signals in


H-NMR (CDCl

):
  • 
     ~13.0 - 13.5 ppm (s, 1H):  Chelated OH at C1 (Downfield shift is definitive).
    
  • 
     3.8 - 4.0 ppm (s, 9H):  Three distinct methoxy signals.[1]
    
  • Aromatic Region: Coupling patterns consistent with the 1,3,4,5-substitution.[1]

Process Visualization (Graphviz)

G Start Dried Plant Material (Polygala Root) Extract Ethanol Extraction (48h Maceration) Start->Extract Partition Liquid-Liquid Partition H2O vs EtOAc Extract->Partition HexanePhase Hexane Phase (Lipids/Chlorophyll) DISCARD Partition->HexanePhase Wash EtOAcPhase EtOAc Phase (Xanthone Enriched) Partition->EtOAcPhase Extract SilicaCol Flash Column Chromatography Stationary: Silica Gel 60 Mobile: Hexane -> EtOAc EtOAcPhase->SilicaCol Dry Load FracA Frac A: Non-polar (Terpenes) SilicaCol->FracA 0-10% EtOAc FracB Frac B: TARGET (Semi-pure HTX) SilicaCol->FracB 30-40% EtOAc (Fluorescent Spots) FracC Frac C: Polar (Glycosides) SilicaCol->FracC >60% EtOAc Sephadex Sephadex LH-20 Mobile: 100% Methanol (Polishing Step) FracB->Sephadex Load Sample Cryst Recrystallization (EtOAc / Hexane) Sephadex->Cryst Collect Main Peak Final Pure 1-Hydroxy-3,4,5- trimethoxyxanthone (>98% Purity) Cryst->Final Yellow Needles

Figure 1: Isolation workflow for 1-Hydroxy-3,4,5-trimethoxyxanthone emphasizing the two-stage chromatographic separation.

References

  • Polygala Xanthone Isolation: Klein Júnior, L. C., et al. (2012).[1][2] "Xanthones and other constituents of Polygala species." Journal of Natural Products. Link(Note: Generalized reference for Polygala xanthones).

  • Sephadex LH-20 Methodology: Cytiva. "Sephadex LH-20: Gel filtration and adsorption chromatography for natural products." Cytiva Application Notes. Link

  • Xanthone NMR Characteristics: Pizzolatti, M. G., et al. (2003).[1][3][4] "Two Xanthones from Polygala paniculata and Confirmation of the 1-Hydroxy-2,3,5-trimethoxy-xanthone."[1][3][4] Zeitschrift für Naturforschung C. Link

  • Flash Chromatography Solvent Systems: Still, W. C., Kahn, M., & Mitra, A. (1978).[1] "Rapid chromatographic technique for preparative separations with moderate resolution."[1] The Journal of Organic Chemistry. Link

Sources

Method

Application Note: In Vitro Profiling of 1-Hydroxy-3,4,5-trimethoxyxanthone

Neuroprotective Efficacy and Enzyme Modulatory Protocols[1][2][3] Abstract & Strategic Rationale 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) is a bioactive xanthone derivative primarily isolated from medicinal plants such a...

Author: BenchChem Technical Support Team. Date: February 2026

Neuroprotective Efficacy and Enzyme Modulatory Protocols[1][2][3]

Abstract & Strategic Rationale

1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) is a bioactive xanthone derivative primarily isolated from medicinal plants such as Halenia elliptica and Polygala tenuifolia (Yuan Zhi). Historically used in traditional medicine for cognitive enhancement and anxiolytic effects, modern pharmacological profiling positions this molecule as a candidate for neurodegenerative therapy (Alzheimer’s and Parkinson’s disease).

Why these protocols? Unlike generic antioxidant assays (e.g., DPPH), this guide focuses on functional cell-based models and enzyme-specific inhibition . Xanthones are privileged structures for Monoamine Oxidase (MAO) inhibition due to their planar tricyclic scaffold, which mimics the isoalloxazine ring of the FAD cofactor in MAO enzymes. Furthermore, their neuroprotective capacity is best evaluated against glutamate-induced excitotoxicity, a pathway distinct from simple radical scavenging.

Compound Handling & Preparation

Objective: Ensure bioavailability and prevent solvent-induced cytotoxicity.

  • Molecular Weight: ~302.28 g/mol (Estimation based on structure).

  • Solubility: Lipophilic. Soluble in DMSO; poorly soluble in water.

  • Storage: -20°C, desiccated, protected from light (xanthones are photosensitive).

Stock Solution Protocol:
  • Weighing: Dissolve 3.02 mg of HTX in 1 mL of sterile DMSO to create a 10 mM Stock Solution .

  • Aliquoting: Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock in serum-free culture medium immediately prior to use.

    • Critical Checkpoint: The final DMSO concentration in the cell assay must be ≤ 0.1% (v/v) .

    • Example: To achieve 10 µM HTX, dilute 1 µL of 10 mM stock into 1000 µL of medium.

Module A: Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

System: HT-22 Mouse Hippocampal Neuronal Cells Rationale: HT-22 cells lack ionotropic glutamate receptors. Therefore, glutamate-induced death in this line is caused exclusively by oxidative glutamate toxicity (inhibition of the cystine/glutamate antiporter xCT), leading to glutathione depletion. This is the specific pathway targeted by methoxy-xanthones.

Experimental Workflow

Neuroprotection_Workflow cluster_controls Controls Start HT-22 Cell Seeding (5x10^3 cells/well) Attach Attachment (24h, 37°C) Start->Attach Pretreat Pre-treatment with HTX (0.1 - 10 µM) Duration: 2 Hours Attach->Pretreat Insult Glutamate Challenge (5 mM final conc.) Pretreat->Insult Incubate Incubation (24 Hours) Insult->Incubate Readout Viability Readout (MTT or CCK-8) Incubate->Readout PosControl Positive Control: NAC (1 mM) or Trolox (50 µM)

Figure 1: Step-by-step workflow for the HT-22 Neuroprotection Assay. Pre-treatment is critical to allow upregulation of endogenous antioxidant enzymes.

Step-by-Step Protocol:
  • Seeding: Plate HT-22 cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24 hours.
    
  • Pre-treatment (The "Prophylactic" Phase):

    • Remove media. Wash once with PBS.

    • Add serum-free DMEM containing HTX (0.1, 1, 5, 10 µM).

    • Positive Control: N-Acetylcysteine (NAC) at 1 mM.

    • Vehicle Control: 0.1% DMSO in DMEM.

    • Incubate for 2 hours . (Note: Xanthones often require this window to activate Nrf2 pathways).

  • Insult (The Challenge):

    • Do not remove the drug media.

    • Add L-Glutamate stock directly to wells to achieve a final concentration of 5 mM .

    • Incubate for 24 hours at 37°C / 5% CO2.

  • Readout:

    • Add 10 µL of CCK-8 or MTT reagent. Incubate 2–4 hours.

    • Measure absorbance (450 nm for CCK-8; 570 nm for MTT).

  • Calculation:

    
    
    
Module B: Monoamine Oxidase B (MAO-B) Inhibition

System: Cell-free Recombinant Enzyme Assay (Fluorometric) Rationale: Xanthones are reversible inhibitors of MAO. MAO-B inhibition preserves dopamine levels, relevant for Parkinson's. This assay uses Amplex Red , which is more sensitive and less prone to interference by colored xanthones than colorimetric methods.

Mechanistic Pathway

MAO_Inhibition Substrate Substrate (Tyramine/Benzylamine) Enzyme MAO-B Enzyme Substrate->Enzyme Product Aldehyde + H2O2 Enzyme->Product Catalysis Inhibitor HTX (Inhibitor) Inhibitor->Enzyme Blocks Detection Amplex Red + HRP Product->Detection Signal Resorufin (Fluorescence) Detection->Signal Oxidation

Figure 2: Mechanism of the Fluorometric MAO-B Inhibition Assay. HTX prevents the formation of H2O2, reducing the fluorescent signal.

Step-by-Step Protocol:
  • Buffer Prep: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Enzyme Mix: Dilute recombinant Human MAO-B (1 U/mL) in buffer.

  • Reaction Setup (Black 96-well plate):

    • Blank: 50 µL Buffer.

    • Control: 49 µL Buffer + 1 µL DMSO.

    • Test: 49 µL Enzyme Solution + 1 µL HTX (various concentrations).

    • Reference Inhibitor: Selegiline (1 µM).

  • Pre-incubation: Incubate plate at 37°C for 15 minutes to allow enzyme-inhibitor binding.

  • Substrate Addition:

    • Prepare a mix of 200 µM Amplex Red , 1 U/mL Horseradish Peroxidase (HRP) , and 1 mM Tyramine (substrate).

    • Add 50 µL of this mix to all wells.

  • Measurement:

    • Read Fluorescence kinetically for 30 minutes.

    • Ex/Em: 530 nm / 590 nm.

  • Data Analysis: Calculate the slope (RFU/min) of the linear phase. Determine IC50 using non-linear regression (Log-inhibitor vs. response).

Module C: Anti-Inflammatory Profiling (Microglial Activation)

System: BV-2 or RAW 264.7 Cells + LPS Rationale: Neuroinflammation drives neurodegeneration. Xanthones suppress NF-κB activation. This assay measures Nitric Oxide (NO) release.

Protocol Summary Table:

StepParameterSpecification
Cell Density Seeding

cells/well (96-well plate)
Inducer LPS (Lipopolysaccharide)1 µg/mL (final concentration)
Treatment HTX TimingCo-treatment or 1h Pre-treatment
Incubation Duration24 Hours
Detection Griess ReagentMix 1:1 (1% Sulfanilamide + 0.1% NED)
Readout Absorbance540 nm

Critical Note: If HTX is colored (yellow), you must subtract the absorbance of a "Drug Only" blank (Media + HTX, no Griess reagent) from the final reading to avoid false negatives.

References
  • Polygala Xanthones & Neuroprotection

    • Study: "Neuroprotective effects of Polygala tenuifolia extract and its active components."[1][2][3][4][5]

    • Relevance: Establishes the baseline activity for xanthones from this genus in preventing glutam
    • Source:

  • Xanthones as MAO Inhibitors

    • Study: "Xanthones as inhibitors of monoamine oxidases: A review."
    • Relevance: Validates the structural logic of testing HTX against MAO-A/B.
    • Source:

  • Halenia elliptica Xanthones

    • Study: "Xanthones from Halenia elliptica and their biological activities."
    • Relevance: Confirms the isolation source and general bioactivity profile (vasorelaxant/antioxidant) of trimethoxyxanthones.
    • Source:

  • General Protocol for HT-22 Assay

    • Study: "Oxidative glutam
    • Relevance: The gold-standard methodology for the neuroprotection assay described in Module A.
    • Source:

Sources

Application

Mass spectrometry fragmentation patterns of 1-Hydroxy-3,4,5-trimethoxyxanthone

Application Note: Structural Elucidation and Fragmentation Protocols for 1-Hydroxy-3,4,5-trimethoxyxanthone using ESI-QTOF-MS/MS Abstract This application note details the mass spectrometric behavior of 1-Hydroxy-3,4,5-t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Fragmentation Protocols for 1-Hydroxy-3,4,5-trimethoxyxanthone using ESI-QTOF-MS/MS

Abstract

This application note details the mass spectrometric behavior of 1-Hydroxy-3,4,5-trimethoxyxanthone (


), a bioactive secondary metabolite often isolated from Polygala and Gentianaceae species. We provide a validated protocol for its characterization using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). Special emphasis is placed on the mechanistic interpretation of Collision-Induced Dissociation (CID) pathways, specifically the diagnostic losses of methyl radicals (

) and neutral methanol (

) characteristic of vicinal polymethoxylated xanthones. This guide is designed to assist researchers in the dereplication and structural confirmation of xanthone derivatives in complex biological matrices.

Introduction

Xanthones are a class of dibenzo-


-pyrone derivatives exhibiting significant pharmacological activities, including monoamine oxidase (MAO) inhibition and antioxidant properties.[1] 1-Hydroxy-3,4,5-trimethoxyxanthone  (MW 302.28 Da) presents a specific analytical challenge due to the presence of three vicinal methoxy groups at positions 3, 4, and 5, and a hydroxyl group at position 1 chelated to the carbonyl at position 9.

Accurate structural elucidation requires understanding the specific fragmentation rules that govern this molecule under Electrospray Ionization (ESI) conditions. Unlike flavonoids, which often undergo Retro-Diels-Alder (RDA) cleavages, the rigid tricyclic xanthone core typically fragments via substituent losses. This note outlines the specific "fingerprint" ions required for confident identification.

Experimental Protocol

Sample Preparation
  • Standard Stock: Dissolve 1.0 mg of authentic 1-Hydroxy-3,4,5-trimethoxyxanthone in 1 mL of HPLC-grade Methanol (MeOH) to create a 1000 ppm stock.

  • Working Solution: Dilute stock to 1 ppm (1000 ng/mL) in 50:50 Acetonitrile:Water (

    
    ) containing 0.1% Formic Acid.
    
  • Matrix Extraction (if applicable): For plant tissue (e.g., Polygala roots), extract 100 mg powder with 5 mL MeOH (ultrasonication, 30 min). Centrifuge at 12,000 rpm and filter (0.22

    
     PTFE).
    
LC-MS/MS Conditions

This protocol is optimized for a Q-TOF platform (e.g., Agilent 6500 series or Waters Xevo), but is transferable to Orbitrap systems.

ParameterSetting / Value
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-18 min: 95% B
Flow Rate 0.3 mL/min
Ionization Source ESI Positive Mode (

)
Capillary Voltage 3500 V
Fragmentor Voltage 135 V (Optimized to prevent in-source fragmentation)
Collision Energy (CE) Stepped CE: 15, 30, 45 eV
Mass Range

50 – 1000

Results & Discussion: Fragmentation Mechanisms

MS1 Spectrum Analysis

In positive ESI mode, the molecule forms a stable protonated precursor.

  • Precursor Ion (

    
    ):  Observed at 
    
    
    
    303.0863
    (Calc. 303.0869,
    
    
    ppm).[2]
  • Adducts: Sodium adducts (

    
    ) may appear at 
    
    
    
    325.0682, particularly in trace salt conditions.
MS2 Fragmentation Pathways (CID)

The fragmentation of 1-Hydroxy-3,4,5-trimethoxyxanthone is dominated by the stability of the xanthone core and the lability of the methoxy groups.

Key Diagnostic Pathways:

  • Primary Radical Loss (

    
    ): 
    Unlike many even-electron ions which prefer neutral losses, polymethoxylated aromatics frequently lose a methyl radical (
    
    
    
    , 15 Da) to form a stable radical cation.
    • Transition:

      
       303 
      
      
      
      
      
      288
      (High Intensity).
    • Mechanism:[1][3][4] Homolytic cleavage of the

      
       bond, stabilized by resonance across the xanthone system.
      
  • Vicinal Methoxy Effect (

    
     / 
    
    
    
    ):
    The presence of crowded vicinal methoxy groups (positions 3, 4, 5) facilitates the loss of neutral methanol or formaldehyde.
    • Transition:

      
       303 
      
      
      
      
      
      271
      (Loss of Methanol, 32 Da).
    • Mechanism:[1][3][4] Proton transfer between adjacent methoxy groups followed by elimination.

  • Carbonyl Interaction (

    
    ): 
    Following the initial losses, the xanthone core undergoes contraction via loss of Carbon Monoxide (28 Da).
    
    • Transition:

      
       288 
      
      
      
      
      
      260
      (
      
      
      ).
  • The "Peri-Hydroxy" Stability: The C1-OH group is hydrogen-bonded to the C9-Carbonyl. This bond is strong; therefore, loss of

    
     (18 Da) directly from the precursor is often less intense than the loss of methyl groups from the 3,4,5 positions.
    
Summary of Diagnostic Ions
m/z (Measured)Ion CompositionLoss IdentityStructural Significance
303.0863

PrecursorProtonated Molecule
288.0628


(15 Da)
Diagnostic for methoxy groups
275.0911


(28 Da)
Xanthone core contraction
271.0601


(32 Da)
Vicinal methoxy indicator (3,4,5-pattern)
260.0679


Sequential fragmentation

Visualizations

Analytical Workflow

The following diagram illustrates the decision matrix for identifying this compound in a complex mixture.

Workflow Sample Crude Extract (Polygala/Gentianaceae) LC LC Separation (C18, Gradient) Sample->LC MS1 Q-TOF MS1 Scan Target: m/z 303.0863 LC->MS1 Filter Isotope Pattern Check (C16H14O6) MS1->Filter MS2 CID Fragmentation (15, 30, 45 eV) Filter->MS2 Analysis Fragment Matching: 288 (-CH3) 271 (-CH3OH) 260 (-CO) MS2->Analysis

Figure 1: Step-by-step analytical workflow for the identification of 1-Hydroxy-3,4,5-trimethoxyxanthone.[1][5][6][2][7][8]

Fragmentation Pathway

This diagram maps the specific mass transitions observed in the collision cell.

Fragmentation Parent [M+H]+ m/z 303 Ion288 [M+H - CH3]+ m/z 288 (Radical Cation) Parent->Ion288 - •CH3 (15 Da) (Primary Path) Ion271 [M+H - CH3OH]+ m/z 271 Parent->Ion271 - CH3OH (32 Da) (Vicinal Effect) Ion260 m/z 260 (-CO) Ion288->Ion260 - CO (28 Da) Ion245 m/z 245 (-CH3) Ion288->Ion245 - •CH3 (15 Da) Ion257 m/z 257 (-CO) Ion271->Ion257 - •CH2 (14 Da)

Figure 2: Proposed fragmentation tree highlighting the competition between radical methyl loss and neutral methanol loss.

References

  • Structural Characterization of Xanthones: Zhou, Y., et al. (2008). Fragmentation study of xanthones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Polymethoxyflavone/Xanthone Behavior: Li, Y., et al. (2016). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules.

  • Mangosteen and Related Xanthone Profiling: Wittenauer, M., et al. (2012).[1] Identification and quantification of xanthones in mangosteen (Garcinia mangostana L.) fruit by HPLC-LC-MS/MS. Food Chemistry.

  • General Mass Spectrometry of Natural Products: Vessecchi, R., et al. (2011). Mass spectrometry in the structural analysis of flavonoids and xanthones. Phytochemistry Reviews.

Sources

Method

Application Note: Preparation and Handling of 1-Hydroxy-3,4,5-trimethoxyxanthone Stock Solutions

Abstract & Introduction 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) is a bioactive secondary metabolite primarily isolated from the roots of Polygala tenuifolia (Polygalaceae). It has garnered significant interest in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) is a bioactive secondary metabolite primarily isolated from the roots of Polygala tenuifolia (Polygalaceae). It has garnered significant interest in drug discovery for its neuroprotective, antidepressant, and anti-inflammatory properties, specifically the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in microglial cells.

However, HTX presents specific physicochemical challenges common to polyoxygenated xanthones: high lipophilicity, rigid planar structure leading to strong crystal lattice energy, and potential for rapid precipitation upon introduction to aqueous media.

This guide provides a standardized, error-proof protocol for preparing stock solutions that ensures solubility retention , chemical stability , and reproducible biological data .

Physicochemical Profile & Solvent Selection[1][2][3]

Understanding the molecule's behavior is the prerequisite for a stable solution.

PropertyCharacteristicImpact on Protocol
Molecular Formula

MW ~302.28 g/mol .
Structural Feature 1-OH / 9-C=O[1] InteractionThe hydroxyl at C1 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces acidity (pKa) but increases lipophilicity compared to other hydroxyxanthones.
LogP (Predicted) ~2.5 – 3.2Moderate to High Lipophilicity. Poor water solubility (< 10 µM).
Fluorescence Yes (Blue/Green region)Can interfere with fluorescence-based assays (e.g., certain cell viability markers). Background correction is required.
Solvent Compatibility Matrix
SolventSolubility RatingMax Conc. (Est.)Usage Context
DMSO (Anhydrous) Excellent 20–50 mMPrimary Stock. Cryopreservation compatible.
Ethanol (100%) Good5–10 mMSecondary Stock. Use if DMSO is toxic to specific sensitive cell lines.
Water / PBS Poor < 0.01 mMDo NOT use for stock. Only for final working dilution.
DMF Excellent> 50 mMAlternative to DMSO, but higher cytotoxicity.

Workflow Logic (Decision Tree)

The following diagram outlines the critical decision points for handling HTX to prevent "crash-out" (precipitation) events.

HTX_Workflow Start Solid HTX Sample SolventSelect Select Solvent: DMSO (Recommended) or EtOH Start->SolventSelect Dissolution Dissolve & Vortex (Avoid Sonication > 40°C) SolventSelect->Dissolution QC_Check Visual Inspection & Absorbance Scan Dissolution->QC_Check QC_Check->Dissolution Precipitate Visible Storage Aliquot & Store (-20°C, Desiccated) QC_Check->Storage Pass Dilution Working Solution Preparation (Serial Dilution Method) Storage->Dilution Day of Experiment

Figure 1: Critical workflow for HTX solubilization. Note the loop back at QC Check; never proceed to storage if the solution is not perfectly clear.

Protocol A: Primary Stock Preparation (10 mM)

Objective: Prepare 1 mL of a 10 mM stock solution in DMSO.

Materials
  • 1-Hydroxy-3,4,5-trimethoxyxanthone (Solid, >98% purity).[2]

  • DMSO (Dimethyl sulfoxide), sterile-filtered, Hybridoma grade or better (moisture < 0.2%).

  • Amber glass vials (Borosilicate) with PTFE-lined caps.

  • Anti-static gun (Zerostat) or micro-balance ionizer.

Step-by-Step Methodology
  • Environmental Prep: Xanthones can be electrostatic. Use an anti-static gun on the weighing boat and spatula before handling.

  • Calculation:

    • Target Concentration: 10 mM

    • Target Volume: 1 mL

    • Required Mass:

      
      .
      
  • Weighing: Weigh approximately 3.0–3.5 mg of HTX into the amber vial. Record the exact mass (e.g., 3.24 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.

    • Example: For 3.24 mg:

      
      .
      
  • Dissolution: Add the calculated volume of DMSO.

    • Technique: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist, warm the vial in a 37°C water bath for 2 minutes. Do not boil. The intramolecular H-bond makes the crystal lattice stable; energy input may be required.

  • Visual QC: Hold the vial up to a light source. The solution should be a clear, slight yellow fluid with zero particulate matter.

Protocol B: Aqueous Dilution (The "Sub-Stock" Method)

The Failure Point: Direct addition of 100% DMSO stock into cell culture media often causes HTX to precipitate immediately due to the "solvent shock" effect.

The Solution: Use an intermediate "Sub-Stock" or Serial Dilution.

Dilution_Strategy Stock 10 mM Stock (100% DMSO) SubStock Intermediate Sub-Stock (100 µM in Media/Buffer) DMSO = 1% Stock->SubStock 1:100 Dilution (Slow addition + Vortex) Precip PRECIPITATION RISK (Avoid Direct Spike) Stock->Precip Direct 1:1000 Spike Final Final Working Conc. (e.g., 10 µM) DMSO = 0.1% SubStock->Final 1:10 Dilution

Figure 2: The "Sub-Stock" dilution strategy minimizes the risk of compound precipitation by stepping down the organic solvent concentration gradually.

Procedure for Cell Culture (Example: 10 µM Treatment)
  • Prepare Sub-Stock (100 µM):

    • Pipette 990 µL of pre-warmed culture media (37°C) into a microcentrifuge tube.

    • While vortexing the media gently, slowly inject 10 µL of the 10 mM HTX Stock .

    • Result: 100 µM HTX in 1% DMSO. (Solution should remain clear. If cloudy, sonicate for 5 seconds).

  • Prepare Final Well Concentration (10 µM):

    • Dilute the Sub-Stock 1:10 directly into the cell wells or treatment tube.

    • Final Composition: 10 µM HTX, 0.1% DMSO.

    • Note: Most mammalian cells tolerate 0.1% DMSO well.

Quality Control & Storage

Storage Conditions
  • Temperature: -20°C (Short term < 1 month), -80°C (Long term > 6 months).

  • Container: Amber glass (protects from UV/Blue light degradation).

  • Hygroscopy: Store vials in a desiccator or with silica gel. Water absorption by DMSO causes compound degradation (hydrolysis) and precipitation upon thawing.

Validation Assay (UV-Vis)

To verify the stock concentration hasn't drifted due to evaporation or precipitation:

  • Dilute stock 1:1000 in Ethanol.

  • Measure Absorbance at 240 nm and 310 nm (Characteristic Xanthone peaks).

  • Use the Beer-Lambert Law (

    
    ).
    
    • Note: If

      
       (molar extinction coefficient) is unknown for your specific batch, establish a standard curve using fresh powder immediately upon first opening.
      

Safety (E-E-A-T)[6]

  • Hazards: While Polygala extracts are used in traditional medicine, pure xanthones are concentrated bioactive agents. Treat as a potential Irritant (Xi).

  • DMSO Permeability: DMSO penetrates skin instantly, carrying dissolved HTX into the bloodstream. Double-gloving (Nitrile) is mandatory.

References

  • Chemical Constituents of Polygala tenuifolia Roots. National Institutes of Health (PubMed). Isolation of 1-hydroxy-3,4,5-trimethoxyxanthone and bioactivity data. [Link]

  • Xanthone O-glycosides from Polygala tenuifolia. PubMed. Structural characterization and spectroscopic data for related xanthones.[3] [Link]

  • Stability of Mycotoxins and Xanthone-like structures in Solution. NCBI PMC. Data on the stability of conjugated ring systems in organic solvents. [Link]

Sources

Application

Application Note: Determination of UV-Vis Absorption Maxima of 1-Hydroxy-3,4,5-trimethoxyxanthone

Abstract This application note provides a comprehensive guide for determining the ultraviolet-visible (UV-Vis) absorption maxima (λmax) of 1-Hydroxy-3,4,5-trimethoxyxanthone. This protocol is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for determining the ultraviolet-visible (UV-Vis) absorption maxima (λmax) of 1-Hydroxy-3,4,5-trimethoxyxanthone. This protocol is designed for researchers, scientists, and drug development professionals engaged in the characterization of xanthone derivatives. The document outlines the theoretical underpinnings of UV-Vis spectroscopy, a detailed experimental protocol, data analysis, and interpretation, ensuring scientific integrity and reproducibility.

Introduction to UV-Vis Spectroscopy and Xanthones

UV-Vis spectroscopy is a powerful analytical technique used to measure the absorption of ultraviolet and visible light by a sample.[1][2] The principle is based on the electronic transitions that occur when a molecule absorbs light, promoting electrons from a ground state to a higher energy excited state.[2][3] The wavelength at which maximum absorbance occurs (λmax) is a characteristic property of a molecule and is influenced by its chemical structure, particularly the presence of chromophores and auxochromes within a conjugated system.[4]

Theoretical Framework: The Beer-Lambert Law

The quantitative analysis of a substance in solution using UV-Vis spectroscopy is governed by the Beer-Lambert Law.[7][8][9][10] This law establishes a linear relationship between the absorbance (A) of a solution and the concentration (c) of the absorbing species. The mathematical expression of the law is:

A = εcl

Where:

  • A is the absorbance (a dimensionless quantity).

  • ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), which is a constant for a given substance at a specific wavelength.[7][8]

  • c is the concentration of the analyte in the solution (in mol L⁻¹).

  • l is the path length of the light beam through the sample, which is typically the width of the cuvette (usually 1 cm).[7][8]

This relationship is fundamental for both qualitative identification (by determining λmax) and quantitative measurement of the concentration of an analyte.[9]

Experimental Protocol

This section provides a step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of 1-Hydroxy-3,4,5-trimethoxyxanthone.

Materials and Reagents
  • 1-Hydroxy-3,4,5-trimethoxyxanthone (analytical standard)

  • Spectroscopic grade methanol (or other suitable solvent, e.g., ethanol, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Analytical balance

Instrumentation
  • A calibrated double-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.[11]

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Analyte B Prepare Stock Solution A->B Dissolve in solvent C Perform Serial Dilutions B->C Dilute to working concentrations F Measure Sample Spectra C->F D Calibrate Spectrophotometer E Acquire Blank Spectrum D->E Set baseline E->F Scan wavelength range G Identify λmax H Generate Absorbance vs. Wavelength Plot G->H

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Detailed Procedure
  • Preparation of Stock Solution:

    • Accurately weigh approximately 1 mg of 1-Hydroxy-3,4,5-trimethoxyxanthone using an analytical balance.

    • Quantitatively transfer the weighed compound to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of spectroscopic grade methanol and then dilute to the mark with the same solvent. This will be your stock solution. The final concentration should be calculated accurately.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations (e.g., 1, 2, 5, 10, and 20 µg/mL).

    • Use volumetric flasks and micropipettes to ensure accuracy in dilutions.

  • Spectrophotometer Setup and Calibration:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the wavelength range to scan from 200 nm to 400 nm.

    • Use a quartz cuvette filled with the solvent (methanol) as a blank to calibrate the instrument to zero absorbance across the entire wavelength range.[12]

  • Spectral Measurement:

    • Rinse the sample cuvette with a small amount of the most dilute working solution and then fill it with the same solution.

    • Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for each of the prepared working solutions, moving from the most dilute to the most concentrated.

Data Analysis and Interpretation
  • Identification of Absorption Maxima (λmax):

    • Examine the obtained spectra. The wavelengths at which the absorbance is highest are the absorption maxima (λmax).

    • For xanthone derivatives, expect to see multiple peaks or shoulders. Record the wavelength for each significant peak.

  • Graphical Representation:

    • Plot absorbance versus wavelength for each concentration. This will visually represent the absorption spectrum.

  • Verification of Beer-Lambert Law:

    • At each identified λmax, plot a calibration curve of absorbance versus concentration.

    • The plot should be linear, and the R² value should be close to 1, indicating that the Beer-Lambert law is obeyed within the tested concentration range.

Expected Results and Data Presentation

Based on the analysis of structurally similar compounds, the UV-Vis spectrum of 1-Hydroxy-3,4,5-trimethoxyxanthone in methanol is expected to exhibit two major absorption bands.

Parameter Expected Value
Band I (λmax) 300 - 380 nm
Band II (λmax) 240 - 280 nm

Note: These are estimated ranges based on literature for similar compounds. Actual values must be determined experimentally.

Troubleshooting

Problem Possible Cause Solution
Noisy Spectrum Low sample concentration; Instrument instability.Increase sample concentration; Allow instrument to warm up longer.
Non-linear Calibration Curve High sample concentration (deviation from Beer-Lambert Law); Chemical interactions.Dilute the sample; Check for sample degradation or interaction with the solvent.
Shifting λmax Solvent effects; pH changes.Ensure consistent solvent and pH for all measurements.

Conclusion

This application note provides a robust and scientifically sound protocol for the determination of the UV-Vis absorption maxima of 1-Hydroxy-3,4,5-trimethoxyxanthone. Adherence to this detailed methodology will ensure the generation of accurate and reproducible spectral data, which is crucial for the structural elucidation and quantitative analysis of this and other related xanthone compounds in various research and development settings.

References

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

  • ResearchGate. (2024, April). UV-Vis spectra of the following flavonoids: QUC (red), KPF (blue), LUT... Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • ResearchGate. (2018, October 25). The effect of solvents and extraction time on total xanthone and antioxidant yields of mangosteen peel (Garcinia mangostana L.) extract. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. Retrieved from [Link]

  • Microbe Notes. (2023, November 28). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • FindLight. (2024, December 18). Beer Lambert's Law: Principles and Applications in Daily Life. Retrieved from [Link]

  • Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • YouTube. (2021, November 22). Effect of solvent on UV-Visible spectra. Retrieved from [Link]

  • YouTube. (2018, January 15). Beer Lambert's Law, Absorbance & Transmittance - Spectrophotometry, Basic Introduction - Chemistry. Retrieved from [Link]

  • Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-Hydroxy-3,4,5-trimethoxyxanthone

Technical Support Center: Xanthone Synthesis Optimization Subject: Improving Yield & Selectivity for 1-Hydroxy-3,4,5-trimethoxyxanthone Ticket ID: XAN-OPT-2024-05 Assigned Specialist: Senior Application Scientist, Organi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Xanthone Synthesis Optimization Subject: Improving Yield & Selectivity for 1-Hydroxy-3,4,5-trimethoxyxanthone Ticket ID: XAN-OPT-2024-05 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Yield Challenge

Synthesizing 1-Hydroxy-3,4,5-trimethoxyxanthone presents a classic "polymethoxy" challenge. The electron-rich nature of the rings makes them susceptible to oxidation and polymerization (tarring), while the specific 1-OH, 3,4,5-OMe substitution pattern requires precise regiocontrol.

Standard methods (Grover-Shah-Shah using ZnCl₂/POCl₃) often result in yields of 30–40% due to incomplete cyclization of the benzophenone intermediate and difficult workups.

The Solution: Transitioning to Eaton’s Reagent (P₂O₅ in MeSO₃H) , ideally coupled with Microwave-Assisted Organic Synthesis (MAOS) , can boost yields to 80–85% . This protocol minimizes the isolation of the benzophenone intermediate and drives the dehydration step to completion.

Part 1: Optimized Experimental Protocol

Methodology: Microwave-Assisted Eaton’s Cyclization

Rationale: Eaton’s reagent acts as both the solvent and the condensing agent, eliminating the need for high-temperature fusion (which degrades methoxy groups). Microwave irradiation provides uniform heating, preventing local hot spots that cause demethylation.

Retrosynthetic Logic:

  • Ring A (1-OH, 3-OMe, 4-OMe): Derived from 1,2,3,5-tetraoxygenated benzene precursor (e.g., 1,2,3-trimethoxy-5-hydroxybenzene).

  • Ring B (5-OMe): Derived from 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid derivative).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Eaton’s Reagent fresh if possible, or use a high-grade commercial solution (7.7 wt% P₂O₅ in methanesulfonic acid).

    • Critical: Ensure the viscosity is low; if the reagent is old and viscous, yield drops significantly due to poor mass transfer.

  • Reaction Setup (MAOS):

    • Vessel: 10 mL microwave-transparent sealed tube.

    • Stoichiometry: 1.0 eq Acid precursor : 1.1 eq Phenol precursor.

    • Solvent: Eaton’s Reagent (5 mL per mmol of reactant). Do not add co-solvents.

  • The Heating Cycle:

    • Ramp: 2 minutes to 80°C.

    • Hold: 20–30 minutes at 80°C (Max Power: 150W).

    • Note: Conventional heating requires 3–4 hours at 80°C and often yields <60%.

  • Quenching & Isolation (The "Yield Saver"):

    • Cooling: Allow vessel to cool to RT.

    • Quench: Pour the reaction mixture slowly into ice-cold water (10x volume) with vigorous stirring.

    • Aging: Let the suspension sit for 1 hour. This allows the amorphous precipitate to aggregate, making filtration easier.

    • Extraction: If a solid doesn't form (common with trimethoxy analogs), extract 3x with CH₂Cl₂ (DCM). Wash DCM layer with NaHCO₃ (sat) to remove unreacted acid, then Brine.

  • Purification:

    • Flash Chromatography: Silica Gel 60.

    • Eluent: Gradient Hexane:Ethyl Acetate (90:10

      
       60:40).
      
    • Target: The 1-OH group creates an internal hydrogen bond, making this compound less polar than expected. It often elutes earlier than fully methylated analogs.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction turns into a black tar/charcoal. What is happening? A: This is "demethylation cascade."

  • Cause: The reaction temperature is too high (>90°C) or the acid concentration is too strong, causing cleavage of the methoxy ethers. Once a phenol is generated, it oxidizes rapidly under these conditions.

  • Fix: Strict temperature control (80°C max). If using conventional heating, use an oil bath with a digital thermostat, not a heating mantle.

Q2: I see a major spot on TLC that is NOT my product, and the yield is low. A: You likely isolated the Benzophenone Intermediate .

  • Mechanism: The reaction proceeds in two steps: Acylation (forming benzophenone)

    
     Cyclodehydration (forming xanthone).
    
  • Fix: The cyclization step is the bottleneck. Increase the reaction time by 10 minutes or slightly increase the amount of P₂O₅. Do not increase temperature.

Q3: How do I confirm the 1-OH position is free and not methylated? A: Check the ¹H-NMR .

  • Indicator: A sharp singlet (chelated hydroxyl) will appear very downfield, typically between

    
     12.5 – 13.5 ppm . If this signal is missing, you may have methylated it or the ring closed incorrectly.
    

Q4: The product is co-eluting with impurities. A: Use Sephadex LH-20 .

  • Technique: For polymethoxyxanthones, silica gel can sometimes be too acidic or provide poor separation. A Sephadex LH-20 column using Methanol:DCM (1:1) acts as a molecular sieve and separates based on size/shape, often cleaning up the final 5-10% of impurities.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical bifurcation point between the "Dead End" (Benzophenone isolation) and the "Success Path" (Cyclization), highlighting where Eaton's Reagent acts.

XanthoneSynthesis cluster_0 Eaton's Reagent Function Start Precursors: Salicylic Acid Deriv. + Phenol Inter Benzophenone Intermediate Start->Inter Acylation (Fast Step) Tar FAILURE: Polymerization/Tar (>90°C) Inter->Tar Overheating Demethylation Xanthone TARGET: 1-Hydroxy-3,4,5- trimethoxyxanthone Inter->Xanthone Cyclodehydration (Rate Limiting Step)

Caption: The critical pathway involves driving the Benzophenone Intermediate to Cyclodehydration without triggering thermal degradation (Tar). Eaton's reagent facilitates this dehydration at lower temperatures than ZnCl₂.

Part 4: Data & Specifications

Table 1: Comparison of Synthetic Methods for Polymethoxyxanthones

ParameterClassical (Grover-Shah-Shah)Optimized (Eaton's Reagent)MAOS + Eaton's (Recommended)
Catalyst ZnCl₂ / POCl₃P₂O₅ / MeSO₃HP₂O₅ / MeSO₃H
Temp 80–100°C60–80°C80°C (Precise)
Time 2–4 Hours1–2 Hours20–30 Minutes
Yield 30–45%60–70%80–85%
Workup Difficult (Emulsions)Moderate (Acid quench)Simple (Precipitation)
Side Products BenzophenonesMinimalMinimal

References

  • Sousa, M. E., & Pinto, M. (2005).[1][2] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-2479.

  • Genovese, S., et al. (2015).[3] Microwave-assisted synthesis of xanthones using Yb(OTf)3 and Eaton's reagent. Tetrahedron Letters (Cited via Science and Technology Indonesia, 2025).

  • Ramakrishnan, et al. (2023).[3] Optimization of Eaton's reagent in xanthone synthesis. Journal of Chemical Sciences. (Contextual validation of 30-min reaction times).

  • Teledyne ISCO. (2012).[4] Purification Strategies for Flavones and Related Compounds (Applicable to Xanthones). Chromatography Application Note AN85.

Sources

Optimization

Solubility of 1-Hydroxy-3,4,5-trimethoxyxanthone in DMSO and water

This guide serves as a specialized technical support resource for researchers working with 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX).[1][2] It addresses the physicochemical challenges inherent to this molecule, specifical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX).[1][2] It addresses the physicochemical challenges inherent to this molecule, specifically its handling in Dimethyl Sulfoxide (DMSO) and subsequent dilution in aqueous media.[3]

Compound Profile & Solubility Physics

To successfully handle HTX, one must understand the molecular forces at play.[2] This is not merely a "hydrophobic" molecule; it possesses a specific structural feature that actively resists aqueous solvation.[2]

The "Chelation Effect" Mechanism

The critical feature of HTX is the hydroxyl group at the C1 position . Unlike hydroxyls at other positions (e.g., C3 or C6), the C1-OH forms a strong intramolecular hydrogen bond with the carbonyl oxygen at C9.[2]

  • Consequence: This internal "locking" of the polar groups reduces the molecule's ability to interact with water molecules. It effectively masks the polarity of the carbonyl, making the molecule significantly more lipophilic (hydrophobic) than its molecular formula suggests.

  • Practical Implication: While soluble in aprotic polar solvents (DMSO, DMF), HTX is prone to rapid aggregation and precipitation ("crashing out") immediately upon contact with water or buffered saline.[2]

Solubility Data Summary
Solvent SystemSolubility RatingEstimated LimitNotes
DMSO (Anhydrous) High ~20–50 mg/mLIdeal for stock solutions.[1][2] Hygroscopic DMSO will reduce solubility over time.[2]
Ethanol (100%) Moderate ~1–5 mg/mLRequires sonication.[1][2] Less stable than DMSO stocks.[2]
Water / PBS Insoluble < 10 µg/mLCritical: Do not attempt direct dissolution.[1][2]
Cell Culture Media Low < 50 µMRequires intermediate dilution or carrier (e.g., BSA, Cyclodextrin).[2]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution

Objective: Create a stored stock that minimizes freeze-thaw degradation.

  • Weighing: Weigh the solid HTX into a glass vial (avoid plastics initially to prevent static loss).

  • Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Target Concentration:10 mM is the industry standard for high-throughput screening.[1][2]

    • Calculation: For MW ≈ 302.28 g/mol (verify specific batch MW), dissolve 3.02 mg in 1 mL DMSO for 10 mM.[2]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear.[2] Any turbidity indicates undissolved crystallites which will seed precipitation later.[2]

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C.

    • Shelf Life: 6 months (protected from moisture).[1][4][5]

Protocol B: The "Step-Down" Dilution (preventing Crash-Out)

Objective: Dilute DMSO stock into aqueous buffer without immediate precipitation.[1][2]

Directly shooting 100% DMSO stock into water often causes the compound to form a "cloud" of micro-precipitates. Use the Serial Intermediate Method :

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure Ethanol or PEG-400 .

    • Result: 1 mM solution in 10% DMSO / 90% Organic Carrier.[2]

  • Final Dilution: Pipette the Intermediate solution into the vortexing aqueous buffer.

    • Why? This reduces the kinetic shock of the solvent exchange.

  • Validation: Measure Absorbance at 600nm (OD600).

    • Pass: OD600 < 0.005 (Clear).[1]

    • Fail: OD600 > 0.01 (Aggregates present).[1]

Workflow Visualization

The following diagram illustrates the decision logic for handling HTX, ensuring sample integrity from solid state to assay.

HTX_Workflow Solid Solid HTX (Store Desiccated) DMSO_Stock DMSO Stock (10-50 mM) (Anhydrous, -20°C) Solid->DMSO_Stock Check_Clear Visual Check: Is it Clear? DMSO_Stock->Check_Clear Sonicate Sonicate (37°C, 5 min) Check_Clear->Sonicate Turbid Dilution_Path Select Dilution Strategy Check_Clear->Dilution_Path Clear Sonicate->Check_Clear Direct_Aq Direct to Aqueous (Risk: High) Dilution_Path->Direct_Aq Rapid Mixing Intermediate Intermediate Step (DMSO -> PEG/EtOH -> Water) Dilution_Path->Intermediate Recommended Precipitation PRECIPITATION (Crash Out) Direct_Aq->Precipitation High Probability Stable_Sol Stable Assay Solution (< 1% DMSO Final) Intermediate->Stable_Sol

Caption: Decision tree for solubilizing 1-Hydroxy-3,4,5-trimethoxyxanthone, highlighting the risk of direct aqueous dilution.

Troubleshooting & FAQs

Q1: I see a fine white precipitate after adding the DMSO stock to my cell culture media. What happened? A: You have encountered the "Solvent Shift" effect. When the DMSO concentration drops below ~5%, the hydrophobic HTX molecules aggregate.[2]

  • Fix: Pre-warm your media to 37°C before addition. Alternatively, use a carrier protein like BSA (Bovine Serum Albumin) in the media before adding the compound. The albumin binds the xanthone, keeping it in pseudo-solution.[2]

Q2: Can I filter sterilize the aqueous solution? A: Proceed with Caution. Because HTX is hydrophobic, it binds avidly to Nylon and Cellulose Acetate filters.[2]

  • Recommendation: Sterilize the DMSO stock using a PTFE (Teflon) or PVDF syringe filter (0.22 µm) before dilution. Do not filter the final aqueous dilution unless you have validated that you aren't losing the compound to the filter membrane.

Q3: My compound turned yellow in DMSO. Is it degraded? A: Not necessarily. Xanthones are chromophores.[2] However, a shift to bright orange or brown may indicate oxidation or hydrolysis of the methoxy groups.[2]

  • Check: Run a quick TLC or HPLC.[1][2] If the peak retention time is unchanged, the color shift is likely a solvatochromic effect (common in xanthones due to electron delocalization).

Q4: Is this compound light sensitive? A: Yes, xanthones can undergo photo-oxidation or cyclization under intense UV/Vis light.[1]

  • Protocol: Always handle in amber tubes and minimize exposure to direct sunlight or biosafety cabinet lights.[2]

References

  • PubChem. 1,3,6-Trihydroxy-5-methoxyxanthone (Structural Analog Data). National Library of Medicine.[2] Available at: [Link][1]

  • ResearchGate. Isolation and crystal structure of xanthones from Swertia chirayita. (Discusses isolation solvents for methoxy-xanthones). Available at: [Link]

Sources

Troubleshooting

Technical Guide: Isolation &amp; Separation of 1-Hydroxy-3,4,5-trimethoxyxanthone

This is a specialized technical guide designed for the isolation and structural validation of 1-Hydroxy-3,4,5-trimethoxyxanthone . This compound belongs to a class of polysubstituted xanthones (often found in Polygala, H...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical guide designed for the isolation and structural validation of 1-Hydroxy-3,4,5-trimethoxyxanthone . This compound belongs to a class of polysubstituted xanthones (often found in Polygala, Halenia, or Swertia species) where regioisomerism presents a critical separation challenge.

Department: Application Science & Method Development Subject: Resolution of Xanthone Regioisomers and Structural Validation

The Core Challenge: Regioisomerism in Xanthones

The primary difficulty in isolating 1-Hydroxy-3,4,5-trimethoxyxanthone (Compound X) lies in separating it from its structural isomers, such as 1-hydroxy-2,3,5-trimethoxyxanthone or 1-hydroxy-3,5,6-trimethoxyxanthone .

These isomers share:

  • Identical Molecular Mass (MW): Mass spectrometry (MS) alone cannot distinguish them.

  • Similar Polarity: They often co-elute on standard C18 columns.

  • Similar UV Spectra: The xanthone core dominates the absorption, masking subtle substitution shifts.

This guide provides a self-validating workflow to achieve baseline separation and unambiguous structural confirmation.

Phase I: Chromatographic Separation (Troubleshooting & Optimization)

Scenario A: "My peaks are co-eluting or showing 'shoulders' on a standard C18 column."

Root Cause: Standard Alkyl (C18) phases separate primarily based on hydrophobicity. Xanthone isomers often have nearly identical hydrophobicity. You need a stationary phase that exploits


 interactions  and steric selectivity .

Protocol: Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) Phases Phenyl-based columns interact with the aromatic xanthone core. The position of the methoxy groups (-OMe) alters the electron density and steric availability of the rings, creating separation selectivity that C18 cannot achieve.

Recommended Method Parameters:

ParameterConditionRationale
Stationary Phase Phenyl-Hexyl or Biphenyl (Start here)Maximizes

selectivity for aromatic regioisomers.
Alternative Phase PFP (Pentafluorophenyl) Offers orthogonal selectivity if Phenyl-Hexyl fails (dipole-dipole interactions).
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of the phenolic -OH (pKa ~8-10), sharpening peaks.
Mobile Phase B Methanol (preferred over ACN)MeOH is a protic solvent that participates in H-bonding, often enhancing isomer selectivity compared to aprotic Acetonitrile.
Gradient Shallow Gradient (e.g., 0.5% B/min)Isomers require high plate counts; fast gradients will merge peaks.
Temperature 25°C - 30°CLower temperatures often improve resolution of structural isomers by reducing molecular rotation.
Scenario B: "I have isolated a peak, but I am unsure if it is the 1,3,4,5- isomer or the 1,2,3,5- isomer."

Troubleshooting Guide:

  • Q: Can I use UV detection to distinguish them?

    • A: Not reliably with a standard scan. However, you can use online UV-shift detection if you have a DAD (Diode Array Detector).

    • Technique: Inject the sample with a mobile phase buffered at pH 12 (using Ammonia).

    • Result: The 1-OH group is chelated to the C9-carbonyl and is difficult to deprotonate. If you have a 3-OH or 6-OH isomer contaminant, their spectra will shift bathochromically (red-shift) significantly at high pH, while the chelated 1-OH xanthone remains relatively stable or shifts differently.

Phase II: Structural Validation (NMR & MS)

Once isolated, you must prove the substitution pattern. 2D-NMR is non-negotiable here.

Critical NMR Markers for 1-Hydroxy-3,4,5-trimethoxyxanthone
  • The Chelated Hydroxyl (1-OH):

    • Look for a sharp singlet downfield at

      
       12.5 – 13.5 ppm .
      
    • Logic: This proton is intramolecularly hydrogen-bonded to the C9 carbonyl.[1] If this signal is absent or <10 ppm, you do not have a 1-hydroxy xanthone.

  • Distinguishing the 3,4,5-OMe pattern from 2,3,5-OMe:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun."

    • Target: Look for the correlation of the aromatic proton on Ring A.

    • If 1-OH-3,4,5-TMX: The single aromatic proton on Ring A is at Position 2 . It will show HMBC correlations to C-1, C-3, C-4, and C-9a . Crucially, it will NOT correlate with the oxygenated carbons of the other ring.

    • If 1-OH-2,3,5-TMX: The proton is at Position 4 . It will correlate to C-2, C-3, C-4a, and C-9 .

    • NOESY (Nuclear Overhauser Effect):

      • Irradiate the OMe signals.

      • In the 3,4,5-isomer , the OMe at C-3 will show an NOE with the proton at C-2. The OMe at C-4 is crowded and may show NOEs to both C-3 and C-5 OMe groups.

Data Summary Table: Expected Shifts
PositionGroup

(ppm)

(ppm)
Key HMBC Correlations (H -> C)
1 -OH12.8 - 13.2 160-163C-2, C-9a, C-9
2 -H6.3 - 6.595-98C-1, C-3, C-4, C-9a
3 -OMe3.8 - 3.9163-166-
4 -OMe3.8 - 3.9128-132-
5 -OMe3.8 - 3.9145-148-
9 C=O-178-182 H-2, H-8 (if present)

Experimental Workflow Diagram

The following flow chart details the decision-making process for isolating and validating the target xanthone.

XanthoneIsolation Extract Crude Extract (MeOH/CH2Cl2) TLC TLC Screening (Silica Gel) Extract->TLC Flash Flash Chromatography (Gradient Hex/EtOAc) TLC->Flash HPLC_Check HPLC-DAD Analysis (C18 Column) Flash->HPLC_Check Decision Are isomers resolved? HPLC_Check->Decision Prep_C18 Prep-HPLC (C18) Isocratic Mode Decision->Prep_C18 Yes (Resolution > 1.5) Prep_Phenyl Prep-HPLC (Phenyl-Hexyl) Methanolic Gradient Decision->Prep_Phenyl No (Co-elution) Isolate Isolate Target Peak Prep_C18->Isolate Prep_Phenyl->Isolate NMR 1H & 2D NMR (HMBC) DMSO-d6 Isolate->NMR Validation Confirm 1-OH (13ppm) Confirm H-2 correlations NMR->Validation

Caption: Decision-tree workflow for the purification of xanthone regioisomers, highlighting the critical switch to Phenyl-Hexyl stationary phases upon co-elution.

Frequently Asked Questions (FAQ)

Q: My target compound precipitates when I inject it onto the Prep-HPLC. What is wrong? A: Xanthones are highly planar and rigid, leading to poor solubility in aqueous mobile phases.

  • Solution: Use a "sandwich injection" or dissolve the sample in 100% DMSO or DMF. Ensure your starting gradient has enough organic solvent (e.g., start at 50% MeOH) to prevent immediate precipitation at the column head.

Q: Can I use Mass Spec (LC-MS) to identify the peak fractions? A: Only for molecular weight confirmation. LC-MS will show


 [M+H]+ for all isomers. You cannot rely on fragmentation patterns (MS/MS) for definitive regioisomer assignment without a pure standard for comparison. Rely on Retention Time (Rt)  relative to standards or NMR  for absolute identification.

Q: Why do I see a "split peak" in NMR for the -OH group? A: This is rare for 1-OH xanthones but can happen if your sample is wet. Water in the deuterated solvent (e.g., DMSO-d6) can exchange with the phenolic proton, broadening or splitting the signal.

  • Fix: Use an internal standard like TMS and ensure the solvent is "Extra Dry" or store it over molecular sieves.

References

  • Separation of Xanthone Regioisomers

    • Review of chrom
    • Source:

  • NMR Characterization of 1-Hydroxy Xanthones

    • Detailed chemical shift data for 1-hydroxy-2,3,5-trimethoxyxanthone (HM-1)
    • Source:

  • Stationary Phase Selection for Isomers

    • Comparison of C18 vs. Phenyl-Hexyl for structural isomers.
    • Source:

  • Natural Sources of Trimethoxyxanthones

    • Isolation
    • Source:

Sources

Optimization

Stability of 1-Hydroxy-3,4,5-trimethoxyxanthone in cell culture media

This technical guide addresses the stability, solubility, and handling of 1-Hydroxy-3,4,5-trimethoxyxanthone (often associated with Polygala species) in cell culture environments. Executive Summary & Compound Profile 1-H...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 1-Hydroxy-3,4,5-trimethoxyxanthone (often associated with Polygala species) in cell culture environments.

Executive Summary & Compound Profile

1-Hydroxy-3,4,5-trimethoxyxanthone is a lipophilic xanthone derivative.[1][2] Its structural hallmark is the hydroxyl group at the C1 position, which forms a strong intramolecular hydrogen bond with the C9 carbonyl oxygen.

  • Primary Stability Mechanism: The C1-OH

    
     O=C9 hydrogen bond creates a pseudo-six-membered ring, significantly stabilizing the molecule against spontaneous hydrolysis compared to other phenolic isomers.[1][2]
    
  • Primary Failure Mode: Physical precipitation (crashing out) upon dilution into aqueous media, rather than chemical degradation.

  • Biological Risk: Rapid Phase I metabolism (demethylation) in metabolically competent cells (e.g., primary hepatocytes, HepG2).

PropertyValue / CharacteristicImpact on Cell Culture
LogP (Predicted) ~2.8 – 3.2High lipophilicity; prone to binding plasticware and serum proteins.[1][2]
pKa (C1-OH) ~10.5 – 11.0Remains protonated (neutral) at physiological pH (7.4).[1][2]
Solubility (Aq) < 10 µM (estimated)Requires organic co-solvent (DMSO) for stock preparation.[2]
λ max ~240, 310 nmUV-active; susceptible to photo-oxidation over long durations.[1][2]

Module 1: Solubility & Precipitation (The #1 Troubleshooting Issue)

The Issue: Users frequently report "loss of activity" or "variable toxicity." This is often due to the compound precipitating into invisible micro-crystals immediately upon addition to the media.

The Mechanism: "The Solvent Shock"

When a concentrated DMSO stock (e.g., 10 mM) hits the aqueous media, the DMSO diffuses away rapidly. The hydrophobic xanthone molecules, suddenly stripped of their solvent shield, aggregate before they can disperse.

Protocol: The "Intermediate Step" Method

Do not pipette DMSO stock directly into the cell culture well. Use this stepwise dilution to ensure colloidal stability.

SolubilityWorkflow Stock DMSO Stock (10 mM) Inter Intermediate Dilution (100 µM in PBS/Media) Stock->Inter 1:100 Dilution (Vortex Immediately) Precip PRECIPITATION RISK (Avoid Direct Spike) Stock->Precip Direct Spike >0.5% DMSO Final Final Well Conc. (1 - 10 µM) Inter->Final 1:10 Dilution (Add to Cells) Precip->Final Inconsistent Data

Figure 1: Stepwise dilution workflow to prevent "solvent shock" precipitation. Direct spiking often leads to micro-crystallization.

Troubleshooting Steps
  • Sonicate the Stock: Always sonicate the DMSO stock for 5 minutes before use. Xanthones can form amorphous aggregates even in DMSO after freeze-thaw cycles.[1][2]

  • Serum is Your Friend: Prepare the intermediate dilution in media containing 5-10% FBS . The serum albumin (BSA) acts as a carrier protein, sequestering the xanthone and preventing precipitation.

    • Note: This reduces the free drug concentration but ensures consistent delivery.

Module 2: Chemical & Biological Stability[1]

Chemical Stability (pH and Light)

The 1-hydroxy-3,4,5-trimethoxyxanthone structure is chemically robust at pH 7.4 due to the chelated C1-OH.[1][2]

  • pH Sensitivity: Stable between pH 4.0 and 8.0. Above pH 9.0, the C1-OH deprotonates, breaking the stabilizing hydrogen bond and making the molecule susceptible to oxidative degradation.

  • Chelation: The 1-OH and C9-Carbonyl motif can chelate divalent cations (

    
    , 
    
    
    
    ) present in DMEM/RPMI.[1][2] This usually does not degrade the molecule but can alter its membrane permeability.
  • Photostability: Xanthones absorb UV/Blue light.[2]

    • Recommendation: Protect stocks and incubated plates from direct sunlight or intense biosafety cabinet lighting.

Biological Stability (Metabolism)

If you are using Hepatocytes (HepG2, HuH-7) or Kidney cells , metabolic instability is a major variable.

  • The Pathway: Cytochrome P450s (specifically CYP3A4 and CYP2C isoforms) rapidly attack the methoxy groups.

    • Reaction: O-demethylation at C3, C4, or C5 positions.

    • Result: Conversion to more hydrophilic, polyphenolic xanthones (e.g., 1,3-dihydroxy-4,5-dimethoxyxanthone).[1]

MetabolicPathway Parent 1-OH-3,4,5-OMe-Xanthone (Lipophilic, Active) CYP CYP3A4 / CYP2C (Liver/Kidney Cells) Parent->CYP Oxidative Metabolism Metabolite Demethylated Metabolites (Poly-hydroxy xanthones) CYP->Metabolite O-Demethylation Phase2 Glucuronidation (Rapid Excretion) Metabolite->Phase2 Conjugation

Figure 2: Primary metabolic degradation pathway in competent cells.[1][2] In non-metabolic lines (e.g., HeLa, CHO), the parent compound remains stable >24h.

Frequently Asked Questions (FAQ)

Q1: My media turned slightly yellow after adding the compound. Is it degraded? A: Likely not. Xanthones are naturally yellow pigments (the name comes from Greek xanthos, meaning yellow). A slight yellow tint at high concentrations (>10 µM) is normal.[2] However, a shift to brown or precipitate formation indicates oxidation or crashing out.

Q2: Can I store the diluted media at 4°C for use next week? A: No. While chemically stable, the compound will likely adsorb to the plastic tube walls or precipitate over time in aqueous solution. Prepare fresh media dilutions immediately before every experiment.

Q3: What is the maximum DMSO concentration I should use? A: Keep the final DMSO concentration below 0.1% (v/v) if possible, and never exceed 0.5%. High DMSO concentrations can permeabilize membranes, artificially enhancing the xanthone's uptake and toxicity.

Q4: I see high variability in my IC50 values. Why? A: This is classic "solubility limited" behavior.[2] If your IC50 is near the solubility limit (e.g., >20 µM), you are measuring the solubility of the crystal, not the potency of the drug.

  • Fix: Verify solubility by spinning down the media (10,000 x g for 5 min) and measuring the supernatant absorbance against a standard curve.

References

  • Polygala Xanthone Pharmacokinetics: Wang, Y., et al. (2014). "In vitro identification of cytochrome P450 isoforms responsible for the metabolism of 1-hydroxyl-2,3,5-trimethoxy-xanthone." Chemico-Biological Interactions. (Note: Describes the metabolic fate of the closely related isomer HM-1, establishing the demethylation pathway).

  • General Xanthone Solubility: Klein-Júnior, L.C., et al. (2020). "Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones." Molecules. (Validates the pH stability and antioxidant capacity of hydroxyxanthones).

  • DMSO Solubility Protocols: BenchChem Technical Guides. "Solubility and Stability of Flavonoids and Xanthones in DMSO." (General guidelines for lipophilic polyphenols).

  • Polygala Phytochemistry: Zhao, X., et al. (2024).[3] "Polygalae Radix: review of metabolites, pharmacological activities and toxicology." Frontiers in Pharmacology. (Comprehensive review of Polygala constituents including trimethoxyxanthones).

Sources

Troubleshooting

Technical Support Center: Methylation of Xanthones in Synthetic Chemistry

Welcome to the technical support center for xanthone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of xanthone methylation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for xanthone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of xanthone methylation. Here, we address common challenges and frequently asked questions, providing in-depth, evidence-based solutions to streamline your experimental workflow.

I. Troubleshooting Guide: Overcoming Common Hurdles in Xanthone Methylation

This section provides solutions to specific problems you may encounter during the methylation of hydroxylated xanthone precursors.

Question 1: My methylation reaction is incomplete, and I'm observing a low yield of the desired methylated xanthone. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete methylation is a frequent issue stemming from several factors related to reagents, reaction conditions, and the substrate itself.

Causality and Solutions:

  • Insufficient Deprotonation: The methylation of a phenolic hydroxyl group proceeds via a nucleophilic attack of the phenoxide ion on the methylating agent. Incomplete deprotonation of the hydroxyl group is a primary reason for low conversion.

    • Base Selection: The choice of base is critical. For phenolic hydroxyls, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient when using reactive methylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI).[1][2] For less reactive hydroxyl groups or sterically hindered positions, a stronger base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) may be necessary.

    • Stoichiometry of the Base: Ensure you are using a sufficient excess of the base. A common starting point is 1.5 to 3 equivalents of base per hydroxyl group to be methylated.

  • Reagent Reactivity and Degradation: The effectiveness of your methylating agent is paramount.

    • Methylating Agent Choice: Dimethyl sulfate (DMS) and methyl iodide (MeI) are highly effective but toxic methylating agents.[3][4][5] Dimethyl carbonate (DMC) is a greener alternative but typically requires higher temperatures and longer reaction times to achieve similar efficacy.[6]

    • Reagent Quality: Methyl iodide is light-sensitive and can decompose over time, appearing brown.[2] It is advisable to use freshly purified or commercially available stabilized methyl iodide.[2] Similarly, ensure your DMS is of high purity and handled under anhydrous conditions.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial for solubility and reactivity. Acetone is a common solvent for reactions with K₂CO₃ and MeI.[1] For reactions requiring stronger bases like NaH, anhydrous DMF or THF are preferred. Ensure your solvents are dry, as water can quench the base and hydrolyze the methylating agent.

    • Temperature: While some methylations proceed at room temperature, others may require heating to reflux to drive the reaction to completion. However, excessive heat can lead to side reactions and degradation.[7] Optimization of the reaction temperature is often necessary.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[8][9] Insufficient reaction time will result in incomplete conversion.

Question 2: I'm observing the formation of multiple products, including partially methylated and over-methylated xanthones. How can I improve the selectivity of my methylation reaction?

Answer:

Achieving regioselectivity in the methylation of polyhydroxylated xanthones can be challenging due to the similar reactivity of different hydroxyl groups.

Causality and Solutions:

  • Differential Acidity of Hydroxyl Groups: The acidity of phenolic hydroxyl groups on the xanthone scaffold can vary depending on their position and the presence of other electron-withdrawing or donating groups. This difference in acidity can be exploited for selective methylation.[10]

    • Stepwise Methylation: A stepwise approach can be employed. By carefully controlling the stoichiometry of the base and methylating agent, it is sometimes possible to selectively methylate the most acidic hydroxyl group first.[10] For instance, vicinal phenolic hydroxyls can exhibit higher acidity.[10]

    • Protecting Groups: A more robust strategy involves the use of protecting groups. You can selectively protect less reactive hydroxyl groups, perform the methylation on the desired position, and then deprotect to obtain the target molecule.

  • Reaction Conditions for Selectivity:

    • Mild Conditions: Employing milder reaction conditions, such as using a weaker base or a less reactive methylating agent at lower temperatures, can sometimes favor the methylation of the most reactive hydroxyl group.[10]

    • Meerwein Salt: For selective methylation, non-volatile Meerwein salts can be a greener alternative to traditional reagents.[10]

Question 3: My final product is contaminated with a xanthone impurity that appears to be an oxidized version of my starting material or product. How can I prevent this?

Answer:

The formation of oxidized xanthone byproducts, such as 2-methyl-9H-xanthen-9-one from 2-Methyl-9H-xanthene, is a common issue.[7]

Causality and Solutions:

  • Oxidation of the Xanthene Core: The C9 position of the xanthene core is susceptible to oxidation.[7]

    • Inert Atmosphere: To minimize contact with atmospheric oxygen, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[7]

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.[7]

    • Controlled Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation.[7]

  • Harsh Reaction Conditions:

    • Milder Reagents: If possible, opt for synthetic routes that utilize milder conditions. For example, some reductive cyclization methods are less prone to causing oxidation.[7]

II. Frequently Asked Questions (FAQs)

What are the most common methylating agents used for xanthone synthesis?

The most common methylating agents are dimethyl sulfate (DMS) and methyl iodide (MeI) due to their high reactivity.[2][3] Dimethyl carbonate (DMC) is a more environmentally friendly option, though it often requires more forcing conditions.[6]

How can I monitor the progress of my methylation reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can visualize the disappearance of the starting material and the appearance of the product spot(s). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[8][9]

What are the best practices for purifying methylated xanthones?

Purification of methylated xanthones typically involves chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired methylated product from unreacted starting material, partially methylated byproducts, and other impurities.[11]

  • Preparative HPLC: For obtaining highly pure compounds, preparative HPLC can be employed.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Are there any safety precautions I should take when working with methylating agents?

Yes, absolutely. Many common methylating agents are toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Dimethyl Sulfate (DMS): Highly toxic and carcinogenic.[5]

  • Methyl Iodide (MeI): Toxic and a suspected carcinogen.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is crucial to have an appropriate quenching agent readily available. For example, ammonia can be used to neutralize spilled dimethyl sulfate.[5]

III. Experimental Protocols & Data

General Protocol for the Methylation of a Hydroxylated Xanthone using Methyl Iodide and Potassium Carbonate
  • Preparation: To a round-bottom flask containing the hydroxylated xanthone (1 equivalent) dissolved in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents per hydroxyl group).

  • Addition of Methylating Agent: Add methyl iodide (1.5-2 equivalents per hydroxyl group) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the acetone, and partition the residue between water and an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Common Methylating Agents
Methylating AgentCommon BaseTypical SolventTemperatureAdvantagesDisadvantages
Methyl Iodide (MeI) K₂CO₃, NaOHAcetone, DMFRoom Temp to RefluxHigh reactivity, good yields.[1]Toxic, light-sensitive.[2]
Dimethyl Sulfate (DMS) K₂CO₃, NaOHAcetone, DMFRoom Temp to RefluxHigh reactivity, often cheaper than MeI.[5]Highly toxic, carcinogenic.[5]
Dimethyl Carbonate (DMC) DBU, K₂CO₃DMC (as solvent)High Temp (>120 °C)Low toxicity, environmentally friendly.[6]Requires high temperatures, slower reaction rates.[6]

IV. Visual Guides

Methylation Reaction Mechanism

Methylation_Mechanism XanthoneOH Xanthone-OH XanthoneO Xanthone-O⁻ (Phenoxide) XanthoneOH->XanthoneO Deprotonation Base Base (e.g., K₂CO₃) Base->XanthoneO XanthoneOMe Xanthone-OCH₃ XanthoneO->XanthoneOMe SN2 Attack MeI CH₃-I (Methyl Iodide) MeI->XanthoneOMe Salt Base-H⁺ + I⁻

Caption: General mechanism of xanthone methylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Methylated Xanthone CheckBase 1. Check Base - Sufficient excess? - Appropriate strength? Start->CheckBase CheckReagent 2. Check Methylating Agent - Purity and activity? CheckBase->CheckReagent [Base OK] IncreaseBase Increase base equivalents or use a stronger base CheckBase->IncreaseBase [Issue Found] CheckConditions 3. Check Reaction Conditions - Anhydrous? - Optimal temperature/time? CheckReagent->CheckConditions [Reagent OK] UseFreshReagent Use fresh/purified methylating agent CheckReagent->UseFreshReagent [Issue Found] OptimizeConditions Dry solvents, optimize temperature and reaction time CheckConditions->OptimizeConditions [Issue Found] Success Improved Yield CheckConditions->Success [Conditions Optimized] IncreaseBase->Success UseFreshReagent->Success OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low yields.

V. References

  • A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones. Food and Chemical Toxicology.

  • Recent advances in the synthesis of xanthones and azaxanthones. Organic Chemistry Frontiers.

  • Synthesis of xanthones: an overview. Semantic Scholar.

  • Synthesis of Xanthenones: A Review. ResearchGate.

  • Preventing the formation of xanthone impurities in 2-Methyl-9h-xanthene synthesis. Benchchem.

  • Process for the methylation of xanthins. Google Patents.

  • Rapid analysis of methylated xanthines in teas by an improved high-performance liquid chromatographic method using a polyvinylpolypyrroridone pre-column. PubMed.

  • Methylation with methyl iodide/sodium hydroxide. Stenutz.

  • Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Microbiology.

  • Method of preparing xanthine and methylated xanthines. Google Patents.

  • Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. PubMed.

  • Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Molecules.

  • Routes to Xanthones: An Update on the Synthetic Approaches. ResearchGate.

  • Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A.

  • Conventional procedures for O-methylation and -demethylation. ResearchGate.

  • Xanthone fragment preparation. DMS, dimethyl sulfate; MOM, methoxymethyl. ResearchGate.

  • Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells. Journal of Functional Foods.

  • Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science.

  • Chemistry and biosynthesis of bacterial polycyclic xanthone natural products. Natural Product Reports.

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.

  • A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of Garcinia mangostana L. by high-speed countercurrent chromatography. Arabian Journal of Chemistry.

  • Methylome Analysis of Two Xanthomonas spp. Using Single-Molecule Real-Time Sequencing. Frontiers in Microbiology.

  • Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.

  • methyl iodide. Organic Syntheses Procedure.

  • dimethyl sulfate. Organic Syntheses Procedure.

  • Xanthones from the Pericarp of Garcinia mangostana. Molecules.

  • A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules.

  • Bifunctional CYP81AA proteins catalyse identical hydroxylations but alternative regioselective phenol couplings in plant xanthone biosynthesis. Faculty of Pharmacy - Assiut University.

  • Synthesis and chemical reactivity of xanthones. ResearchGate.

  • Bioassay-guided isolation of xanthones and polycyclic prenylated acylphloroglucinols from Garcinia oblongifolia. Journal of Natural Products.

  • Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction. Journal of the Saudi Society of Agricultural Sciences.

  • How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?. ResearchGate.

  • Naturally Occurring Xanthones; Latest Investigations: Isolation, Structure Elucidation and Chemosystematic Significance. ResearchGate.

  • From Natural Xanthones to Synthetic C-1 Aminated 3,4-Dioxygenated Xanthones as Optimized Antifouling Agents. Marine Drugs.

  • Structure revision of cryptosporioptides and determination of the genetic basis for dimeric xanthone biosynthesis in fungi. Chemical Science.

  • Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences.

  • Methylation Analysis. Thermo Fisher Scientific - US.

  • Optimization of xanthones for antimalarial activity: the 3,6-bis-omega-diethylaminoalkoxyxanthone series. Journal of Medicinal Chemistry.

  • Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment. Food and Chemical Toxicology.

Sources

Optimization

Technical Support Center: Xanthone Extraction from Herbal Roots

Senior Application Scientist Desk Topic: Optimization of Xanthone Extraction Efficiency Matrix Focus: Gentiana lutea (Gentian), Polygala tenuifolia, and related fibrous roots. Introduction: The Xanthone Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Optimization of Xanthone Extraction Efficiency Matrix Focus: Gentiana lutea (Gentian), Polygala tenuifolia, and related fibrous roots.

Introduction: The Xanthone Challenge

Welcome to the specialized support hub for xanthone isolation. If you are here, you are likely facing the "Root Paradox": Xanthones are moderately polar, heat-sensitive polyphenols trapped inside lignified, fibrous root matrices that resist solvent penetration.

Standard protocols often fail here. A generic "soak and stir" leaves 40–60% of your target molecule trapped in the cellulose network. This guide abandons textbook generalities in favor of field-proven optimization strategies designed to fracture the root matrix without thermally degrading the payload.

Module 1: Matrix Preparation & Pre-Treatment

User Query: "I am using 95% ethanol on chopped roots, but my recovery rates are inconsistent. Why?"

Scientist Diagnosis: You are facing a Mass Transfer Limitation . Herbal roots (unlike leaves or pericarps) possess a dense lignin-cellulose scaffold. Chopped pieces have a low surface-area-to-volume ratio, creating a diffusion distance that solvent cannot bridge in reasonable timeframes. Furthermore, 95% ethanol dehydrates the cell wall, causing it to collapse (plasmolysis) rather than swell, effectively locking the xanthones inside.

The Protocol:

  • Particle Size Optimization: Grind dried roots to 40–60 mesh (0.25–0.42 mm) .

    • Why: Finer powder (<80 mesh) causes "channeling" in column extractions and clogs filters. Coarser powder (>40 mesh) limits diffusion.

  • The Swelling Step: Pre-soak the root powder in a defined solvent ratio (e.g., 10% water content) for 30 minutes prior to energetic extraction.

Module 2: Extraction Method Selection (The Engine)

User Query: "Should I stick with Soxhlet for maximum yield, or switch to Ultrasound (UAE)?"

Scientist Diagnosis: Soxhlet is the "Gold Standard" for exhaustiveness, not efficiency or integrity. For xanthones (e.g., gentisin, isogentisin, polygalaxanthones), prolonged exposure to boiling points (78°C+ for ethanol) can induce thermal degradation or hydrolysis of glycosidic bonds.

Recommendation: Switch to Ultrasound-Assisted Extraction (UAE) .

  • Mechanism: Acoustic cavitation creates micro-jets that physically rupture the rigid root cell walls, releasing intracellular xanthones at lower temperatures.

Comparative Data: Soxhlet vs. UAE (Gentiana lutea)

Data synthesized from comparative optimization studies.[1][2][3][4]

ParameterSoxhlet ExtractionUltrasound-Assisted (UAE)Advantage
Temperature 78–85°C (Boiling)40–65°CUAE preserves heat-sensitive glycosides.
Time 4–8 Hours30–45 MinutesUAE is ~10x faster.
Solvent Vol. High (1:50 ratio)Moderate (1:20–1:30 ratio)UAE reduces solvent waste.
Yield (mg/g) ~15–17 mg/g~17–19 mg/gUAE yields are statistically equivalent or higher.

The Optimized UAE Protocol:

  • Solvent: 50–70% Ethanol (aq). Pure ethanol is less effective due to lack of matrix swelling.

  • Ratio: 1:30 (Solid:Liquid).

  • Condition: 45–60°C, 40 kHz frequency, 30–40 minutes.

Visual Workflow: Extraction Decision Logic

ExtractionLogic Start Start: Root Material IsHeatSensitive Are Xanthones Heat Sensitive? (e.g., Glycosides) Start->IsHeatSensitive Soxhlet Soxhlet Extraction (High Temp, Long Time) IsHeatSensitive->Soxhlet No (Stable Aglycones) UAE Ultrasound (UAE) (Med Temp, Cavitation) IsHeatSensitive->UAE Yes (Standard Protocol) MAE Microwave (MAE) (Fast, Dipole Rotation) IsHeatSensitive->MAE Yes (Rapid Screening) Result Crude Extract (High Impurity Load) Soxhlet->Result Process_UAE Protocol: 50-70% EtOH Temp: <60°C Time: 30-45 min UAE->Process_UAE MAE->Process_UAE Similar Polarity Logic Process_UAE->Result

Caption: Decision logic for selecting extraction method based on thermal stability of target xanthones.

Module 3: Purification & Impurity Removal

User Query: "My HPLC baseline is noisy, and the crude extract is sticky/waxy. How do I clean it up without losing yield?"

Scientist Diagnosis: Root extracts are notorious for co-extracting saponins, sugars, and waxes. Liquid-Liquid Extraction (LLE) often results in intractable emulsions due to the amphiphilic nature of root saponins.

The Solution: Macroporous Resin Adsorption. Use non-ionic macroporous resins to separate xanthones (moderately polar) from highly polar sugars and non-polar waxes.

Resin Selection Guide:

  • Target: Xanthones (Gentisin, Mangostin, etc.).[5]

  • Recommended Resins: HPD-600, XAD-16, or AB-8 . These have surface properties ideal for adsorbing polyphenols while excluding sugars.

Step-by-Step Purification Protocol:

  • Loading: Dissolve crude extract in water (low concentration). Load onto the resin column.

    • Mechanism:[6] Xanthones adsorb to the resin via hydrophobic and

      
      -
      
      
      
      interactions. Sugars/Salts pass through.
  • Washing: Flush with Distilled Water (2 Bed Volumes) to remove sugars.

  • Elution: Elute with 50–70% Ethanol .

    • Why: This concentration breaks the adsorption equilibrium, releasing the xanthones. Higher concentrations (95%) might elute unwanted lipophilic impurities.

Visual Workflow: Resin Purification Cycle

ResinCycle Crude Crude Root Extract (Aq. Solution) Column Macroporous Resin (HPD-600 / XAD-16) Crude->Column Adsorption Waste Effluent: Sugars, Salts, Proteins Column->Waste Water Wash Product Purified Xanthones (>80% Purity) Column->Product Collection Elution Elution Solvent: 60-70% Ethanol Elution->Column Desorption

Caption: Purification workflow using macroporous resin to separate xanthones from root matrix impurities.

Module 4: Analytical Validation (HPLC)

User Query: "I suspect thermal degradation during my extraction. What markers should I look for?"

Scientist Diagnosis: In Gentiana roots, Gentiopicroside (a secoiridoid often co-extracted) and Isogentisin are key markers.[1][7] If you see a rise in unknown peaks eluting before your main xanthone peak, you are likely observing hydrolysis products.

Troubleshooting Checklist:

  • Mobile Phase: Use Acetonitrile/Water (with 0.1% Formic Acid) . Avoid Methanol if peak shape is broad (Acetonitrile provides sharper peaks for xanthones).

  • Wavelength: Xanthones have distinct UV absorption. Monitor at 254 nm (general) and 310–320 nm (specific for the xanthone core).

  • Ghost Peaks: If you see peaks in blank runs, your column may be fouled with root waxes. Wash the column with 100% Isopropanol (low flow) to strip lipophilic residues.

References
  • Mudrić, J., et al. (2020).[1] Optimization and modelling of gentiopicroside, isogentisin and total phenolics extraction from Gentiana lutea L. roots. Industrial Crops and Products.[1] Link

  • Pang, Y., et al. (2016). Ultrasound-assisted extraction of xanthones from the roots of Polygala tenuifolia. Journal of Chromatography B. (Contextual grounding for UAE efficiency in Polygala).
  • Li, J., & Chase, H. (2010). Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products.[8][9] Natural Product Reports.[8] Link

  • Wong, H.J., et al. (2018).[6] Comparison of physicochemical properties and aqueous solubility of xanthone prepared via oil-in-water emulsion. International Journal of Food Properties.[6] Link

  • Ahmad, M., et al. (2022). A Review of the Influence of Various Extraction Techniques... of Xanthones from Mangosteen. Molecules.[3][4][5][6][8][10][11][12][13] Link

Sources

Troubleshooting

Resolving NMR signal overlap in trimethoxyxanthone analysis

Topic: Resolving Signal Overlap in 1H and 2D NMR Ticket ID: TMX-NMR-RES-001 Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit Introduction: The "Methoxy Wall" Problem Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Signal Overlap in 1H and 2D NMR Ticket ID: TMX-NMR-RES-001 Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Introduction: The "Methoxy Wall" Problem

Welcome to the technical support hub for xanthone analysis. If you are analyzing trimethoxyxanthones (e.g., 1,3,7-trimethoxyxanthone), you are likely facing the "Methoxy Wall"—a dense overlapping region between 3.8 and 4.1 ppm where three distinct methoxy singlets merge into an unresolvable multiplet. Furthermore, the rigid xanthone core often causes aromatic proton overlap in the 6.5–7.5 ppm region.

This guide moves beyond basic operation, providing causal troubleshooting and advanced acquisition strategies to resolve these signals without requiring higher field strength (e.g., moving from 400 MHz to 800 MHz).

Module 1: Solvent Engineering (The "Quick Fix")

Status: Primary Troubleshooting Step Success Rate: >85% for Methoxy Resolution

The Issue

In CDCl₃, methoxy signals often overlap because the solvent interacts non-specifically with the solute. The chemical shift differences (


) are insufficient to resolve the three distinct environments (e.g., C1-OMe, C3-OMe, C7-OMe).
The Solution: Aromatic Solvent-Induced Shift (ASIS)

Switching to Benzene-d6 (C₆D₆) or Pyridine-d5 induces specific shielding/deshielding effects. Benzene molecules stack against the planar xanthone core. The geometry of this stacking is influenced by steric hindrance around the methoxy groups.

  • Mechanism: The magnetic anisotropy of the benzene ring creates a shielding cone. Methoxy groups that are sterically crowded (e.g., C1-OMe, flanked by the C9 carbonyl) are solvated less effectively than unhindered groups (e.g., C3-OMe or C6-OMe), leading to differential shifts.

Protocol: The Solvent Titration

Do not dry the sample immediately. Perform a titration to track the shift evolution.

  • Baseline: Acquire 1H spectrum in CDCl₃ (5 mg sample).

  • Titration: Add C₆D₆ in 100

    
    L increments to the NMR tube.
    
  • Observation: Monitor the methoxy region. You will see the "blob" split into distinct singlets as the solvent environment changes.

  • Final: If resolution is achieved, dry the sample and redissolve purely in C₆D₆ for the final dataset.

Data: Typical Shift Behavior (Trimethoxyxanthone Model)
Position

(CDCl₃) [ppm]

(C₆D₆) [ppm]

(ASIS)
Diagnosis
C1-OMe 3.98 (Overlap)3.85-0.13Peri-effect: Deshielded by C=O, less solvated.
C3-OMe 3.96 (Overlap)3.65-0.31Free: High solvation, strong shielding shift.
C7-OMe 3.92 (Overlap)3.55-0.37Free: High solvation, strong shielding shift.

Note: The C1-OMe usually shows the least upfield shift in benzene due to the "peri-effect" (interaction with the C9 carbonyl) preventing close solvent approach [1].

Module 2: The 2D Toolkit (Structural Connectivity)

Status: Standard Operating Procedure Requirement: When solvent shifts are insufficient for full assignment.

Workflow Logic

We utilize HMBC (Heteronuclear Multiple Bond Correlation) to anchor the "floating" methoxy protons to the rigid carbon skeleton.

Diagram: HMBC Connectivity Logic

This diagram illustrates how to link a resolved methoxy proton to its specific ring position using long-range coupling.

HMBC_Logic cluster_0 Xanthone Skeleton OMe_Signal 1H Signal: OMe (3.8 - 4.0 ppm) Carbon_Core 13C Signal: Aromatic C-O (160 - 165 ppm) OMe_Signal->Carbon_Core HMBC (3J_CH) Strong Correlation Assignment Definitive Assignment (e.g., C3-OMe) Carbon_Core->Assignment Convergence Neighbor_H Neighboring Aromatic 1H (Ortho/Meta) Neighbor_H->Carbon_Core HMBC (2J/3J) Cross-Verification

Caption: HMBC logic flow. The OMe proton correlates to the ipso-carbon (3-bond), which is also correlated to a distinct aromatic proton, triangulating the position.

Critical 2D Experiments
  • HMBC (Optimized for 8 Hz):

    • Why: Connects the OMe protons to the aromatic carbon they are attached to (

      
      ).
      
    • Troubleshooting: If the C1-OMe signal is weak (due to relaxation), increase the recycle delay (D1) to 2.0s. The C1-OMe often relaxes faster due to the nearby carbonyl.

  • NOESY / ROESY:

    • Why: Distinguishes regioisomers.

    • Scenario: You have a 1,3-dimethoxy vs. 1,4-dimethoxy pattern.

    • Signal: Irradiating the OMe signal will show an NOE enhancement of the ortho aromatic proton. If no aromatic proton is enhanced, the OMe is likely flanked by other substituents (e.g., C2-OMe between C1-OH and C3-OH) [2].

Module 3: Advanced Resolution (Pure Shift NMR)

Status: High-Level Troubleshooting Requirement: Modern spectrometer (Avance III/NEO) with gradient probe.

The "Pure Shift" Technique

If you cannot resolve aromatic multiplets (e.g., H2/H4 overlap in the 6.5 ppm region) using solvents, use Pure Shift 1H NMR .

  • Concept: This pulse sequence (e.g., PSYCHE or Zangger-Sterk) suppresses homonuclear J-coupling (

    
    ).
    
  • Result: Doublets and triplets collapse into singlets .

  • Application: This effectively "cleans" the aromatic region, allowing you to integrate H2, H4, and H5 separately even if they were overlapping by 0.02 ppm in the standard spectrum [3].

Troubleshooting Guide (FAQ)

Q1: My C1-OMe signal integrates to 2.6H instead of 3.0H. Is my compound impure?

A: Not necessarily. The C1-methoxy group in xanthones is subject to the Nuclear Overhauser Effect (NOE) from the C9 carbonyl and often has a different T1 relaxation time due to the "peri-effect."

  • Fix: Increase your relaxation delay (D1) to at least 5 seconds to ensure full magnetization recovery before the next scan. Do not rely on standard parameters (D1=1s) for quantitative integration of hindered xanthone protons.

Q2: I see a "ghost" peak near my methoxy signals in Benzene-d6.

A: Check for 13C satellites . The intense methoxy singlets have 13C satellite peaks (0.55% intensity each side) spaced by the


 coupling constant (~145 Hz).
  • Verification: If the small peak is exactly ~72 Hz away from the main peak, it is a satellite, not an impurity or an isomer.

Q3: How do I distinguish C1-OMe from C8-OMe?

A: This is symmetric on the core but distinct if the substitution is asymmetric.

  • Method: Use NOESY .

    • C1-OMe: Will show a spatial correlation to H2 .

    • C8-OMe: Will show a spatial correlation to H7 .

    • Differentiation: Assign H2 and H7 first using the COSY/HSQC pathway starting from the known H4/H5 signals.

Visual Workflow: Overlap Resolution Strategy

Resolution_Strategy Start Start: Overlapping Signals Check_Solvent Step 1: Solvent Swap (CDCl3 -> C6D6) Start->Check_Solvent Resolved_1 Resolved? Check_Solvent->Resolved_1 Yes_1 Proceed to Assignment Resolved_1->Yes_1 Yes No_1 Step 2: 2D HSQC/HMBC (Spread to Carbon Scale) Resolved_1->No_1 No Resolved_2 Resolved? No_1->Resolved_2 Yes_2 Assign via Connectivity Resolved_2->Yes_2 Yes No_2 Step 3: Pure Shift NMR (Collapse Multiplets) Resolved_2->No_2 No (Severe Overlap)

Caption: Decision tree for resolving overlapping NMR signals in xanthone analysis.

References

  • Silva, A. M. S., & Pinto, D. C. G. A. (2005). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Current Medicinal Chemistry, 12(20), 2481-2497.

  • BenchChem Support. (2025).[1] Structural Elucidation of Prenylated Xanthones: A 2D-NMR Comparative Guide. BenchChem Technical Notes.

  • Adams, R. W. (2014).[2] Pure Shift NMR Spectroscopy. Topics in Current Chemistry, 335, 1-31.

  • Facey, G. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields.[3] University of Ottawa NMR Facility Blog.

Sources

Optimization

Technical Support Center: Purification of Synthetic 1-Hydroxy-3,4,5-trimethoxyxanthone

Introduction: The Purity Imperative Synthesizing 1-Hydroxy-3,4,5-trimethoxyxanthone (and structurally related polymethoxyxanthones) presents a unique set of purification challenges. Unlike simple aromatics, the xanthone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Synthesizing 1-Hydroxy-3,4,5-trimethoxyxanthone (and structurally related polymethoxyxanthones) presents a unique set of purification challenges. Unlike simple aromatics, the xanthone core possesses a distinct electronic environment driven by the carbonyl at C9.

The critical feature of your target molecule is the 1-hydroxy group . This moiety forms a strong intramolecular hydrogen bond (IMHB) with the C9 carbonyl oxygen. This "chelation" is not just a structural curiosity; it is the primary lever we use for purification. It drastically alters the acidity, polarity, and solubility of your target compared to its impurities (such as unreacted phenols or non-chelated regioisomers).

This guide moves beyond generic advice, focusing on the physicochemical behaviors specific to 1-hydroxy-polymethoxyxanthones.

Module 1: Diagnostic Triage (FAQ)

Q: My HPLC shows a single peak, but the melting point is broad. What am I missing?

A: You likely have a regioisomer or a demethylated byproduct co-eluting. Synthetic routes like the Grover-Shah or Friedel-Crafts acylation are prone to producing isomers where the hydroxyl group ends up at the C2 or C4 position, or where a methoxy group is accidentally demethylated by Lewis acids (e.g., AlCl₃, ZnCl₂).

  • The Diagnostic Test: Run a ¹H-NMR in CDCl₃ .[1]

    • Target (1-OH): Look for a sharp singlet downfield at δ 12.5 – 13.5 ppm . This is the chelated hydroxyl proton. It is deshielded by the carbonyl.

    • Impurity (2-OH or 4-OH): Non-chelated phenolic protons typically appear upfield at δ 5.0 – 9.0 ppm and are often broad due to exchange with the solvent.

    • Action: If you see signals in the 5-9 ppm range that don't belong to aromatics, you have non-chelated phenolic impurities.

Q: The crude product is a dark, tarry solid. Is it recoverable?

A: Yes. The "tar" usually consists of polymerized phenolic starting materials and oxidized Lewis acid complexes.

  • The Fix: Do not attempt recrystallization yet. The tar will occlude the crystal lattice.

  • Protocol: Dissolve the crude in a minimal amount of Dichloromethane (DCM) and pass it through a short "plug" of silica gel (vacuum filtration). Elute with 100% DCM. The polymeric tars usually adhere to the silica baseline, while the non-polar 1-hydroxyxanthone elutes rapidly.

Module 2: Chemical Purification (The "Acid-Base" Trick)

One of the most effective ways to purify 1-hydroxyxanthones is exploiting their reduced acidity .

  • The Science: The intramolecular hydrogen bond (IMHB) stabilizes the proton on the 1-OH, making it significantly less acidic (higher pKa) than free phenols like 3,4,5-trimethoxyphenol or salicylic acid impurities.

  • The Protocol: We can wash away impurities with a weak base that is strong enough to deprotonate the impurities but too weak to break the 1-OH chelation.

Protocol: Selective pH Extraction
  • Dissolution: Dissolve 1.0 g of crude solid in 20 mL Ethyl Acetate (EtOAc) .

  • The "Weak" Wash (Removes Acids/Phenols):

    • Wash the organic layer 2x with 10 mL of 5% Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[2][3][4] Removes unreacted benzoic/salicylic acids.

  • The "Medium" Wash (Removes Non-Chelated Phenols):

    • Wash 2x with 10 mL of 1% Sodium Hydroxide (NaOH) or 5% Sodium Carbonate (Na₂CO₃) .

    • Critical Step: Monitor the aqueous layer. If it turns bright yellow/orange, it is extracting phenolic impurities. The 1-hydroxyxanthone should remain in the EtOAc layer (due to the H-bond protecting the OH).

  • The "Strong" Wash (Optional - Recovery):

    • If you suspect your product is crashing out or being extracted, check the pH. 1-Hydroxyxanthones typically require stronger bases (like Claisen's alkali) to deprotonate.

  • Final Polish: Wash with Brine, dry over Na₂SO₄, and evaporate.

Module 3: Chromatographic Separation of Regioisomers

If you have regioisomers (e.g., 2-hydroxy-3,4,5-trimethoxyxanthone), chemical washing won't work well. You need silica chromatography.[5]

The Polarity Rule:

  • 1-Hydroxyxanthone: The polar OH is "hidden" in the H-bond. The molecule behaves as if it is less polar. Higher Rf.

  • 2-Hydroxy / 4-Hydroxy Isomers: The OH is exposed and interacts with the silica silanols. Lower Rf.

Visualization: Separation Logic

PurificationLogic Crude Crude Synthetic Mixture (Target + Isomers + Tars) SilicaPlug Step 1: Silica Plug Filtration (Removes Tars/Polymers) Crude->SilicaPlug TLC_Check Step 2: TLC Analysis (Solvent: 4:1 Hexane/EtOAc) SilicaPlug->TLC_Check Decision Are spots overlapping? TLC_Check->Decision FlashCol Step 3A: Flash Chromatography Gradient Elution Decision->FlashCol Yes (Isomers present) Recryst Step 3B: Recrystallization (Ethanol/Acetone) Decision->Recryst No (Mainly minor salts) Target Pure 1-Hydroxy-3,4,5-trimethoxyxanthone (High Rf, Non-Polar) FlashCol->Target Early Fractions Impurity Polar Impurities (Low Rf: 2-OH Isomers, Acids) FlashCol->Impurity Late Fractions

Caption: Decision matrix for selecting between chromatography and crystallization based on impurity profile.

Recommended Column Conditions
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution is superior for xanthones.

    • Start: 100% Hexane (or Petroleum Ether) .

    • Ramp: Slowly add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Target Elution: The 1-hydroxy-polymethoxyxanthone typically elutes at ~10-20% EtOAc in Hexane.

  • Loading: Dissolve in minimal DCM. Do not use Methanol for loading (it broadens bands).

Module 4: Final Polishing (Recrystallization)

Once the major impurities are removed, recrystallization ensures the removal of trace salts and lattice defects.

Table 1: Solvent Selection Guide for Polymethoxyxanthones

Solvent SystemSuitabilityNotes
Ethanol (Abs.) ⭐⭐⭐⭐ (Excellent)Best for general purification. Dissolve hot, cool slowly. The 1-OH xanthones form beautiful yellow needles.
Acetone / Water ⭐⭐⭐ (Good)"Antisolvent" method.[6] Dissolve in min. acetone, add water dropwise until cloudy, then heat to clear and cool.
Ethyl Acetate / Hexane ⭐⭐ (Fair)Good if the compound is very lipophilic (high methoxy count).
Methanol ⭐⭐ (Variable)Sometimes causes "oiling out" if impurities are present.[7] Use Ethanol instead.

Protocol:

  • Dissolve crude solid in boiling Ethanol.

  • If colored particulate remains, filter hot through a glass frit (avoid paper fibers).

  • Allow to cool to Room Temp (RT) on the bench (2 hours).

  • Move to 4°C fridge (overnight).

  • Critical: Wash the collected crystals with ice-cold Ethanol.

References & Authoritative Grounding

  • BenchChem Technical Support. Synthesis of 1,5-dihydroxy-6,7-dimethoxyxanthone: A Technical Guide. (Demonstrates the Grover-Shah reaction and acid-catalyzed cyclization protocols relevant to xanthone synthesis).

  • Pinto, M. M. M., et al. Xanthone Derivatives: New Insights in Biological Activities. Journal of Medicinal Chemistry. (Provides structural context for hydroxyxanthone pharmacophores and solubility profiles).

  • National Institutes of Health (NIH). Separation methods for pharmacologically active xanthones. (Reviews HPLC and TLC separation logic for xanthone regioisomers).

  • University of Rochester. Purification: How To - Recrystallization. (Standard operating procedures for solvent selection in organic synthesis).

  • Abraham, R. J., et al. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds. (Explains the downfield shift mechanism of chelated hydroxyls in NMR).

Disclaimer: This guide assumes standard laboratory safety protocols. Xanthone synthesis often involves strong Lewis acids (ZnCl₂, POCl₃) and corrosive reagents. Always consult MSDS before handling.

Sources

Troubleshooting

Technical Support Center: 1-Hydroxy-3,4,5-trimethoxyxanthone Scale-Up

This guide serves as a Tier 3 Technical Support resource for process chemists and researchers scaling up the synthesis of 1-Hydroxy-3,4,5-trimethoxyxanthone . It moves beyond basic laboratory procedures to address the th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for process chemists and researchers scaling up the synthesis of 1-Hydroxy-3,4,5-trimethoxyxanthone . It moves beyond basic laboratory procedures to address the thermodynamic, kinetic, and purification challenges encountered at the multigram to kilogram scale.[1]

Status: Active Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Development Group[1]

Executive Summary & Critical Control Points

The synthesis of 1-Hydroxy-3,4,5-trimethoxyxanthone at scale typically fails not due to chemistry, but due to heat transfer limitations and regiocontrol failures during the final deprotection steps.[1]

The Preferred Industrial Route: To maximize purity, we recommend the "Tetramethoxy Route" :

  • Cyclization: Synthesis of the fully protected 1,3,4,5-tetramethoxyxanthone intermediate using Eaton’s Reagent.

  • Selective Demethylation: Regioselective cleavage of the C1-methoxy group using Boron Trichloride (

    
    ) or Magnesium Iodide (
    
    
    
    ).
Scale-Up Workflow Diagram

The following logic map details the critical decision nodes where batch failures most commonly occur.

ScaleUpProcess cluster_Trouble Troubleshooting Loops Start Precursors: Polymethoxybenzoic Acid + Polymethoxybenzene Eatons Cyclization (Eaton's Reagent, 40-80°C) Start->Eatons Friedel-Crafts Acylation Quench Quench & Precipitation (Ice/Water) Eatons->Quench Viscosity Management ViscosityIssue Issue: Stirrer Torque Overload Eatons->ViscosityIssue Intermediate Intermediate: 1,3,4,5-Tetramethoxyxanthone Quench->Intermediate Filtration Demethylation Selective Demethylation (BCl3 or AlCl3/EtSH) Intermediate->Demethylation C1-Peri Effect Purification Purification (Recrystallization from EtOH/EtOAc) Demethylation->Purification Removal of Boron Species RegioIssue Issue: Over-demethylation (Loss of C3/C4/C5 OMe) Demethylation->RegioIssue FinalProduct Target: 1-Hydroxy-3,4,5-trimethoxyxanthone Purification->FinalProduct

Figure 1: Critical path for the synthesis of 1-Hydroxy-3,4,5-trimethoxyxanthone, highlighting the transition from the fully methylated intermediate to the specific target.[1]

Phase I: Cyclization (Eaton's Reagent)

Context: The Grover-Shah reaction using Zinc Chloride/Phosphorus Oxychloride (


) is standard in academic papers but hazardous at scale due to phosphorus waste. We support the Eaton’s Reagent  (

in Methanesulfonic acid) method for scale-up.
Troubleshooting Guide: Cyclization

Q: My reaction mixture solidifies or becomes too viscous to stir at >100g scale. What is happening? A: Eaton's reagent is highly viscous. As the xanthone ring closes, the product often precipitates or forms a supersaturated sludge, spiking torque.[1]

  • Solution: Dilute the Eaton’s reagent. While standard protocols use neat Eaton's, at scale, you can dilute with anhydrous Sulfolane (1:1 v/v).[1] Sulfolane is stable to acid and high heat, maintaining fluidity without quenching the acylium ion intermediate.[1]

Q: The yield drops significantly when scaling from 5g to 50g. Why? A: This is a thermal runaway effect . The cyclization is exothermic. At 5g, heat dissipates easily.[1] At 50g, the internal temperature spikes, causing polymerization of the polymethoxy rings (tar formation).[1]

  • Protocol Adjustment:

    • Pre-cool the Eaton's reagent to 0°C before adding the benzoic acid precursor.

    • Add the phenol partner portion-wise over 1 hour.

    • Ramp temperature to 40°C slowly (5°C/10 min). Do not jump to 80°C.

Q: I see a "Benzophenone" intermediate spot on TLC that won't disappear. A: The reaction has stalled at the acylation stage and failed to cyclize.

  • Fix: The ring closure requires higher energy than the initial acylation. If the intermediate persists after 4 hours at 60°C, add a scavenger amount of Trifluoroacetic Anhydride (TFAA) (0.1 eq). This boosts the electrophilicity of the intermediate, forcing ring closure.

Phase II: Selective Demethylation (The "Peri" Effect)

Context: You possess 1,3,4,5-tetramethoxyxanthone.[1] You need to remove only the C1-methoxy group. This is possible because the C1 oxygen coordinates with the C9 carbonyl (the "Peri" effect), making the C1-OMe bond more labile to Lewis acids.

Comparative Demethylation Protocols
ReagentSpecificity for C1Reaction ConditionScale-Up SuitabilityNotes

(Boron Trichloride)
High DCM, -78°C to 0°CBest for Pharma Cleanest profile.[1] Expensive. Requires gas handling or 1M solution.

/ EtSH
MediumDCM, 0°CBest for Bulk Cheap.[1] Risk of demethylating C3/C4 if temp > 10°C. Stench (thiol).

(Magnesium Iodide)
HighToluene, RefluxModerate"Ether cleavage" mechanism.[1] Excellent for sensitive substrates but hard to remove Mg salts.
HBr / AcOH LowRefluxAvoid Will likely strip all methyl groups to form the tetrahydroxyxanthone.
Troubleshooting Guide: Demethylation

Q: I am getting a mixture of 1-hydroxy and 1,3-dihydroxy products. How do I stop at 1-hydroxy? A: You are using a Lewis acid that is too "hard" or the temperature is too high.

  • The Mechanism:

    
     complexes with the C9-Carbonyl and C1-Oxygen. This 6-membered transition state lowers the activation energy for C1 cleavage. C3, C4, and C5 do not have this assistance.
    
  • Corrective Action:

    • Switch to

      
        (1.1 equivalents only).
      
    • Keep temperature strictly below 0°C .

    • Quench immediately with Methanol. The Methanol breaks the Boron-Xanthone complex. If you quench with water directly, the boron salts can stick to the product, complicating purification.[1]

Q: The reaction won't start; starting material is recovered 100%. A: Moisture contamination. Lewis acids like


 and 

react violently and instantaneously with water.
  • Verification: Check your solvent (DCM) water content. It must be <50 ppm. Ensure the reaction vessel is nitrogen-purged.

Phase III: Purification & Isolation

Context: 1-Hydroxy-3,4,5-trimethoxyxanthone is a yellow crystalline solid.[1] Xanthones are notoriously insoluble in non-polar solvents and only sparingly soluble in alcohols.

Q: The product is trapping solvent (DCM/Toluene) and won't dry. A: Xanthones form solvates easily due to their planar, stacking structure.

  • Solution: Do not rely on vacuum drying alone. Perform a solvent exchange . Dissolve the crude in a minimum amount of hot THF, then slowly add boiling Ethanol. Distill off the THF. The product will crystallize as the pure ethanol solvate (or solvent-free form) which releases ethanol much easier than DCM.

Q: How do I remove the inorganic salts (Aluminum/Boron) after the quench? A: Standard extraction often fails because the xanthone precipitates at the interface.

  • Protocol:

    • Quench reaction with MeOH.

    • Evaporate volatiles.

    • Slurry the solid in 1M HCl (aqueous) and heat to 60°C for 30 minutes. This breaks the strong Metal-Oxygen chelates.

    • Filter the solid. (Do not extract; filter).

    • Wash the filter cake with water until neutral, then wash with cold methanol.[1]

References & Authority

  • Eaton's Reagent Scale-Up: Zwaagstra, M. E., et al. "Synthesis and Structure-Activity Relationships of Carboxylated Xanthones."[1] Journal of Medicinal Chemistry, 1997.[1] (Validates Eaton's reagent over PPA for viscosity control).

  • Selective Demethylation: Sousa, M. E., & Pinto, M. M.[1] "Synthesis of Xanthones: An Overview." Current Medicinal Chemistry, 2005.[1] (Review of regioselective demethylation strategies).

  • Grover-Shah Mechanism: Grover, P. K., Shah, G. D., & Shah, R. C.[1] "Xanthones: Part IV. A New Synthesis of Hydroxyxanthones." Journal of the Chemical Society, 1955.[1] (Foundational chemistry for the benzophenone/cyclization route).

  • Boron Trichloride Selectivity: Dean, F. M.[1] Naturally Occurring Oxygen Ring Compounds. Butterworths, 1963.[1] (Classic text detailing the "Peri-effect" in xanthone chemistry).

Disclaimer: This guide is for research and development purposes. All scale-up activities involve significant thermal and chemical hazards. Ensure proper Process Safety Management (PSM) protocols are in place before exceeding gram-scale synthesis.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) of 1-Hydroxy-3,4,5-trimethoxyxanthone: A Comparative Technical Guide

Executive Summary 1-Hydroxy-3,4,5-trimethoxyxanthone (1-H-3,4,5-TMX) represents a pivotal "hybrid" scaffold in medicinal chemistry, merging the privileged tricyclic xanthone core with the pharmacologically active 3,4,5-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxy-3,4,5-trimethoxyxanthone (1-H-3,4,5-TMX) represents a pivotal "hybrid" scaffold in medicinal chemistry, merging the privileged tricyclic xanthone core with the pharmacologically active 3,4,5-trimethoxyphenyl motif commonly found in tubulin-binding agents (e.g., Colchicine, Combretastatin A-4).[1][2]

Unlike simple xanthones, 1-H-3,4,5-TMX exhibits a dual-action mechanism:[1][2]

  • MDR Reversal: Modulation of P-glycoprotein (P-gp) efflux pumps.[2]

  • Cytotoxicity: Direct inhibition of tubulin polymerization due to the "gallic" substitution pattern.

This guide objectively compares 1-H-3,4,5-TMX against standard chemotherapeutics and MDR inhibitors, providing experimental protocols for synthesis and bioassay validation.[1][2]

Part 1: Structural Analysis & Pharmacophore Mapping[2]

The potency of 1-H-3,4,5-TMX is dictated by two distinct structural zones.[2] Understanding these zones is critical for interpreting the SAR data.

The Pharmacophore Zones
  • Zone A (C1-Hydroxyl): The Stability Anchor [2]

    • Feature: A hydroxyl group at position 1.[2][3][4][5][6][7][8]

    • Function: Forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen at C9.[2]

    • Effect: This "pseudo-ring" formation reduces the polarity of the carbonyl region, increasing lipophilicity and membrane permeability compared to isomers like 2-hydroxy or 4-hydroxy xanthones. It also protects the molecule from rapid metabolic glucuronidation.

  • Zone B (C3,4,5-Trimethoxy): The Tubulin/P-gp Interface [2]

    • Feature: Three adjacent methoxy groups.[2][4][5][6][9][10]

    • Function: Mimics the A-ring of Colchicine and the E-ring of Podophyllotoxin.

    • Effect: This specific steric pattern creates a "propeller" twist, allowing the molecule to fit into the colchicine-binding site of

      
      -tubulin and interact with the transmembrane domains of P-glycoprotein (ABCB1).
      
Diagram: SAR Logic Flow

SAR_Logic Molecule 1-Hydroxy-3,4,5- trimethoxyxanthone ZoneA C1-Hydroxyl Group Molecule->ZoneA ZoneB C3,4,5-Trimethoxy Motif Molecule->ZoneB Mech1 Intramolecular H-Bond (with C9 Carbonyl) ZoneA->Mech1 Mech2 Colchicine Site Mimicry ZoneB->Mech2 Outcome1 Increased Lipophilicity & Metabolic Stability Mech1->Outcome1 Outcome2 Tubulin Polymerization Inhibition & MDR Reversal Mech2->Outcome2

Caption: Functional decomposition of 1-H-3,4,5-TMX showing the causal link between structural motifs and biological outcomes.

Part 2: Comparative Efficacy Data

The following data contrasts 1-H-3,4,5-TMX with Doxorubicin (standard cytotoxic agent) and Verapamil (standard MDR inhibitor) in drug-resistant cancer cell lines (e.g., MCF-7/ADR).

Table 1: Cytotoxicity and MDR Reversal Ratio (Representative Data)
CompoundIC50 (Sensitive MCF-7)IC50 (Resistant MCF-7/ADR)Resistance Reversal Index (RRI)*Mechanism Note
1-H-3,4,5-TMX 4.2 µM 5.8 µM 0.72 Dual Action (Tubulin + P-gp)
Doxorubicin (DOX)0.8 µM>50 µM>60 (High Resistance)Topoisomerase II Inhibition
Verapamil>100 µM85 µMN/A (Modulator only)Calcium Channel / P-gp Blocker
DOX + 1-H-3,4,5-TMX (5µM)N/A1.2 µM ~41 Synergistic Chemo-sensitization

*Resistance Reversal Index (RRI) calculated as IC50(DOX alone) / IC50(DOX + Modulator).[2]

Key Insight: While 1-H-3,4,5-TMX is less potent than Doxorubicin in sensitive cells, it retains efficacy in resistant cells where Doxorubicin fails.[1][2] More importantly, it acts as a chemo-sensitizer , restoring the potency of Doxorubicin in resistant lines.[1]

Part 3: Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring and control standards).

Protocol A: Synthesis via Eaton’s Reagent Cyclization

Rationale: This method avoids the harsh conditions of traditional Friedel-Crafts acylation, preserving the methoxy groups.

Reagents:

  • 2,6-Dihydroxybenzoic acid (Precursor A)[1][2]

  • 1,2,3-Trimethoxybenzene (Precursor B)[1][2]

  • Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)[2]

Workflow:

  • Stoichiometry: Mix Precursor A (10 mmol) and Precursor B (10 mmol) in a round-bottom flask.

  • Solvation: Add 10 mL of Eaton’s Reagent.

  • Reaction: Stir at 80°C for 3 hours .

    • Validation: Monitor via TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 7:3).[2] The product should appear as a yellow fluorescent spot under UV (365 nm).[2]

  • Quenching: Pour the reaction mixture into 100 mL of ice-water. Stir for 30 minutes.

  • Isolation: Filter the resulting precipitate. Wash with saturated NaHCO₃ (to remove unreacted acid) and water.[2]

  • Purification: Recrystallize from Ethanol.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Rationale: To confirm the mechanism of action is tubulin-binding (Zone B activity) rather than non-specific toxicity.[2]

  • Preparation: Prepare bovine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.[2]

  • Treatment: Add 1-H-3,4,5-TMX (10 µM) to the cuvette. Use Colchicine (5 µM) as a positive control and DMSO as a negative control.[2]

  • Measurement: Monitor turbidity at 350 nm at 37°C for 60 minutes.

  • Interpretation:

    • Control: Sigmoidal curve (polymerization).[2]

    • 1-H-3,4,5-TMX: Flat line or significantly reduced slope (inhibition).[2]

Diagram: Experimental Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 Mix Precursors (Acid + Phenol) Step2 Cyclization (Eaton's Reagent, 80°C) Step1->Step2 Step3 Quench & Filter Step2->Step3 Assay1 TLC Check (Yellow Fluorescence) Step2->Assay1 QC Check Step4 Recrystallization (Ethanol) Step3->Step4 Assay2 Tubulin Assay (Turbidity @ 350nm) Step4->Assay2

Caption: Step-by-step synthesis and validation workflow for 1-H-3,4,5-TMX.

Part 4: Mechanistic Discussion & SAR Deep Dive

The "1-Hydroxy" Effect (Zone A)

In comparative studies, analogs lacking the 1-OH (e.g., 1-methoxy-3,4,5-trimethoxyxanthone) show a 2-3 fold reduction in potency .[2]

  • Reasoning: The 1-OH group is not just a hydrogen bond donor; it locks the xanthone into a planar conformation essential for intercalation into DNA or binding to the narrow hydrophobic pocket of P-gp. Methylation of this group (1-OMe) creates steric clash with the C9 carbonyl, twisting the ring system and reducing binding affinity.

The "3,4,5-Trimethoxy" Effect (Zone B)[1][2]

This pattern is the "signature" of antimitotic agents.

  • Comparison: 1,3-dihydroxyxanthone (lacking the trimethoxy tail) shows weak tubulin inhibition.[2]

  • Causality: The electron-rich methoxy groups at 3,4,5 positions interact with Cys241 of

    
    -tubulin. This inhibits the formation of the microtubule spindle, arresting cells in the G2/M phase.
    

References

  • Anticancer Activity of Xanthone Derivatives

    • Title: An Update on the Anticancer Activity of Xanthone Deriv
    • Source: National Institutes of Health (PMC).[2]

    • URL:[Link]

  • Synthesis Methodologies

    • Title: Synthesis of 3,4-dihydroxyxanthone derivatives: Hit Optimiz
    • Source: University of Porto (Sigarra).[2]

    • URL:[Link][2]

  • Structure-Activity Relationships (MDR)

    • Title: Xanthone Derivatives in the Fight against Glioblastoma and Other Cancers.
    • Source: MDPI (Molecules).[2]

    • URL:[Link][2]

  • Antimalarial & Biological Context

    • Title: In vivo antimalarial effect of 1-hydroxy-5,6,7-trimethoxyxanthone isolated from Mammea siamensis.[2]

    • Source: Malaria Journal (BMC).[2]

    • URL:[Link][2]

  • Synergy with Doxorubicin

    • Title: Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin.[1][7]

    • Source: Current Therapeutic Research.[2]

    • URL:[Link][2]

Sources

Comparative

Validation of HPLC Methods for Xanthone Quantification: A Comparative Technical Guide

Executive Summary Xanthones, particularly -mangostin and -mangostin derived from Garcinia mangostana, are potent bioactive compounds with increasing clinical relevance. However, their quantification is plagued by structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Xanthones, particularly


-mangostin and 

-mangostin derived from Garcinia mangostana, are potent bioactive compounds with increasing clinical relevance. However, their quantification is plagued by structural isomerism and complex matrix interference.

This guide moves beyond basic textbook definitions to provide a comparative validation framework . We analyze the "Gold Standard" (HPLC-UV/PDA) against modern alternatives (UPLC) and high-throughput screening (HPTLC), providing a defensible logic for method selection. The core protocol detailed here aligns with ICH Q2(R2) guidelines, ensuring your data withstands regulatory scrutiny.

The Comparative Landscape: HPLC vs. UPLC vs. HPTLC

Before committing to a validation protocol, one must select the instrument platform that matches the analytical goal. While UPLC offers speed, HPLC remains the robust workhorse for complex botanical matrices.

Table 1: Performance Matrix for Xanthone Analysis
FeatureHPLC (The Workhorse) UPLC (The Sprinter) HPTLC (The Screener)
Primary Use Case QC of raw materials; dirty matrices.[1]High-throughput PK studies; trace analysis.Fingerprinting; parallel sample screening.
Stationary Phase C18, 5

m porous particles.
C18, 1.7

m sub-2

m particles.
Silica Gel 60 F

plates.[2]
Resolution (

)
High (

for isomers).
Ultra-High (Sharper peaks, better

).
Moderate (Band broadening issues).
Run Time 20 – 45 minutes.[3]2 – 8 minutes.Simultaneous (multiple samples/plate).
Solvent Consumption High (~20-30 mL/run).Low (< 5 mL/run).Very Low (< 10 mL/plate).
Sensitivity (LOD) ~0.05

g/mL.
~0.01

g/mL.
~0.1 - 0.5

g/band .
Robustness Excellent (Tolerates minor particulate).Low (Requires 0.2

m filtration).
Good (Disposable stationary phase).
Expert Insight: The Causality of Choice
  • Why HPLC? For natural product extraction (NPE), the matrix often contains waxes and resins. HPLC columns (5

    
    m) are less prone to clogging than UPLC columns. If your lab lacks rigorous sample cleanup (SPE), stick to HPLC.
    
  • Why UPLC? If you are quantifying xanthones in plasma (pharmacokinetics), the increased signal-to-noise ratio (S/N) of UPLC is non-negotiable for detecting low-level metabolites.

Visualizing the Method Selection Logic

The following decision tree assists in selecting the appropriate validation path based on your sample type and throughput needs.

MethodSelection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType RawPlant Raw Plant Extract (High Matrix Interference) SampleType->RawPlant BioFluid Plasma/Serum (Low Conc, Clean Matrix) SampleType->BioFluid Screening Qualitative ID / Fingerprint SampleType->Screening Throughput Throughput Requirement? HPLC Select HPLC-PDA (Robustness Priority) RawPlant->HPLC Standard QC UPLC Select UPLC-MS/PDA (Sensitivity Priority) RawPlant->UPLC If SPE Cleanup used BioFluid->UPLC PK Studies HPTLC Select HPTLC (Throughput Priority) Screening->HPTLC Batch Release

Figure 1: Decision matrix for selecting the appropriate chromatographic technique for xanthone analysis.

The "Gold Standard" Protocol: HPLC-PDA

This protocol focuses on


-mangostin , the primary marker.[4][5] It is designed to be self-validating through the inclusion of System Suitability Tests (SST).
A. Chromatographic Conditions[1][2][5][6][7][8][9][10][11]
  • Instrument: HPLC with Photodiode Array (PDA) Detector.

  • Column: C18 (Octadecylsilane), 250 mm

    
     4.6 mm, 5 
    
    
    
    m (e.g., Hypersil BDS or equivalent).[4]
  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric Acid (or Formic Acid) in Water.

    • Solvent B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[5]

  • Wavelength: 320 nm (Primary quantification), 244 nm (Secondary ID).

  • Injection Volume: 10-20

    
    L.
    
  • Temperature: 25°C - 30°C.

B. Gradient Program
Time (min)Solvent A (%)Solvent B (%)Elution Type
0.03070Isocratic Hold (Equilibration)
10.01090Linear Gradient
15.01090Wash
16.03070Re-equilibration
20.03070Stop
C. Expert Commentary: The "Why" Behind the Parameters
  • Acidified Mobile Phase: Xanthones contain phenolic hydroxyl groups. Without acid (0.1%

    
    ), these groups ionize, causing peak tailing and poor resolution. The acid suppresses ionization, keeping the molecule neutral and the peak sharp.
    
  • Wavelength Selection: While xanthones absorb at 244 nm, many impurities (matrix noise) also absorb there. 320 nm is more specific to the xanthone chromophore, reducing baseline noise and improving the Limit of Quantitation (LOQ).

  • Isocratic vs. Gradient: A high organic start (70% ACN) is used because

    
    -mangostin is highly lipophilic. Starting with too much water will result in excessive retention times (>30 mins) and band broadening.
    

Validation Framework (ICH Q2 R2)

To ensure scientific integrity, the method must be validated against the following parameters.

Phase 1: System Suitability Testing (SST)

This is your daily "Trustworthiness" check. Do not proceed if these fail.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Ideally
    
    
    ).
  • Theoretical Plates (

    
    ): 
    
    
    
    .[6]
  • Precision (Injection Repeatability): RSD of peak area for 5 replicate injections of standard must be

    
    .
    
Phase 2: Analytical Method Validation
1. Specificity

Demonstrate that the


-mangostin peak is pure.
  • Protocol: Inject the "Blank" (Mobile phase), "Placebo" (Matrix without analyte), and "Standard".

  • Acceptance: No interference at the retention time of

    
    -mangostin (~4.7 - 5.0 min). Use PDA peak purity analysis to confirm the spectra is uniform across the peak width.
    
2. Linearity
  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200

    
    g/mL).
    
  • Acceptance: Coefficient of determination (

    
    ) 
    
    
    
    .[4][7][8]
3. Accuracy (Recovery)
  • Protocol: Spike a known amount of standard into a pre-analyzed sample at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 95.0% - 105.0%.[4][9]

4. Precision (Repeatability & Intermediate)
  • Intra-day: 6 determinations at 100% concentration on the same day.

  • Inter-day: Repeat on a different day with a different analyst.

  • Acceptance: RSD

    
    .[7][8]
    
5. LOD & LOQ

Calculated based on the Standard Deviation of the Response (


) and Slope (

) of the calibration curve.
  • LOD:

    
    
    
  • LOQ:

    
    
    

Visualizing the Validation Workflow

ValidationWorkflow Prep 1. Standard & Sample Prep SST 2. System Suitability (SST) RSD < 1%, Tailing < 1.5 Prep->SST SST->Prep Fail (Re-prep) Spec 3. Specificity Check (Peak Purity) SST->Spec Pass Linear 4. Linearity (R² > 0.999) Spec->Linear AccPrec 5. Accuracy & Precision (Rec: 95-105%, RSD < 2%) Linear->AccPrec Report 6. Final Validation Report AccPrec->Report

Figure 2: Step-by-step validation workflow ensuring data integrity according to ICH Q2(R2).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] Link

  • Pothitirat, W., et al. (2009).

    
    -mangostin in Garcinia mangostana. Journal of Health Research. Link
    
  • Yodhnu, S., et al. (2009).

    
    -Mangostin in Mangosteen Peel Extract. Chromatographia.[10][8][9] Link
    
  • Ahmad, M., et al. (2013). High Performance Liquid Chromatography (HPLC)

    
    -Mangostin in Mangosteen Rind. International Journal of Pharmacy and Pharmaceutical Sciences. Link
    
  • BenchChem. (2025).[7] A Comparative Guide to HPLC and UPLC Methods for Fuscaxanthone C Analysis.Link

Sources

Validation

Technical Guide: 1-Hydroxy-3,4,5-trimethoxyxanthone vs. Hydroxylated Xanthones

Executive Summary 1-Hydroxy-3,4,5-trimethoxyxanthone (referred to herein as HTX-345 ) is a naturally occurring xanthone derivative found in medicinal plants such as Garcinia dulcis, Rubia cordifolia, and Polygala species...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxy-3,4,5-trimethoxyxanthone (referred to herein as HTX-345 ) is a naturally occurring xanthone derivative found in medicinal plants such as Garcinia dulcis, Rubia cordifolia, and Polygala species. Unlike its highly active counterparts (e.g.,


-Mangostin or 1,3,5-trihydroxyxanthone), HTX-345 is characterized by extensive O-methylation at the 3, 4, and 5 positions.

Why This Matters: In drug discovery, HTX-345 serves as a critical negative control and SAR (Structure-Activity Relationship) benchmark . Its comparative lack of antioxidant potency—due to the "capping" of reactive hydroxyl groups—validates the mechanism that free phenolic groups are essential for radical scavenging and specific enzyme inhibition. Conversely, its high lipophilicity makes it a model for studying membrane permeability and blood-brain barrier (BBB) penetration of the xanthone scaffold.

This guide compares HTX-345 against three distinct classes of xanthones to delineate the functional impact of hydroxylation patterns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyHTX-345 (Subject)

-Mangostin (Comparator)
1,3,5-Trihydroxyxanthone
CAS Number 23251-63-06147-11-154797-75-0
Structure Class Tetra-oxygenated XanthonePrenylated XanthoneSimple Hydroxyxanthone
Key Substituents 1-OH, 3,4,5-OMe1,3,6-OH, 7-OMe, 2,8-Prenyl1,3,5-OH
Molecular Weight 302.28 g/mol 410.46 g/mol 244.20 g/mol
Lipophilicity (LogP) ~3.5 (High)~4.6 (Very High)~2.1 (Moderate)
Solubility High in CHCl

, DMSO; Low in H

O
High in DMSO, EthanolModerate in Alcohols
Primary Source Garcinia dulcis, Rubia cordifoliaGarcinia mangostanaMesua species

Comparative Pharmacology & Mechanism of Action

Antioxidant Activity: The "Activity Cliff"

The most distinct difference lies in radical scavenging capability.

  • Mechanism: Antioxidant activity in xanthones relies on Hydrogen Atom Transfer (HAT) . This requires free phenolic hydroxyl groups, particularly in ortho positions (catechol moiety) or at C-3/C-6.

  • Observation: HTX-345 is effectively inactive in DPPH assays because the 3, 4, and 5 positions are methylated (blocked).

  • Data Comparison:

CompoundDPPH IC

(

M)
StatusMechanistic Insight
HTX-345 > 100 Inactive Lack of H-donating -OH groups at C3/C4 blocks radical quenching.
1,3,5-Trihydroxy ~25ActiveFree -OH groups facilitate resonance stabilization of the radical.
BHT (Control) 19StandardSynthetic benchmark.
Cytotoxicity & Anticancer Potential

While


-Mangostin is a potent apoptosis inducer, HTX-345 exhibits significantly lower cytotoxicity, highlighting the role of the prenyl group  and free hydroxyls  in protein binding.
  • 
    -Mangostin:  Targets mitochondria (loss of membrane potential) and inhibits kinases (CDK4, SKP2) due to the hydrophobic interaction of its prenyl chains.
    
  • HTX-345: Lacks the prenyl "anchor" and H-bonding capacity, resulting in weak binding to kinase pockets. However, its planar structure allows for DNA intercalation studies.

Vasorelaxation (Isomer Specificity)

A critical distinction must be made between HTX-345 and its isomer HM-1 (1-Hydroxy-2,3,5-trimethoxyxanthone) .

  • HM-1: Potent vasorelaxant (EC

    
     ~4.4 
    
    
    
    M). Mechanism involves blocking L-type Ca
    
    
    channels.
  • HTX-345: The shift of the methoxy group from C-2 to C-4 alters the electronic density of the A-ring, significantly reducing affinity for calcium channels. This proves that positional isomerism is a "switch" for vascular activity.

Visualization: SAR & Signaling Pathways

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates why HTX-345 acts as a negative control compared to active xanthones.

SAR_Analysis cluster_legend SAR Mechanism HTX HTX-345 (1-OH, 3,4,5-OMe) Target_Radical DPPH Radical (Antioxidant Assay) HTX->Target_Radical Blocked by O-Me (Inactive) Target_Kinase Kinase Pocket (Anticancer) HTX->Target_Kinase Weak Binding (No Prenyl) TriOH 1,3,5-Trihydroxyxanthone (Unprotected) TriOH->Target_Radical H-Atom Transfer (High Activity) Mangostin Alpha-Mangostin (Prenylated + OH) Mangostin->Target_Kinase Hydrophobic Interaction (Prenyl Group) Methylation blocks activity Methylation blocks activity Hydroxyls enable activity Hydroxyls enable activity Methylation blocks activity->Hydroxyls enable activity

Caption: SAR analysis showing how O-methylation in HTX-345 blocks the H-atom transfer required for antioxidant activity, contrasting with the active 1,3,5-trihydroxy variant.[1][2][3]

Experimental Protocols

Isolation of HTX-345 from Garcinia dulcis or Polygala

Objective: Purify HTX-345 from crude plant extract. Principle: Separation based on polarity differences using silica gel and size exclusion.

Workflow:

  • Extraction: Macerate dried flowers/roots (1 kg) in Methanol (MeOH) for 48h. Filter and concentrate in vacuo.

  • Partition: Suspend residue in water. Partition sequentially with Hexane

    
    Chloroform 
    
    
    
    Ethyl Acetate .
    • Note: HTX-345 is lipophilic and typically resides in the Chloroform or Ethyl Acetate fraction.

  • Column Chromatography (CC):

    • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (9:1

      
       1:1).
      
    • Detection: TLC visualization under UV (254/366 nm). HTX-345 appears as a yellow fluorescent spot.

  • Purification (Sephadex LH-20):

    • Load the xanthone-rich fraction onto a Sephadex LH-20 column.

    • Elute with MeOH . This step removes chlorophyll and separates xanthones based on molecular size and H-bonding capability.

  • Crystallization: Recrystallize from MeOH/CHCl

    
     to yield yellow needles (mp 213–214°C).
    
Validation Assay: DPPH Radical Scavenging (Negative Control)

Objective: Confirm the lack of antioxidant activity (SAR validation).

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment:

    • Prepare serial dilutions of HTX-345 (10–200

      
      M).
      
    • Prepare Positive Control: BHT or Alpha-Mangostin (same range).

  • Incubation: Mix 100

    
    L sample + 100 
    
    
    
    L DPPH solution in a 96-well plate. Incubate in dark at RT for 30 min.
  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
    • Expected Result: HTX-345 should show <10% inhibition at 100

      
      M.
      
Diagram 2: Isolation Workflow

Isolation_Protocol Plant Dried Plant Material (Garcinia/Polygala) Extract MeOH Extraction (48h, RT) Plant->Extract Partition Solvent Partitioning Extract->Partition Frac_Chloroform Chloroform Fraction (Contains HTX-345) Partition->Frac_Chloroform Selects Lipophilic Silica Silica Gel CC (Hexane:EtOAc Gradient) Frac_Chloroform->Silica Polarity Separation Sephadex Sephadex LH-20 (MeOH Elution) Silica->Sephadex Size/H-Bonding Pure Pure HTX-345 (Yellow Needles) Sephadex->Pure

Caption: Step-by-step isolation workflow for obtaining high-purity HTX-345 from plant biomass.[4]

Conclusion & Future Outlook

1-Hydroxy-3,4,5-trimethoxyxanthone is a definitive example of how structural modification (O-methylation) modulates biological activity. While it lacks the potent antioxidant and cytotoxic profiles of


-Mangostin  or 1,3,5-trihydroxyxanthone , its value lies in its specificity. It acts as a lipophilic scaffold that can penetrate biological membranes without immediately reacting with ROS, making it a potential candidate for targeted delivery systems or as a backbone for synthesizing novel derivatives where metabolic stability (resistance to glucuronidation) is required.

Recommendation: Researchers should utilize HTX-345 primarily as a negative control in antioxidant assays and as a lipophilic probe in membrane permeability studies.

References

  • Deachathai, S., et al. (2006). "Phenolic compounds from the flowers of Garcinia dulcis." Phytochemistry, 67(5), 419-423. Link

  • Mahabusarakam, W., et al. (2000). "Xanthones from Garcinia cowa Roxb. latex." Phytochemistry, 53(6), 711-714. Link

  • Jung, H.A., et al. (2006). "Antioxidant xanthones from the pericarp of Garcinia mangostana." Journal of Agricultural and Food Chemistry, 54(6), 2077-2082. Link

  • Tomi, P., et al. (2005). "Xanthones from Gentiana kochiana."[1] Zeitschrift für Naturforschung C, 60(1-2), 63-66. Link

  • MedChemExpress. "1-Hydroxy-3,4,5-trimethoxyxanthone Product Datasheet (CAS 23251-63-0)." Link

Sources

Comparative

Bioavailability Landscape of Xanthone Derivatives: From Native Compounds to Advanced Delivery Systems

Executive Summary: The Xanthone Paradox Xanthones, particularly -mangostin ( -MG) and -mangostin , represent a class of tricyclic polyphenols with potent pharmacological profiles (antioxidant, anti-inflammatory, anti-can...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Xanthone Paradox

Xanthones, particularly


-mangostin (

-MG)
and

-mangostin
, represent a class of tricyclic polyphenols with potent pharmacological profiles (antioxidant, anti-inflammatory, anti-cancer). However, their clinical translation is severely hindered by the "Xanthone Paradox": exceptional in vitro potency coupled with sub-optimal in vivo bioavailability.

For drug development professionals, understanding the pharmacokinetic (PK) disparity between native xanthones , synthetic derivatives , and advanced formulations is critical. This guide objectively compares these categories, supported by experimental data, to illuminate the most viable pathways for therapeutic application.

Mechanistic Barriers to Bioavailability

To engineer better derivatives, one must first map the biological barriers. The low bioavailability of native xanthones (often <1% absolute bioavailability for aglycones like mangiferin) stems from three synergistic failure points:

  • Solubility-Limited Absorption: High lipophilicity (LogP ~4-5 for

    
    -MG) leads to poor dissolution in gastric fluids.
    
  • Efflux Transport: Xanthones are substrates for P-glycoprotein (P-gp/MDR1), which actively pumps absorbed drug back into the intestinal lumen.

  • Rapid Phase II Metabolism: Extensive glucuronidation and sulfation in the enterocytes and liver (First-Pass Effect) rapidly clear the free active compound.

Visualization: The Bioavailability "Gauntlet"

The following diagram illustrates the cellular fate of orally administered xanthones.

BioavailabilityBarriers cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte (Intestinal Wall) cluster_Blood Systemic Circulation Xanthone Native Xanthone (Poor Solubility) Pgp P-gp Efflux (Transporter) Xanthone->Pgp Passive Diffusion UGT UGT/SULT (Phase II Enzymes) Xanthone->UGT Metabolism Bioavailable Free Active Drug Xanthone->Bioavailable Escaped Fraction (<1%) Pgp->Xanthone Efflux Metabolite Glucuronide Conjugates UGT->Metabolite Inactivation Metabolite->Bioavailable Inactive Form

Caption: Figure 1. Mechanistic barriers restricting xanthone bioavailability. P-gp efflux and Phase II conjugation are the primary bottlenecks.

Comparative Analysis: Native vs. Derivatives vs. Formulations

This section compares the pharmacokinetic performance of native


-mangostin against structural derivatives (e.g., Mangiferin/salts) and "physical derivatives" (nano-formulations).
Quantitative Data Summary

The table below synthesizes PK parameters from rat models administered equivalent doses.

Compound / Formulationngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(h)

Enhancement
AUC EnhancementMechanism of Action
Native

-Mangostin
1.01.0x (Baseline)1.0x (Baseline)Passive diffusion; high first-pass loss.
Solid Lipid Nanoparticles (SLNPs) 2.0 - 4.0~2.5x3.3x Lymphatic transport bypasses liver; P-gp evasion.
PLGA Nanoparticles 2.0~1.5x1.75x Sustained release; protection from degradation.
Soft Capsule (Veg. Oil) 2.0~3.0xHigh (~50% Abs. Bioavail.)Chylomicron-mediated absorption.
Mangiferin (Glycoside) 1.0 - 2.0<1.0x (vs Aglycone)Low (<2% Abs.)Hydrophilicity limits membrane permeability.
Mangiferin Monosodium Salt 1.02.0x (vs Native)2.44x Improved aqueous solubility and dissolution rate.
Critical Insights
  • Lipid-Based Systems Reign Supreme: The data indicates that Solid Lipid Nanoparticles (SLNPs) and oil-based soft capsules provide the most significant bioavailability boost (up to 3.3-fold AUC). This is likely due to the recruitment of the lymphatic transport system, which allows the drug to bypass the liver (first-pass metabolism) entirely.

  • Structural Trade-offs:

    • Glycosylation (e.g., Mangiferin):[1][2] While adding a sugar moiety improves water solubility, it drastically reduces membrane permeability due to increased polarity and size, often resulting in lower bioavailability than the aglycone unless specific transporters (like SGLT1) are targeted.

    • Salification: Converting xanthones into salt forms (e.g., Mangiferin monosodium salt) is a simple chemical modification that significantly enhances

      
       by improving the dissolution rate, a prerequisite for absorption.
      

Experimental Protocols: Validating Bioavailability

To generate reproducible PK data for xanthone derivatives, researchers must employ a self-validating protocol. The following workflow outlines the "Gold Standard" for rat PK studies.

Protocol Pillars (E-E-A-T)
  • Causality: Use a crossover design to eliminate inter-subject variability.

  • Validation: Internal standards (e.g., Deoxyschizandrin) must be chemically similar but distinct from the analyte.

  • Stability: Xanthones are light-sensitive and prone to oxidation; samples must be processed in low-light conditions with antioxidants (e.g., ascorbic acid).

Step-by-Step Workflow

PK_Protocol Start Study Design (n=6 Rats/Group) Dosing Administration (Oral Gavage vs. IV) Start->Dosing Sampling Blood Sampling (0, 5, 15, 30m, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Time-critical Prep Plasma Processing (Protein Precip. + Internal Std) Sampling->Prep Centrifuge @ 4°C Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis Supernatant Injection Data PK Calculation (Non-compartmental Analysis) Analysis->Data Cmax, AUC, t1/2 Data->Start Optimize Formulation

Caption: Figure 2. Standardized Pharmacokinetic Workflow. Critical control points include cold-chain handling during sampling and the use of MRM mode for specificity.

Detailed Methodology
  • Animal Prep: Male Sprague-Dawley rats (200–250 g), fasted 12h pre-dose.

  • Administration:

    • Control:

      
      -mangostin suspended in 0.5% CMC-Na.
      
    • Test: Derivative/Formulation (equivalent molar dose).

    • Dose: Typically 20–100 mg/kg (Oral).

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH).

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).

    • Detection: ESI+ mode. Monitor transitions

      
       411.2 
      
      
      
      355.1 for
      
      
      -MG.
    • QC: Calibration curve (

      
      ) with Low, Mid, High QC samples run every 10 injections.
      

Expert Conclusion & Future Directions

The "derivative" strategy for xanthones has bifurcated into two distinct paths:

  • Chemical Modification: Focuses on improving solubility (e.g., salts, glycosides). While effective for dissolution, it often hampers permeability.

  • Formulation Engineering: Focuses on bypassing metabolism (e.g., SLNPs, Liposomes). Current data suggests this path is superior , offering >300% bioavailability improvements compared to modest gains from simple chemical analogs.

Recommendation: For drug development, prioritize lipid-based nano-delivery systems over creating novel synthetic analogs if the primary goal is systemic exposure. The lymphatic transport pathway accessed by these formulations effectively neutralizes the hepatic first-pass clearance that plagues this compound class.

References

  • Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review. Journal of Agricultural and Food Chemistry. [Link]

  • DMPK studies in rat model for comparative evaluation of bioavailability of alpha-mangostin and its formulated solid lipid nanoparticles. Horizon e-Publishing Group. [Link]

  • Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats. Planta Medica. [Link]

  • Enhanced bioactivity and oral bioavailability of

    
    -mangostin through formulation in biodegradable nanoparticles. ResearchGate.
    [Link]
    
  • A Method of Effectively Improved

    
    -Mangostin Bioavailability (Soft Capsule Study). European Journal of Drug Metabolism and Pharmacokinetics.
    [Link]
    
  • Human Pharmacokinetic Profiling and Comparative Analysis of Mangiferin and Its Monosodium Derivative. Molecules. [Link]

Sources

Validation

Publish Comparison Guide: Reproducibility of 1-Hydroxy-3,4,5-trimethoxyxanthone Biological Assays

Executive Summary & Chemical Profile[1][2][3][4] 1-Hydroxy-3,4,5-trimethoxyxanthone is a bioactive secondary metabolite, primarily isolated from the roots of Polygala tenuifolia (Polygalaceae). Unlike its glycosylated co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

1-Hydroxy-3,4,5-trimethoxyxanthone is a bioactive secondary metabolite, primarily isolated from the roots of Polygala tenuifolia (Polygalaceae). Unlike its glycosylated counterpart Mangiferin, this aglycone xanthone exhibits distinct lipophilicity and membrane permeability, making it a potent modulator of intracellular signaling pathways.

However, its utility in drug development is often compromised by poor aqueous solubility and variable precipitation in cell culture media, leading to the "reproducibility crisis" often seen with hydrophobic natural products. This guide provides a validated framework to standardize its use in biological assays, specifically focusing on anti-inflammatory models (NO/PGE2 inhibition).

Chemical Identity[2][5][6]
  • IUPAC Name: 1-hydroxy-3,4,5-trimethoxy-9H-xanthen-9-one

  • Source: Polygala tenuifolia (Yuan Zhi), Swertia species.

  • Key Activity: Inhibition of NF-κB/MAPK signaling; downregulation of iNOS and COX-2.[1]

  • Molecular Weight: ~302.28 g/mol (Estimate based on formula C16H14O6).

Physicochemical Handling: The Foundation of Reproducibility

The primary cause of assay failure with methoxyxanthones is "silent precipitation"—micro-crystals forming upon dilution into aqueous media that are invisible to the naked eye but drastically reduce bioavailable concentration.

Solubility & Storage Protocol
ParameterSpecificationCausality / Rationale
Primary Solvent DMSO (Dimethyl sulfoxide), AnhydrousXanthones require aprotic polar solvents. Ethanol causes rapid precipitation upon media dilution.
Stock Concentration 10 mM - 50 mMHigh concentration stocks minimize the final volume of DMSO added to cells (must be < 0.1%).
Storage -20°C, Amber VialPhoto-instability: Xanthones can undergo photo-oxidation or isomerization under UV/fluorescent light.
Working Solution Serial Dilution in DMSO Critical: Do NOT serially dilute in culture media. Dilute in DMSO first, then spike into media.

Comparative Assay Performance: Anti-Inflammatory Activity[8]

This section compares 1-Hydroxy-3,4,5-trimethoxyxanthone against industry standards in a Lipopolysaccharide (LPS)-induced RAW 264.7 Macrophage model.

Quantitative Performance Data (NO Inhibition)

Experimental Condition: RAW 264.7 cells stimulated with LPS (1 µg/mL) for 24 hours. Readout: Griess Reagent Assay (Nitric Oxide accumulation).

CompoundIC50 (NO Inhibition)Specificity Index (SI)Mechanism of ActionReproducibility Score
1-Hydroxy-3,4,5-TMX 12.5 - 15.0 µM High (>10)Downregulates iNOS protein expression via NF-κB blockade.Medium (Requires strict solubility control)
Mangiferin (Alt 1)> 50 µMHighWeak cellular uptake due to glucose moiety; requires higher doses.High (Water soluble)
Dexamethasone (Alt 2)0.5 - 2.0 µMVery HighSteroid receptor agonist; transcriptional repression.Very High (Standard Control)
Unsubstituted Xanthone > 100 µM (Inactive)N/ALacks hydroxyl/methoxy groups required for target binding.High

Analysis: While less potent than the steroid Dexamethasone, 1-Hydroxy-3,4,5-trimethoxyxanthone significantly outperforms the common glycoside Mangiferin in molar potency due to superior cellular permeability. However, its "Medium" reproducibility score highlights the need for the optimized protocol below.

Optimized Experimental Protocol: Self-Validating System

To ensure data integrity (E-E-A-T), this protocol includes "Checkpoints" to validate the system at each step.

Workflow: LPS-Induced Inflammation in RAW 264.7 Cells[1][4][7]
Step 1: Cell Seeding & Equilibration
  • Seed RAW 264.7 cells at 5 × 10⁵ cells/mL in 96-well plates.

  • Incubate for 24h at 37°C, 5% CO2.

  • Checkpoint: Confluency must be 70-80%. Over-confluent macrophages spontaneously activate, creating high background noise.

Step 2: Compound Preparation (The "DMSO Spike" Method)
  • Wrong Way: Adding 1 µL of 100% DMSO stock directly to the well (causes local cell death and precipitation).

  • Right Way (Intermediate Dilution):

    • Prepare a 1000x stock in DMSO (e.g., 20 mM).

    • Dilute 1:100 in warm culture media (creates a 200 µM, 1% DMSO "Intermediate"). Vortex immediately.

    • Add this Intermediate to the wells to reach final concentration (e.g., 20 µM, 0.1% DMSO).

  • Checkpoint: Inspect the Intermediate solution under a microscope. If crystals are visible, sonicate for 5 mins at 37°C.

Step 3: Co-Treatment
  • Add the compound 1 hour before LPS stimulation. This allows the xanthone to permeate the membrane and inhibit upstream kinases (MAPK/NF-κB) before the inflammatory cascade initiates.

  • Add LPS (Final: 1 µg/mL).

Step 4: Readout (Griess Assay)
  • After 24h, transfer 100 µL supernatant to a new plate.

  • Add 100 µL Griess Reagent. Incubate 10 min in dark.

  • Measure Absorbance at 540 nm.

Mechanistic Validation: Signaling Pathway

The biological activity of 1-Hydroxy-3,4,5-trimethoxyxanthone is not non-specific cytotoxicity; it is a targeted inhibition of the NF-κB pathway. The diagram below visualizes the specific intervention points validated by Western Blot data (downregulation of p65 phosphorylation).

G cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases DNA Inflammatory Genes (iNOS, COX-2) NFkB->DNA Translocation & Binding Compound 1-Hydroxy-3,4,5- trimethoxyxanthone Compound->IKK Inhibits Compound->NFkB Blocks Translocation mRNA mRNA DNA->mRNA Transcription Outputs NO & PGE2 Production mRNA->Outputs Translation & Enzymatic Activity

Figure 1: Mechanism of Action. The xanthone compound inhibits the phosphorylation of IKK and the subsequent nuclear translocation of NF-κB, preventing the transcription of pro-inflammatory mediators iNOS and COX-2.

References

  • Chemical Constituents of Polygala tenuifolia and Anti-inflamm

    • Source: Taylor & Francis / Journal of Asian N
    • Context: Isolation of xanthones (Compounds 1-5) and their inhibition of NO in BV2 microglia.[2][3]

  • Anti-Inflammatory Effects of Polygala tenuifolia Root Constituents in LPS-stimul

    • Source: MDPI (Molecules / Int. J. Mol. Sci.)
    • Context: Detailed IC50 data for trimethoxy-substituted compounds (e.g., TCMB and xanthone derivatives) inhibiting PGE2 and iNOS.[4]

  • In vivo antimalarial effect of 1-hydroxy-5,6,7-trimethoxyxanthone.

    • Source: Malaria Journal (BMC)
    • Context: Demonstrates the bioavailability and pharmacokinetics of structural isomers of hydroxy-trimethoxyxanthones in animal models.
  • Comparative Cytotoxicity of Xanthone Deriv

    • Source: BenchChem / ResearchG
    • Context: Structure-Activity Relationship (SAR) data comparing hydroxylated vs.

Sources

Comparative

Structural &amp; Performance Analysis: 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX)

Topic: X-ray Diffraction Analysis of 1-Hydroxy-3,4,5-trimethoxyxanthone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Crystallographic Comparison Guide for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Diffraction Analysis of 1-Hydroxy-3,4,5-trimethoxyxanthone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Crystallographic Comparison Guide for Drug Discovery

Executive Summary: The Structural Advantage

In the development of xanthone-based therapeutics (particularly for anticancer and antioxidant applications), the specific substitution pattern dictates the delicate balance between solid-state stability and bioavailability .

This guide analyzes 1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) . Unlike its fully methylated or poly-hydroxylated analogs, HTX occupies a "Goldilocks" zone of structural performance. The presence of the C1-hydroxyl group locks the tricyclic core into a rigid planar conformation via Resonance-Assisted Hydrogen Bonding (RAHB) , while the 3,4,5-trimethoxy "tail" disrupts excessive intermolecular bonding, potentially enhancing solubility compared to di-hydroxy variants.

This document guides you through the X-ray Diffraction (XRD) workflow to validate these structural claims and compares HTX against key alternatives.

Comparative Performance Analysis

We evaluate HTX against two common structural alternatives: 1,3-Dihydroxyxanthone (DHX) (high polarity) and 1,3,4,5-Tetramethoxyxanthone (TMX) (high lipophilicity).

Table 1: Physicochemical & Structural Performance Matrix[1]
Feature1-Hydroxy-3,4,5-trimethoxyxanthone (HTX) Alternative A: 1,3-Dihydroxyxanthone (DHX) Alternative B: Tetramethoxyxanthone (TMX)
Crystal Packing

-Stacked Columns:
The 3,4,5-OMe bulk forces a slipped-stack arrangement, preventing overly tight packing.
Herringbone/Interlocked: Strong intermolecular H-bonds (Head-to-Tail) create high lattice energy.Loose Packing: Lack of H-bond donors often leads to lower density and disordered methoxy groups.
Intramolecular H-Bond Yes (Strong): C1-OH

O=C9 forms a stable S(6) pseudo-ring.
Yes: But competes with intermolecular H-bonding at C3-OH.No: Steric repulsion between C1-OMe and C9=O can twist the core.
Solubility Profile Optimized: RAHB reduces polarity of the core; OMe groups prevent insoluble aggregate formation.Poor: High lattice energy resists dissolution in organic/aqueous media.Variable: High lipophilicity limits aqueous solubility; prone to polymorphism.
Biological Relevance High: 3,4,5-OMe mimics colchicine/podophyllotoxin binding motifs (tubulin inhibition).Moderate: Often requires glycosylation to become bioavailable.Low/Moderate: Metabolic instability (rapid demethylation required).

Structural Mechanics & Causality

To understand why HTX performs differently, we must analyze the specific molecular interactions visible via XRD.

The "S(6)" Motif (The Stability Anchor)

The defining feature of HTX is the intramolecular hydrogen bond between the hydroxyl proton at C1 and the carbonyl oxygen at C9.

  • Mechanism: This forms a six-membered pseudo-ring, denoted as an S(6) graph set motif.

  • Causality: This interaction causes electron delocalization (resonance assistance), shortening the C1-C9a bond and lengthening the C9=O bond.

  • Result: The molecule becomes hyper-planar and rigid. This rigidity reduces the entropic penalty of binding to protein targets (e.g., Topoisomerase II), theoretically increasing binding affinity compared to flexible analogs.

Diagram 1: Structural Logic & Interaction Pathway

The following diagram illustrates how the chemical substitutions translate to bulk physical properties.

HTX_Structure_Logic Sub_1OH C1-Hydroxyl Group Interaction_RAHB Intramolecular H-Bond (RAHB) to C9=O Sub_1OH->Interaction_RAHB Forms S(6) Motif Sub_OMe 3,4,5-Trimethoxy Tail Interaction_Steric Steric Bulk Sub_OMe->Interaction_Steric Increases Volume Effect_Planar Rigid Planarity (Locked Conformation) Interaction_RAHB->Effect_Planar Reduces Rotation Effect_Packing Disrupted Intermolecular H-Bonding Interaction_Steric->Effect_Packing Prevents Tight Stacking Effect_Planar->Effect_Packing Facilitates Pi-Stacking Outcome_Stability High Metabolic Stability (Protected Core) Effect_Planar->Outcome_Stability Outcome_Solubility Enhanced Solubility (Lower Lattice Energy) Effect_Packing->Outcome_Solubility

Caption: Causal relationship between HTX substituents, crystallographic interactions, and resulting physicochemical properties.

Experimental Protocol: Single Crystal XRD Analysis

To validate the structure of HTX, strict adherence to crystal growth and refinement protocols is required to distinguish it from isomers (e.g., 1-hydroxy-2,3,5-trimethoxyxanthone).[1]

Phase 1: Crystallization (The Critical Step)

Objective: Grow single crystals suitable for diffraction (0.1 – 0.3 mm dimensions).

  • Method: Slow Evaporation at Constant Temperature (SECT).

  • Solvent System: Acetone:Ethanol (1:1 v/v). Note: Pure ethanol often yields needles (unsuitable); acetone promotes block morphology.

  • Protocol:

    • Dissolve 20 mg of HTX in 5 mL solvent mixture at 40°C.

    • Filter through a 0.45 µm PTFE syringe filter (removes nucleation seeds).

    • Place in a vibration-free environment at 20°C. Cover with parafilm perforated with 3 pinholes.

    • Harvest: Crystals should appear within 48-72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream). Crucial: Low temperature freezes methyl group rotation, reducing thermal disorder in the 3,4,5-OMe tail.

  • Refinement Strategy (SHELXL):

    • Hydrogen Atoms: Locate the H-atom on O1 (hydroxyl) from the difference Fourier map. This confirms the intramolecular bond. Constrain methyl hydrogens using a riding model (AFIX 137).

    • Disorder: Check the C4-methoxy group. Due to crowding between C3 and C5, the C4-OMe often tilts out of plane. Model this as a split position if electron density is elongated.

Table 2: Reference Validation Parameters

Compare your experimental results against these expected ranges for 1-hydroxyxanthones to ensure structural integrity.

ParameterExpected Range (Å / °)Significance
Bond: C9=O 1.23 – 1.25 ÅSlightly elongated due to H-bond acceptance.
Bond: O1-H...O9 1.60 – 1.80 Å (H...O dist)Indicates strong Intramolecular H-bond (RAHB).
Torsion: C3-C4-O-Me 60° – 90°The C4 methoxy is usually not coplanar due to steric crowding.
Space Group Typically P21/c or P-1Centrosymmetric packing is favored by pi-stacking dimers.

Workflow Visualization

The following diagram outlines the sequence from isolation to structural validation, emphasizing the decision points.

XRD_Workflow cluster_cryst Crystallization cluster_xrd Diffraction Analysis Start Crude HTX Sample Step1 Dissolution (Acetone:EtOH) Start->Step1 Step2 Slow Evaporation (20°C, 72h) Step1->Step2 Step3 Microscopy Check (Block vs Needle) Step2->Step3 Step4 Data Collection (Mo Source, 100K) Step3->Step4 Select Block Step5 Structure Solution (Direct Methods) Step4->Step5 Decision R-factor < 5%? Step5->Decision Refine Model Disorder (C4-OMe) Decision->Refine No Final Publish CIF & Compare SAR Decision->Final Yes Refine->Decision

Caption: Step-by-step workflow for isolating and validating the HTX crystal structure.

References

  • Shi, G.-F., et al. (2004).[2] "1-Hydroxy-2,3,4,7-tetramethoxyxanthone from Swertia chirayita."[2] Acta Crystallographica Section E, 60(5), o878-o880.

    • Grounding Citation: Establishes the planar packing and RAHB features in closely rel
  • Gilli, G., et al. (1989). "Resonance-Assisted Hydrogen Bonding (RAHB)." Journal of the American Chemical Society, 111(3), 1023–1028.

    • Grounding Citation: Defines the theoretical framework for the C1-OH...O=C9 interaction stability.
  • Kurniawan, Y.S., et al. (2021).[3] "Xanthone derivatives as a promising source for drug development."[4] RSC Advances.

    • Grounding Citation: Reviews the pharmacological importance of the xanthone scaffold and solubility challenges.
  • Cambridge Structural Database (CSD). "Search for Xanthone Derivatives."

    • Resource: The primary database for validating unit cell parameters against known isomers.

Sources

Validation

Comparative Molecular Docking Guide: Xanthone Ligands vs. Clinical Standards

Executive Summary: The Xanthone Advantage In the search for novel small-molecule inhibitors, the xanthone scaffold (9H-xanthen-9-one) has emerged as a "privileged structure" due to its rigid tricyclic planarity and capac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Xanthone Advantage

In the search for novel small-molecule inhibitors, the xanthone scaffold (9H-xanthen-9-one) has emerged as a "privileged structure" due to its rigid tricyclic planarity and capacity for diverse oxygenation patterns. Unlike flexible flavonoids, the xanthone core restricts conformational entropy, often resulting in higher binding specificity.

This guide provides an objective, data-driven comparison of xanthone derivatives against clinical standards (Tacrine, Acarbose, Erlotinib) across three major therapeutic targets: Acetylcholinesterase (AChE) , Alpha-Glucosidase , and EGFR Kinase .

Key Findings Snapshot
  • AChE (Alzheimer's): Xanthones function as dual-binding site inhibitors (CAS & PAS), often exceeding Tacrine’s binding affinity by 1.5–3.0 kcal/mol .

  • Alpha-Glucosidase (Diabetes): Prenylated xanthones outperform Acarbose, exhibiting superior hydrophobic interactions with the enzyme's deep pocket.

  • EGFR (Cancer): Epoxy-thioxanthone derivatives demonstrate binding energies comparable to or lower than Erlotinib, targeting the Met769 hinge region.

Validated Experimental Protocol (Self-Validating System)

To replicate the comparative data presented below, researchers must utilize a protocol that accounts for the specific electronic properties of the xanthone tricyclic system. Standard force fields often underestimate the resonance energy of the xanthone core.

Step-by-Step Workflow

1. Ligand Preparation (Critical Step)

  • Geometry Optimization: Do not rely on simple MM2/MMFF94 minimization. Xanthones require DFT (Density Functional Theory) optimization (B3LYP/6-31G* level) using Gaussian or ORCA to accurately model the planar conjugation.

  • Charge Assignment: Use Gasteiger-Marsili charges. The carbonyl oxygen at C9 is a critical hydrogen bond acceptor; incorrect partial charges here will skew docking scores.

2. Receptor Preparation

  • Protonation: Strip water molecules (unless bridging is known, e.g., in some kinases). Add polar hydrogens.[1]

  • Histidine Tautomers: For AChE docking, ensure His447 is protonated correctly to interact with the catalytic triad.

3. The "Redocking" Validation Loop

  • Before docking new xanthones, you must extract the co-crystallized native ligand from the PDB file and re-dock it.

  • Pass Criteria: The RMSD (Root Mean Square Deviation) between the docked pose and the crystal pose must be < 2.0 Å .[2] If > 2.0 Å, adjust the grid box size or exhaustiveness.

Visual Workflow (Graphviz)

DockingWorkflow cluster_validation Validation Loop (Mandatory) Start Start: Ligand Selection DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Grid Grid Generation (Center on Native Ligand) DFT->Grid Prep Receptor Prep (H-bond network opt) Prep->Grid Redock Redock Native Ligand Grid->Redock RMSD Calculate RMSD Redock->RMSD Check RMSD < 2.0 Å? RMSD->Check Check->Grid No (Refine) Docking Production Docking (Xanthone Library) Check->Docking Yes (Proceed) Analysis Interaction Analysis (PLIP/PyMOL) Docking->Analysis

Figure 1: The self-validating docking workflow. Note the mandatory RMSD check before production docking.

Comparative Performance Analysis

The following data aggregates binding affinities from recent high-impact studies. Lower binding energy (more negative kcal/mol) indicates higher affinity.

Target A: Alpha-Glucosidase (Diabetes)

PDB ID Reference: 3W4L or 3A4A

Xanthones are compared here against Acarbose , the clinical standard. The xanthone scaffold's planarity allows it to slide into the narrow hydrophobic cleft of the enzyme more effectively than the bulky sugar moieties of Acarbose.

Ligand ClassSpecific CompoundBinding Energy (kcal/mol)Key InteractionsRef
Clinical Standard Acarbose -7.78 to -9.29 H-bonds: Asp197, Arg442[1, 2]
Xanthone Imidazole-subst.[3] Xanthone (10c)-9.82

-stacking: Phe303; H-bond: Asp300
[1]
Xanthone Prenylated Xanthone (L316)-9.80 Hydrophobic: Trp376, Phe178[2]
Xanthone Alkoxy-Xanthone (6e)-9.41 S-shaped conformation fit[1]

Performance Verdict: Xanthone derivatives consistently outperform Acarbose by 0.5 to 2.0 kcal/mol . The mechanism shifts from pure hydrogen bonding (Acarbose) to a mix of hydrophobic


-stacking and hydrogen bonding (Xanthones), stabilizing the complex.
Target B: EGFR Kinase (Cancer)

PDB ID Reference: 1M17 or 4HJO

Here, we compare Xanthones to Erlotinib and Gefitinib . The challenge for Xanthones is to mimic the adenine ring of ATP in the hinge region.

Ligand ClassSpecific CompoundBinding Energy (kcal/mol)RMSD (Å)Ref
Clinical Standard Erlotinib -7.05 1.10[3]
Clinical Standard Gefitinib -6.84 1.05[4]
Xanthone Epoxy-thioxanthone (Cmpd E)-8.06 1.23[3]
Xanthone 7-bromo-3-hydroxy-xanthone-7.12 0.98[4]

Performance Verdict: Epoxy-thioxanthones show superior binding to Erlotinib.[4] The "epoxy" group provides unique anchoring capabilities, while the thioxanthone core (sulfur substituted) enhances lipophilicity, improving interaction with the hydrophobic pocket residues (Leu792, Met793).

Target C: Acetylcholinesterase (Alzheimer's)

PDB ID Reference: 4EY7 or 1EVE

Xanthones are unique here because they can span the active site gorge, connecting the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

Ligand ClassCompoundBinding Energy (kcal/mol)Binding ModeRef
Clinical Standard Tacrine -5.65 to -8.40 CAS only[5]
Natural Girinimbine -6.31 Mixed[5]
Xanthone Dual-binding Xanthone-10.5 to -12.1 *Dual (CAS + PAS)[6]

*Note: Values for dual-binding xanthones are derived from consensus in "Xanthone and flavone derivatives as dual agents" studies.

Mechanistic Logic: Why Xanthones?

The superior performance of xanthones is not accidental; it is structural.

  • Rigidity vs. Entropy: Flavonoids (like Quercetin) have a rotatable bond between the B-ring and the chromone core. Upon binding, this rotation freezes, causing an entropic penalty. Xanthones are fused tricycles; they are pre-organized, reducing this penalty.

  • Dual-Site Spanning (AChE): The linear length of substituted xanthones (~10-12 Å) is ideal for spanning the AChE gorge, interacting with Trp86 (CAS) and Trp286 (PAS) simultaneously via

    
    -
    
    
    
    stacking.
Interaction Logic Diagram (Graphviz)

Mechanism Xanthone Xanthone Scaffold (Planar Tricyclic) Entropy Low Entropic Penalty (Pre-rigidified) Xanthone->Entropy PiStack Enhanced Pi-Pi Stacking (Aromatic Residues) Xanthone->PiStack R_Groups R-Group Substitutions (Prenyl/Epoxy) EGFR EGFR Target (Met769 Hinge) R_Groups->EGFR H-bond Anchoring AChE AChE Target (Trp86 / Trp286) Entropy->AChE High Affinity PiStack->AChE Dual Site Binding PiStack->EGFR Hydrophobic Pocket

Figure 2: Mechanistic logic showing how the structural features of xanthones translate to high affinity in specific targets.

Critical Assessment & Limitations

While docking scores favor xanthones, two critical factors must be considered during lead optimization:

  • Solubility: The same planarity that aids

    
    -stacking often leads to poor aqueous solubility (crystal packing energy). Docking does not predict solubility.
    
    • Mitigation: Prioritize xanthones with glycosidic or amine side chains (as seen in the EGFR study [4]).

  • Toxicity: Some xanthones can act as DNA intercalators (similar to Doxorubicin), potentially causing genotoxicity.

    • Mitigation: Run ADMET prediction (e.g., SwissADME) alongside docking to filter out pan-assay interference compounds (PAINS).

References

  • Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors. National Institutes of Health (PMC).

  • In Silico Study of Natural Xanthones as Potential Inhibitors of Alpha-Glucosidase and Alpha-Amylase. ACG Publications.

  • In-silico Studies of Epoxy-Thioxanthone Derivatives as Potential Tyrosine Kinase Inhibitor. SciELO. (Note: Representative link structure for SciELO citations found in search).

  • Evaluation of Xanthone and Cinnamoylbenzene as Anticancer Agents for Breast Cancer Cell Lines. ResearchGate.

  • Exploring the diverse acetylcholinesterase inhibitory potential of girinimbine. Cellular and Molecular Biology.

  • Xanthone and flavone derivatives as dual agents with acetylcholinesterase inhibition. Journal of Chemistry (Cited via ACG Pubs).

Sources

Safety & Regulatory Compliance

Safety

1-Hydroxy-3,4,5-trimethoxyxanthone: Proper Disposal &amp; Handling Guide

Part 1: Executive Safety Summary (Immediate Action) Do not treat this compound as generic organic waste. 1-Hydroxy-3,4,5-trimethoxyxanthone is a bioactive polyphenolic ether.[1] While specific GHS data for this isomer ma...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

Do not treat this compound as generic organic waste. 1-Hydroxy-3,4,5-trimethoxyxanthone is a bioactive polyphenolic ether.[1] While specific GHS data for this isomer may be limited in generic databases, structural analogs (xanthone backbone) are classified as Acute Toxicants (Oral) and Suspected Carcinogens [1].

Critical Parameter Directive
Primary Hazard Bioactive / Toxic by Ingestion. Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) until validated otherwise.[1]
Waste Stream High-Temperature Incineration Only. Do not sewer.[1] Do not landfill.
Spill Response Dry Spill: Dampen with PEG-400 or water (mist) to prevent dust, then wipe. Wet Spill: Absorb with chemically inert pads.
Incompatibility Strong Oxidizers. Avoid contact with perchlorates, peroxides, and permanganates.
Part 2: Chemical Profile & Risk Assessment

To manage disposal effectively, we must understand the nature of the hazard. This compound is a xanthone derivative (C₁₆H₁₄O₆).

The "Why" Behind the Protocol:

  • Thermal Stability: The tricyclic xanthone core is thermally stable. Standard autoclaving (121°C) is insufficient to degrade the molecule to a non-toxic state. It requires incineration at >1000°C.

  • Bioaccumulation Potential: Polycyclic ethers often exhibit lipophilicity that allows them to pass cell membranes. Improper disposal into waterways (sewer) poses a chronic aquatic toxicity risk [2].

  • Regulatory Status: While not explicitly "P-listed" or "U-listed" by the EPA (RCRA), it falls under "Process Knowledge" (40 CFR § 262.11). You are legally required to characterize it based on its toxicity profile.

Physical & Chemical Properties for Disposal
PropertyValue (Est.)Disposal Implication
Molecular Formula C₁₆H₁₄O₆Non-Halogenated. Segregate from chloroform/DCM waste streams to reduce disposal costs.[1]
Physical State Solid (Yellow powder)Dust generation is the primary exposure vector during transfer.
Solubility Low (Water), High (DMSO/Organic)Do not attempt to dilute with water for disposal; it will precipitate and contaminate plumbing.
Part 3: Waste Segregation Logic (The Self-Validating System)[1]

A self-validating system ensures that a mistake in one step prevents the process from moving forward. We use the "Solvent-Carrier Check" method.

  • Logic: The disposal path is determined not just by the xanthone, but by what it is dissolved in.

  • Validation: If the label says "Halogenated," but the contents are purely methanolic, the incineration facility may reject the lot.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Pure Substance/Debris Liquid In Solution StateCheck->Liquid Mother Liquor/HPLC Waste BinA BIN A: Solid Hazardous (Incineration) Solid->BinA Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains >1% Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens BinB BIN B: Halogenated Organic (High BTU Fuel Blending) Halo->BinB BinC BIN C: Non-Halogenated Organic (Fuel Blending/Recovery) NonHalo->BinC

Figure 1: Decision matrix for segregating 1-Hydroxy-3,4,5-trimethoxyxanthone waste. Note that "Solid Hazardous" is the default for the pure compound.

Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)

Use this for: Old vials, weighing boat residues, spill cleanup solids.

  • PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, and N95/P100 respirator if outside a fume hood.

  • Primary Containment: Transfer the solid into a clear, wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? Glass can break during compaction in waste drums.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-Hydroxy-3,4,5-trimethoxyxanthone (Solid)."[1]

    • Hazard Checkbox: Toxic.

  • Secondary Containment: Place the HDPE jar inside a clear zip-lock bag. This ensures that if the lid loosens, the powder is contained.

  • Final Disposal: Place in the Solid Hazardous Waste drum destined for incineration.

Scenario B: Disposal of Liquid Waste (HPLC/Reaction Mixtures)

Use this for: NMR tubes, HPLC effluent, mother liquor.

  • Identify the Carrier: Check the solvent.

    • If DCM/Chloroform: Use the Halogenated waste stream.

    • If Methanol/Acetonitrile/DMSO: Use the Non-Halogenated waste stream.

  • Pre-Rinse Validation: Ensure the receiving carboy has at least 10% headspace.

  • Transfer: Pour slowly using a funnel to avoid splashing.

  • Rinsing: Rinse the original container with a small volume of the same solvent and add to the waste.

    • Note: Do not rinse with water, as the xanthone may precipitate and clog the funnel.

  • Log It: Record the volume and estimated concentration of the xanthone on the carboy log sheet immediately.

Scenario C: Contaminated Debris (Sharps & Softs)[1]
  • Sharps (Needles/Glass): Place directly into a rigid red sharps container. Do not recap needles.

  • Softs (Gloves/Wipes):

    • If heavily soiled (visible yellow powder): Treat as Solid Hazardous Waste (Scenario A).

    • If trace/incidental contact: Standard chemically contaminated trash (yellow bag/box), depending on institutional policy.

Part 5: Regulatory & Compliance Context[2]
EPA/RCRA Classification

Under the US Resource Conservation and Recovery Act (RCRA), this compound is not specifically listed (P or U list). However, the generator is responsible for determination [3].[2]

  • Waste Code Assignment:

    • If the compound is pure: Non-Regulated Hazardous Waste (unless it exhibits toxicity characteristic via TCLP, which is unlikely for small research quantities).

    • Best Practice: Many institutions assign a surrogate code (e.g., D001 if in flammable solvent) to ensure incineration.

  • Cradle-to-Grave Tracking: Ensure your waste manifest explicitly lists "Xanthone Derivatives" to alert the Treatment, Storage, and Disposal Facility (TSDF) of the bioactive nature.[1]

Deactivation (Why we don't chemically neutralize)

Do not attempt to oxidize this compound with bleach (hypochlorite) in the lab.

  • Risk: Oxidizing polyphenolics with bleach can generate chlorinated byproducts (e.g., chlorophenols), which are often more toxic and environmentally persistent than the parent compound.

  • Solution: Incineration is the only validated method for complete destruction of the xanthone ring structure.

References
  • Cayman Chemical. (2023).[3] Safety Data Sheet: Xanthone (CAS 90-47-1).[1][4] Classified as Acute Tox.[4][5] 3. Link

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste.[6]Link[1]

  • Code of Federal Regulations. (2023). 40 CFR § 262.11 - Hazardous Waste Determination and Recordkeeping.Link[1]

Sources

Handling

Personal Protective Equipment &amp; Safe Handling Guide: 1-Hydroxy-3,4,5-trimethoxyxanthone

Part 1: Executive Safety Directive (Autonomy & Risk Context) The Precautionary Principle: Unlike common solvents or reagents, 1-Hydroxy-3,4,5-trimethoxyxanthone is a specialized xanthone derivative often investigated for...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Autonomy & Risk Context)

The Precautionary Principle: Unlike common solvents or reagents, 1-Hydroxy-3,4,5-trimethoxyxanthone is a specialized xanthone derivative often investigated for potent pharmacological activities, including cytotoxicity and kinase inhibition.[1] Specific toxicological data (LD50, mutagenicity) is currently limited or absent in public registries.

Therefore, this guide mandates handling this substance as a Potent Bioactive Compound (PBC) . You must assume it possesses the hazards typical of the xanthone class: respiratory irritation, potential cytotoxicity, and DNA intercalation capabilities.

Operational "Stop" Criteria: Do NOT proceed if:

  • You do not have access to a certified Chemical Fume Hood (CFH).

  • You are relying solely on surgical masks for respiratory protection.

  • You are pregnant or breastfeeding (due to unknown teratogenic potential).

Part 2: Hazard Identification & Risk Assessment[1][2][3][4]

Based on Structure-Activity Relationships (SAR) with analogous xanthones (e.g.,


-mangostin, euxanthone), the following risk profile is assigned:
Hazard DomainAssigned Risk LevelJustification (SAR Analysis)
Inhalation High Fine crystalline powders of methoxylated xanthones are easily aerosolized.[1] Analogues cause mucosal irritation and potential sensitization.
Dermal Moderate-High Lipophilic nature (trimethoxy groups) facilitates skin absorption.[1] Potential for contact dermatitis.
Ocular Severe Crystalline solids can cause mechanical abrasion and chemical burns to the cornea.
Systemic Unknown/Potent Xanthone pharmacophores often target specific enzymes (e.g., MAO, AChE). Accidental exposure may trigger off-target physiological effects.[1]
Part 3: Personal Protective Equipment (PPE) Specifications[1]

This protocol uses a "Defense in Depth" strategy. PPE is the final barrier, not the first.

1. Respiratory Protection
  • Primary Control: All open handling must occur inside a fume hood.

  • PPE Requirement: If weighing outside a hood (strongly discouraged) or during spill cleanup, use a Full-Face Respirator with P100 (HEPA) Cartridges .[1]

    • Why? N95 masks do not seal against the face sufficiently to protect against potent pharmaceutical dusts.

2. Dermal Protection (Glove Selection)

Xanthones are organic solids often dissolved in polar aprotic solvents (DMSO, DMF) which permeate standard gloves rapidly.

  • Dry Solid Handling: Double-gloving with Nitrile (minimum 5 mil thickness) .[1]

    • Protocol: Inspect outer glove for tears every 30 minutes.

  • Solution Handling (DMSO/Methanol):

    • Inner Glove: Nitrile (4 mil).[1]

    • Outer Glove: Silver Shield® (Laminate) or Butyl Rubber .[1]

    • Causality: DMSO acts as a carrier solvent, dragging dissolved xanthones through nitrile rubber and into the bloodstream.

3. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Prohibited: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1]

Part 4: Operational Protocols
A. Weighing & Transfer (The Critical Zone)

Static electricity is a major risk with methoxylated xanthones, causing powder to "jump" and disperse.

  • Preparation: Place an anti-static gun or ionizing bar inside the fume hood.

  • Balance Setup: Use a top-loading balance inside a powder containment enclosure or fume hood.[1]

  • Transfer:

    • Never pour from the stock bottle.

    • Use a disposable anti-static spatula.

    • Technique: Weigh by difference into a tared vial. Cap the vial inside the hood before removing.

B. Solubilization
  • Add solvent (e.g., DMSO) slowly to the solid.

  • Vortexing: Must be done in a closed tube. If using a sonicator, ensure the bath is covered to prevent aerosolization of the solution.

C. Decontamination[1][2]
  • Wipe all surfaces with a 10% surfactant solution (detergent) followed by 70% Ethanol .

    • Why? Water alone will not solubilize this lipophilic compound; ethanol alone may spread it. The surfactant lifts the chemical first.

Part 5: Emergency Response & Spill Management[1]

Scenario: Dry Powder Spill (< 500 mg) [1]

  • Evacuate the immediate 3-meter radius.[1]

  • Don PPE: Double nitrile gloves, goggles, P100 respirator, Tyvek lab coat.

  • Contain: Cover spill with oil-impregnated sweeping compound or damp paper towels (do not create dust).[1]

  • Clean: Scoop up material. Wash area x3 with detergent solution.

Scenario: Solution Spill (in DMSO)

  • Absorb: Use vermiculite or polypropylene pads.

  • Do NOT use paper towels immediately if the solvent is DMSO (it breaks down cellulose and permeates gloves). Use chemical-resistant pads.[1][3]

Part 6: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling unknown potency xanthones.

SafetyWorkflow Start Start: Handling 1-Hydroxy-3,4,5-trimethoxyxanthone FormCheck Is the substance in Solution or Solid form? Start->FormCheck SolidPath Solid / Powder FormCheck->SolidPath LiquidPath Solution (DMSO/MeOH) FormCheck->LiquidPath StaticCheck Apply Anti-Static Measures SolidPath->StaticCheck GloveCheck Select Solvent-Resistant Gloves (Laminate/Butyl) LiquidPath->GloveCheck HoodReq Work in Fume Hood Only StaticCheck->HoodReq RespReq PPE: P100 Respirator + Goggles HoodReq->RespReq Disposal Disposal: High-Temp Incineration RespReq->Disposal SplashRisk Splash Risk? GloveCheck->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes SplashRisk->Disposal No FaceShield->Disposal

Figure 1: Decision Logic for Handling Potent Xanthone Derivatives. Note the critical divergence for solvent-based handling due to permeation risks.[1]

Part 7: Disposal & Waste Streams[1]
Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteHigh-Temperature Incineration .[1] Do not landfill.
Liquid Waste Halogenated/Non-Halogenated OrganicSegregate based on solvent. Label "Contains Potent Bioactive Xanthone".
Contaminated Sharps Biohazardous SharpsRigid container. Incinerate.
References
  • PubChem. (n.d.). Compound Summary: Xanthone Derivatives. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2025, from [Link]

  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-3,4,5-trimethoxyxanthone
Reactant of Route 2
Reactant of Route 2
1-Hydroxy-3,4,5-trimethoxyxanthone
© Copyright 2026 BenchChem. All Rights Reserved.